molecular formula C21H23N2.I<br>C21H23IN2 B093502 Quinaldine Red CAS No. 117-92-0

Quinaldine Red

Cat. No.: B093502
CAS No.: 117-92-0
M. Wt: 430.3 g/mol
InChI Key: JOLANDVPGMEGLK-UHFFFAOYSA-M
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Description

amphiphilic in cationic form;  RN given refers to iodide;  structure

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide
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InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
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Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN2
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Related CAS

65201-92-5 (chloride)
Record name Quinaldine Red
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Molecular Weight

430.3 g/mol
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Physical Description

Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS]
Record name Quinaldine Red
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CAS No.

117-92-0
Record name Quinaldine Red
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Record name Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1)
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Record name 2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide
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Record name QUINALDINE RED
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Foundational & Exploratory

What is the chemical structure of Quinaldine Red?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinaldine Red for Researchers and Scientists

Introduction

This compound (QR) is a cationic polymethine dye belonging to the quinoline (B57606) cyanine (B1664457) family.[1][2] Structurally, it is characterized by a quinoline heterocycle linked to a N,N-dimethylaniline moiety via a conjugated ethenyl bridge.[3] Initially recognized for its properties as a pH indicator, the applications of this compound have expanded significantly, making it a valuable tool in various scientific disciplines.[2][4] Its utility now extends to sensitive fluorescent probing for biomolecules such as nucleic acids, proteins, and amyloid fibrils, as well as roles in dental bleaching and environmental monitoring.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to researchers in drug development and life sciences.

Chemical Structure and Properties

This compound is chemically designated as 2-{(1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl}-1-ethylquinolin-1-ium iodide. Its structure features a positively charged quinolinium nitrogen, which classifies it as a cationic dye.

Chemical Structure:

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline iodide
CAS Number 117-92-0
Molecular Formula C₂₁H₂₃IN₂
Molecular Weight 430.33 g/mol
Appearance Dark green to black solid/powder
Solubility Sparingly soluble in water; soluble in ethanol, methanol
Melting Point ~240 °C
pKa 2.63
Maximum Absorption (λmax) 528 nm

Synthesis of this compound

This compound is synthesized via a condensation reaction. The process involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide with p-dimethylaminobenzaldehyde. The methyl group of the quinolinium salt is activated and condenses with the carbonyl group of the aldehyde to form the ethenyl bridge that links the two aromatic systems.

G cluster_workflow Synthesis Workflow reactant1 1-Ethyl-2-methylquinolinium iodide process Heat reactant1->process Condensation Reaction reactant2 p-Dimethylaminobenzaldehyde reactant2->process product This compound process->product

References

Quinaldine Red: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinaldine (B1664567) Red is a versatile cationic dye with significant applications in analytical chemistry and biochemistry. This technical guide provides an in-depth overview of Quinaldine Red, including its fundamental chemical properties, synthesis, and detailed applications as a pH indicator and a fluorescent probe for nucleic acids and proteins. This document is intended to serve as a comprehensive resource for researchers employing this compound in their experimental workflows.

Introduction

This compound, systematically known as 2-(p-Dimethylaminostyryl)quinoline ethiodide, is a polymethine dye recognized for its utility as a pH indicator and, more recently, as a fluorescent probe in biological research.[1] Its fluorescence is notably enhanced upon binding to macromolecules such as nucleic acids and certain proteins, a property that has been leveraged for their quantification and characterization.[2][3] This guide consolidates the technical information necessary for the effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a dark green to black crystalline powder.[4] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 117-92-0
Molecular Formula C₂₁H₂₃IN₂
Molecular Weight 430.33 g/mol
IUPAC Name 2-[2-(4-dimethylaminophenyl)ethenyl]-1-ethylquinolin-1-ium iodide
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Dark green to black powder/crystals
Melting Point 240 °C (decomposition)
Solubility Sparingly soluble in water, freely soluble in ethanol/methanol (B129727)
pKa 2.63
pH Indicator Range 1.0 - 2.2
Color Transition Colorless (pH < 1.0) to Red (pH > 2.2)
Maximum Absorption (λmax) 527 - 533 nm (in ethanol)
Maximum Emission (λem) ~607 nm (when bound to nucleic acids)

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction. The process involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide with p-dimethylaminobenzaldehyde.[2] The methyl group of the quinaldine salt condenses with the aldehyde group to form the styryl dye.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_ethyl_2_methylquinolinium_iodide 1-ethyl-2-methylquinolinium iodide Condensation Condensation Reaction 1_ethyl_2_methylquinolinium_iodide->Condensation p_dimethylaminobenzaldehyde p-dimethylaminobenzaldehyde p_dimethylaminobenzaldehyde->Condensation Quinaldine_Red This compound Condensation->Quinaldine_Red

Figure 1: Synthetic pathway of this compound.

Experimental Protocols and Applications

This compound as a pH Indicator

This compound is a valuable indicator for titrations in highly acidic conditions, with a pH transition range of 1.0 to 2.2.

A standard protocol for the preparation of a 0.1% (w/v) indicator solution is as follows:

  • Weighing: Accurately weigh 0.1 g of this compound powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of methanol and swirl the flask until the dye is completely dissolved.

  • Dilution: Once dissolved, dilute the solution to the 100 mL mark with methanol.

  • Storage: Store the solution in a tightly sealed, light-resistant container at room temperature.

G Start Start Weigh Weigh 0.1 g of This compound Start->Weigh Dissolve Dissolve in 50 mL of methanol in a 100 mL volumetric flask Weigh->Dissolve Dilute Dilute to 100 mL with methanol Dissolve->Dilute Store Store in a sealed, light-resistant container Dilute->Store End End Store->End

Figure 2: Workflow for preparing this compound indicator solution.
This compound as a Fluorescent Probe for Nucleic Acid Quantification

Free this compound exhibits minimal fluorescence in an aqueous solution. However, upon binding to nucleic acids, its fluorescence is significantly enhanced. This property forms the basis of a fluorometric assay for the quantification of DNA and RNA. The optimal pH for this interaction is between 3.2 and 3.6.

The following is a generalized protocol for the spectrofluorometric quantification of nucleic acids using this compound.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in ethanol.

    • Assay Buffer: Prepare a buffer solution with a pH between 3.2 and 3.6 (e.g., acetate (B1210297) buffer).

    • Nucleic Acid Standards: Prepare a series of known concentrations of DNA or RNA standards in the assay buffer.

  • Assay Procedure:

    • To a series of microplate wells or cuvettes, add the nucleic acid standards and unknown samples.

    • Add the this compound working solution (diluted from the stock solution in the assay buffer) to each well/cuvette.

    • Incubate at room temperature for a short period, protected from light, to allow for binding.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 557 nm and an emission wavelength of approximately 607 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.

    • Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.

G Start Start Prepare_Reagents Prepare this compound solution, assay buffer (pH 3.2-3.6), and nucleic acid standards Start->Prepare_Reagents Plate_Setup Add standards and unknown samples to microplate/cuvettes Prepare_Reagents->Plate_Setup Add_QR Add this compound working solution Plate_Setup->Add_QR Incubate Incubate at room temperature (protected from light) Add_QR->Incubate Measure_Fluorescence Measure fluorescence (Ex: ~557 nm, Em: ~607 nm) Incubate->Measure_Fluorescence Analyze_Data Construct standard curve and determine unknown concentrations Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for nucleic acid quantification using this compound.
This compound in Protein Binding Assays

This compound has been identified as a valuable fluorescent probe for studying drug-protein interactions, particularly with alpha-1-acid glycoprotein (B1211001) (AGP). The principle of this application lies in the displacement of bound this compound from the protein by a competing ligand (e.g., a drug), leading to a quenching of the fluorescence signal.

This protocol outlines a general procedure for a competitive binding assay.

  • Preparation of Solutions:

    • AGP Solution: Prepare a solution of AGP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • This compound Solution: Prepare a solution of this compound in the same buffer.

    • Competitor (Drug) Solutions: Prepare a series of concentrations of the drug to be tested.

  • Assay Procedure:

    • In a microplate or cuvettes, mix the AGP solution with the this compound solution.

    • To this mixture, add the different concentrations of the competitor drug.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the this compound-AGP complex.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competitor drug.

    • The decrease in fluorescence indicates the displacement of this compound from AGP by the drug. This data can be used to determine the binding affinity of the drug for AGP.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a dye with significant utility in both chemical and biological research. Its properties as a pH indicator in highly acidic conditions and as a fluorescent probe for nucleic acids and proteins make it a valuable tool for scientists. This guide provides the foundational knowledge and general protocols to facilitate the use of this compound in various laboratory applications. Further optimization of the provided protocols may be necessary depending on the specific experimental context.

References

An In-depth Technical Guide to the Synthesis and Purification of Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and purification methods for Quinaldine Red (2-(p-Dimethylaminostyryl)quinoline ethiodide), a cationic styryl dye with applications as a pH indicator and fluorescent probe. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.

Synthesis of this compound

This compound is synthesized via a condensation reaction between 1-ethyl-2-methylquinolinium (B372601) iodide and p-dimethylaminobenzaldehyde.[1] The reaction involves the formation of a styryl linkage through the reaction of the activated methyl group of the quinaldinium salt with the carbonyl group of the aldehyde.

Synthesis Signaling Pathway

The synthesis proceeds through a base-catalyzed aldol-type condensation followed by dehydration.

Synthesis_Pathway Reactant1 1-Ethyl-2-methylquinolinium iodide Intermediate Aldol Adduct (unstable) Reactant1->Intermediate Reactant2 p-Dimethylaminobenzaldehyde Reactant2->Intermediate Base Base (e.g., Sodium Acetate) Base->Intermediate catalyst Product This compound Intermediate->Product - H2O Water H2O

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of cationic styryl dyes.[2]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-ethyl-2-methylquinolinium iodide (1.0 eq), p-dimethylaminobenzaldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq).[2]

  • Add ethanol as the solvent.

  • Heat the mixture to 80°C and maintain it under reflux with stirring for 3 hours.[2]

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be subjected to purification.

Quantitative Data
ParameterValueSource
Yield (analogous styryl dye) 48%[2]
Appearance Dark green to black powder
Molecular Formula C₂₁H₂₃IN₂
Molecular Weight 430.33 g/mol
Purity (Commercial Grade) ≥ 95%

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials and by-products. The primary methods employed are column chromatography and recrystallization.

Purification Workflow

The general workflow for purifying crude this compound involves an initial purification step, typically column chromatography, followed by recrystallization to obtain a highly pure solid product.

Purification_Workflow Crude Crude this compound ColumnChrom Silica (B1680970) Gel Column Chromatography Crude->ColumnChrom Fractions Collect Fractions Containing Product ColumnChrom->Fractions SolventEvap Solvent Evaporation Fractions->SolventEvap Recrystallization Recrystallization SolventEvap->Recrystallization PureProduct Pure this compound Crystals Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Experimental Protocol: Purification by Column Chromatography

This method is effective for separating the desired product from other components in the reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare a slurry of silica gel in the mobile phase (5% v/v MeOH in CH₂Cl₂).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase (5% v/v MeOH in CH₂Cl₂), collecting fractions.

  • Monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions by rotary evaporation to yield the purified product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. This compound is known to be soluble in ethanol and methanol, making these suitable solvents for recrystallization.

Materials:

  • Purified this compound (from column chromatography)

  • Ethanol or Methanol

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or methanol to the flask and heat the mixture gently on a hot plate until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals of pure this compound should start to form.

  • To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold solvent (ethanol or methanol).

  • Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Data Summary

The following table summarizes the key quantitative data related to the synthesis and properties of this compound.

PropertyValue
Molecular Formula C₂₁H₂₃IN₂
Molecular Weight 430.33 g/mol
Appearance Dark green to black powder
Typical Synthesis Yield (analogous compound) 48%
Commercial Purity ≥ 95%
Column Chromatography Mobile Phase 5% v/v Methanol in Dichloromethane
Recrystallization Solvents Ethanol, Methanol

References

Quinaldine Red: A Technical Guide to Solubility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinaldine (B1664567) Red is a cationic styryl dye recognized for its utility as a pH indicator and a fluorescent probe in various biological and chemical applications. A comprehensive understanding of its solubility in aqueous and organic media is critical for its effective use in research and development. This technical guide provides an in-depth overview of the solubility of Quinaldine Red, detailed experimental protocols for its use, and visualizations of its functional mechanisms.

Solubility of this compound

The solubility of this compound is a key parameter for its application in different experimental settings. While it is generally characterized as being sparingly soluble in water, it exhibits greater solubility in several organic solvents. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data
SolventSolubilityAppearance of Solution
Ethanol1 mg/mL[1]Clear, dark red[1]
Chloroform1 mg/mLClear to slightly hazy, yellow to very deep yellow
Water10 mg/mLDark red

Note: The quantitative value for water solubility should be approached with caution, as multiple sources describe this compound as "partly miscible"[2], "sparingly soluble" or "does not dissolve easily in water"[2]. The higher reported value may be influenced by factors such as temperature, pH, or the presence of co-solvents.

Qualitative Solubility Data
SolventQualitative Description
WaterSparingly soluble[3], Does not dissolve easily (partly miscible)
EthanolFreely soluble
Methanol (B129727)Freely soluble
AlcoholPartly soluble

Experimental Protocols

Preparation of a Standard this compound Indicator Solution (0.1% w/v in Methanol)

This protocol describes the preparation of a standard 0.1% weight/volume solution of this compound in methanol, suitable for use as a pH indicator in titrations and other applications.

Materials:

  • This compound powder

  • Methanol (analytical grade)

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 0.1 g of this compound powder onto a piece of weighing paper using an analytical balance.

  • Carefully transfer the weighed this compound into a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the volumetric flask.

  • Swirl the flask gently until the this compound is completely dissolved. The solution should appear purple.

  • Once dissolved, dilute the solution to the 100 mL mark with methanol.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • The final concentration of the prepared solution is approximately 1 gram/liter.

  • Store the solution in a tightly sealed, light-resistant container at room temperature.

General Protocol for Determining the Solubility of a Compound

This protocol outlines a general method for determining the solubility of a chemical compound like this compound in a specific solvent.

Materials:

  • Compound to be tested (e.g., this compound)

  • Solvent of interest

  • A series of small, sealable vials or test tubes

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument (e.g., HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials.

    • To each vial, add a known volume of the solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original supernatant, taking into account the dilution factor.

    • The resulting concentration represents the solubility of the compound in the given solvent at the specified temperature.

Visualizing the Mechanisms of Action

pH Indicator Mechanism

This compound functions as a pH indicator by undergoing a structural change in response to varying hydrogen ion concentrations. This change in its chemical structure results in a visible color transition. The process can be visualized as an equilibrium between its protonated (colorless) and deprotonated (red) forms.

ph_indicator_mechanism Protonated This compound (Protonated) Colorless Deprotonated This compound (Deprotonated) Red Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: pH-dependent equilibrium of this compound.

Fluorescent Probe Workflow

This compound is intrinsically non-fluorescent in an aqueous solution. However, upon binding to a target molecule, such as a protein or nucleic acid, its conformation is restricted, leading to a significant increase in fluorescence. This "light-up" property makes it a valuable tool for detecting and quantifying biological macromolecules.

fluorescent_probe_workflow cluster_initial Initial State cluster_binding Binding Event cluster_detection Detection Quinaldine This compound (Non-fluorescent in solution) Complex This compound-Target Complex Quinaldine->Complex Binds to Target Target Molecule (e.g., Protein, Nucleic Acid) Target->Complex Fluorescence Enhanced Fluorescence (Detectable Signal) Complex->Fluorescence Results in

Caption: Workflow of this compound as a fluorescent probe.

References

Spectroscopic properties of Quinaldine Red (absorption and emission spectra).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinaldine Red is a versatile cationic cyanine (B1664457) dye widely recognized for its utility as a pH indicator and, more significantly, as a fluorescent probe in various biological and chemical applications. Its spectroscopic properties are highly sensitive to its local microenvironment, making it a powerful tool for studying molecular interactions. This guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailed experimental protocols for their measurement, and a workflow for its application as a fluorescent probe.

Core Spectroscopic Properties

This compound is characterized by its solvatochromic and fluorogenic nature. In its unbound state in aqueous solutions, it exhibits minimal fluorescence. However, upon binding to macromolecules such as nucleic acids (DNA and RNA) and proteins, or when incorporated into hydrophobic environments, its fluorescence quantum yield increases significantly. This "light-up" property is a key advantage for its use as a molecular probe, as it reduces background signal and enhances sensitivity.

The absorption and emission spectra of this compound are influenced by factors such as solvent polarity, pH, and binding to target molecules. This sensitivity allows for the investigation of binding events and conformational changes in biomolecules.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key quantitative spectroscopic data for this compound under various conditions.

Table 1: Absorption Properties of this compound

ParameterValueSolvent/ConditionReference
Absorption Maximum (λabs) 492 nmWater (pH 7)[1]
528 nmEthanol[2][3]
547 nmLangmuir-Blodgett Film[1]
325 - 331 nmEthanol[2]
279 - 285 nmEthanol
Molar Absorptivity (ε) >58,000 M-1cm-1Ethanol (at λmax in visible region)
>10,000 M-1cm-1Ethanol (at 325-331 nm)
>8,800 M-1cm-1Ethanol (at 279-285 nm)

Table 2: Fluorescence Properties of this compound

ParameterValueConditionReference
Excitation Maximum (λex) ~557 nmBound to Nucleic Acids
Emission Maximum (λem) ~607 nmBound to Nucleic Acids
Emission Range 580 - 650 nmBound to Nucleic Acids
Optimal pH for Fluorescence 3.2 - 3.6Bound to DNA
Fluorescence State Non-fluorescentUnbound in aqueous solution
FluorescentBound to macromolecules (e.g., DNA, proteins)

Experimental Protocols

The following are detailed methodologies for the key experiments involving the spectroscopic characterization of this compound.

Measurement of Absorption Spectra

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of choice (e.g., ethanol, water, buffer)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 250-700 nm).

  • Blank Measurement: Fill a cuvette with the solvent and use it to blank the spectrophotometer.

  • Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The slope of the resulting linear plot will be the molar absorptivity (ε).

Measurement of Emission Spectra and Binding Studies

Objective: To determine the fluorescence emission spectrum of this compound upon binding to a macromolecule (e.g., DNA) and to quantify the binding affinity.

Materials:

  • This compound

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

  • Macromolecule of interest (e.g., calf thymus DNA)

  • Buffer solution (e.g., a buffer with a pH of 3.5 for optimal DNA binding)

  • Micropipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound and a stock solution of the macromolecule in the appropriate buffer.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., 557 nm for DNA-bound this compound). Set the emission wavelength range for scanning (e.g., 570-700 nm).

  • This compound Spectrum: Record the emission spectrum of a dilute solution of this compound alone in the buffer to confirm its low intrinsic fluorescence.

  • Titration:

    • To a cuvette containing a fixed concentration of this compound, add increasing aliquots of the macromolecule stock solution.

    • After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Observe the increase in fluorescence intensity at the emission maximum (~607 nm) as the concentration of the macromolecule increases.

    • Plot the change in fluorescence intensity as a function of the macromolecule concentration.

    • This binding isotherm can be fitted to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Mandatory Visualizations

Experimental Workflow for Biomolecule Detection

The following diagram illustrates the general workflow for utilizing this compound as a "light-up" fluorescent probe for the detection and quantification of biomolecules.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_qr Prepare this compound Solution prep_sample Prepare Biomolecule Sample (e.g., DNA, Protein) mix Mix this compound and Sample prep_qr->mix prep_buffer Prepare Buffer (Optimal pH) prep_sample->mix prep_buffer->mix incubate Incubate for Binding mix->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence vs. Concentration measure->plot quantify Quantify Biomolecule or Determine Binding Affinity plot->quantify

Caption: Workflow for biomolecule detection using this compound.

Logical Relationship of Spectroscopic Properties

This diagram illustrates the relationship between the state of this compound and its resulting spectroscopic properties.

logical_relationship unbound Unbound this compound in Aqueous Solution bound This compound Bound to Macromolecule unbound->bound Binding Event low_f Low Fluorescence unbound->low_f results in abs_water λ_abs ~492 nm (in water) unbound->abs_water exhibits high_f High Fluorescence ('Light-Up') bound->high_f results in abs_bound Shifted λ_abs & λ_ex ~557 nm bound->abs_bound exhibits em_bound λ_em ~607 nm bound->em_bound emits at

References

An In-Depth Technical Guide to the pH Indicator Properties of Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinaldine Red is a versatile styryl dye belonging to the quinoline (B57606) family of compounds. While it has found applications as a fluorescent probe in various biological assays, its fundamental property as a pH indicator remains a critical aspect of its utility in scientific research. This technical guide provides a comprehensive overview of the pH indicator range of this compound, its chemical properties, and the methodologies for its application and analysis.

Core Properties and pH Indicator Range

This compound, scientifically known as 2-(p-Dimethylaminostyryl)quinoline ethiodide, is a cationic dye that exhibits a distinct color change in response to variations in hydrogen ion concentration. This property makes it a valuable tool for pH determination in acidic environments.

The key quantitative parameters of this compound as a pH indicator are summarized in the table below. It is important to note that slight variations in the reported pH range exist in the literature. For the most precise applications, it is recommended to calibrate the indicator under specific experimental conditions.

PropertyValueReference(s)
Visual Transition Interval pH 1.0 – 2.2[1]
pH 1.4 – 3.2[2][3][4]
Color Change Colorless (acidic) to Red (basic)[2]
pKa 2.63
Molar Mass 430.33 g/mol
Chemical Formula C₂₁H₂₃IN₂

Mechanism of Color Change

The color change of this compound is a direct consequence of a change in its molecular structure due to protonation and deprotonation. In its deprotonated (basic) form, the molecule possesses an extended π-conjugated system encompassing the quinoline and dimethylaminophenyl rings. This extensive conjugation allows for the absorption of light in the visible region, resulting in its characteristic red color.

Upon acidification, the dimethylamino group becomes protonated. This protonation disrupts the delocalization of π-electrons across the molecule, effectively shortening the conjugated system. As a result, the molecule no longer absorbs visible light, rendering it colorless.

G cluster_deprotonated Deprotonated Form (Red) cluster_protonated Protonated Form (Colorless) Deprotonated Extended π-Conjugation Protonated Disrupted π-Conjugation Deprotonated->Protonated + H⁺ Protonated->Deprotonated - H⁺

Figure 1: Protonation Equilibrium of this compound

Experimental Protocols

Preparation of this compound Indicator Solution

A standard 0.1% (w/v) indicator solution can be prepared for typical laboratory use.

Materials:

  • This compound powder

  • Methanol (B129727), analytical grade

  • 100 mL volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the flask.

  • Swirl the flask gently until the this compound is completely dissolved.

  • Once dissolved, dilute the solution to the 100 mL mark with methanol.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Store the solution in a tightly sealed, light-resistant container.

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) of this compound can be precisely determined using UV-Visible spectrophotometry. This method relies on measuring the absorbance of the indicator at different pH values.

Materials:

  • This compound indicator solution (as prepared above)

  • A series of buffer solutions with known pH values spanning the transition range of this compound (e.g., pH 1.0 to 3.5)

  • UV-Visible spectrophotometer

  • Cuvettes

  • pH meter

Experimental Workflow:

G A Prepare a series of buffer solutions of known pH B Add a constant amount of this compound solution to each buffer A->B C Measure the absorbance spectrum of each solution B->C D Identify the wavelength of maximum absorbance (λmax) for the deprotonated (red) form C->D E Measure the absorbance of each solution at this λmax D->E F Plot absorbance vs. pH E->F G Determine the pKa from the inflection point of the sigmoid curve F->G

Figure 2: Workflow for Spectrophotometric pKa Determination

Applications in Research and Drug Development

Beyond its role as a simple pH indicator, this compound's unique photophysical properties make it a valuable tool in various research and drug development applications.

Fluorescent Probe for Nucleic Acids and Proteins

This compound exhibits fluorescence when it binds to certain biological macromolecules, a property that is absent when it is free in solution. This "light-up" characteristic makes it a sensitive probe for:

  • DNA and RNA Quantification: The fluorescence intensity of this compound is linearly proportional to the concentration of nucleic acids, providing a basis for their quantification.

  • Studying DNA Structures: It has been used as a fluorescent probe for investigating non-canonical DNA structures, such as i-motifs.

  • Protein Analysis: The interaction of this compound with proteins can induce fluorescence, allowing for the study of protein conformation and stability. A high-throughput method for determining the melting temperature of proteins using this compound has been developed.

Bioassays and High-Throughput Screening

The fluorescence properties of this compound are amenable to high-throughput screening (HTS) formats. Assays can be designed where a change in fluorescence signals the interaction of a drug candidate with its target, or the modulation of an enzymatic activity. For instance, its ability to detect inorganic phosphate (B84403) can be adapted to monitor the activity of enzymes that produce phosphate.

Drug-Target Interaction Studies

The binding of this compound to proteins can be influenced by the presence of other ligands, including potential drug molecules. This principle can be applied to develop competitive binding assays to screen for compounds that interact with a specific protein target.

References

Quinaldine Red as a Fluorescent Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinaldine Red (QR) is a versatile "light-up" fluorescent probe with broad applications in molecular biology, diagnostics, and drug discovery. Its core mechanism relies on a significant increase in fluorescence quantum yield upon binding to target macromolecules, a phenomenon driven by the restriction of intramolecular rotation. This guide provides a comprehensive overview of the photophysical principles governing QR's fluorescence, detailed protocols for its application in nucleic acid and protein analysis, and a summary of its key quantitative parameters. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their experimental workflows.

Core Mechanism of Fluorescence

This compound is a cationic styryl dye that, in its unbound state in aqueous solution, exhibits minimal fluorescence. This is due to the free rotation around the single bond connecting its quinolinium and dimethylaminophenyl rings. This rotation leads to efficient non-radiative decay from the excited state, primarily through a process known as Twisted Intramolecular Charge Transfer (TICT).

Upon binding to a target molecule, such as the minor groove of a DNA duplex, the surface of a protein, or within the pocket of a specific DNA or protein structure (e.g., G-quadruplexes, i-motifs, or amyloid fibrils), this intramolecular rotation is sterically hindered.[1][2][3] This restriction of torsional motion suppresses the non-radiative decay pathways.[2][3] As a result, the excited state is more likely to relax through the emission of a photon, leading to a significant enhancement of fluorescence intensity. This "turn-on" fluorescence response is the fundamental principle behind its use as a molecular probe.

The following diagram illustrates this mechanism:

G Mechanism of this compound Fluorescence cluster_0 Unbound State (in Solution) cluster_1 Bound State (e.g., to DNA/Protein) FreeQR Free this compound ExcitedFreeQR Excited State FreeQR->ExcitedFreeQR Excitation (light absorption) GroundStateFree Ground State ExcitedFreeQR->GroundStateFree Non-Radiative Decay (Intramolecular Rotation/TICT) ExcitedFreeQR->GroundStateFree Weak Fluorescence BoundQR This compound + Target ExcitedBoundQR Excited State BoundQR->ExcitedBoundQR Excitation (light absorption) GroundStateBound Ground State ExcitedBoundQR->GroundStateBound Strong Fluorescence ExcitedBoundQR->GroundStateBound Rotation Restricted (Non-Radiative Decay Suppressed)

Figure 1: this compound's "light-up" fluorescence mechanism.

Quantitative Data

The photophysical and binding properties of this compound are summarized below. It is important to note that these values can be influenced by the specific experimental conditions, such as the solvent, pH, and the nature of the binding target.

Table 1: Photophysical Properties of this compound
ParameterValueConditionsReference(s)
Absorption Maximum (λmax) ~528 nmIn ethanol (B145695)
~557 nmWhen bound to nucleic acids
Emission Maximum (λem) ~607 nmWhen bound to nucleic acids
580 - 650 nmWhen bound to nucleic acids
Molar Extinction Coefficient (ε) ≥ 58,000 M-1cm-1At λmax1 in ethanol
Fluorescence Quantum Yield (Φ) Very low (<<0.01)Free in aqueous solution
Significantly increasedUpon binding to target
Fluorescence Lifetime (τ) Not available--
Optimal pH for DNA Binding 3.2 - 3.6For maximum fluorescence
Table 2: Binding Properties of this compound
TargetBinding Affinity (Kd)MethodReference(s)
DNA (general) Not available--
Proteins (general) Not available--
Antibodies (H5N1) Detection limit of 0.3 nMFluorescence assay

Note: Specific Kd values for this compound with various targets are not widely reported in the literature. Researchers may need to determine these empirically for their specific application.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Preparation of this compound Stock Solution

A standard stock solution of this compound can be prepared for use in various assays.

Materials:

  • This compound powder (CAS 117-92-0)

  • Methanol (B129727) or Ethanol, ACS grade

  • 1.5 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a precise amount of this compound powder. For a 1 mg/mL (approximately 2.32 mM) stock solution, weigh 1 mg of QR.

  • Transfer the powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube).

  • Add 1 mL of methanol or ethanol to the tube. This compound is sparingly soluble in water but freely soluble in alcohols.

  • Vortex thoroughly until the powder is completely dissolved. The solution should appear as a clear, dark red or purple liquid.

  • Store the stock solution protected from light at 4°C. For long-term storage, aliquoting and storing at -20°C is recommended.

General Workflow for Fluorescence-Based Quantification

This workflow can be adapted for quantifying nucleic acids or proteins.

G General Workflow for Fluorescence Assay with this compound Start Start PrepStandards Prepare Standards (e.g., known DNA/protein concentrations) Start->PrepStandards PrepSamples Prepare Unknown Samples Start->PrepSamples PrepQR Prepare Working Solution of this compound Start->PrepQR Mix Mix QR with Standards and Samples PrepStandards->Mix PrepSamples->Mix PrepQR->Mix Incubate Incubate (room temperature, protected from light) Mix->Incubate Measure Measure Fluorescence (λex ≈ 550-560 nm, λem ≈ 600-610 nm) Incubate->Measure Analyze Generate Standard Curve and Determine Unknown Concentrations Measure->Analyze End End Analyze->End

Figure 2: General experimental workflow for quantification assays.
Protocol for DNA Quantification

This protocol is based on the fluorometric assay principles described in the literature.

Materials:

  • This compound stock solution (see 4.1)

  • DNA standards of known concentration (e.g., calf thymus DNA)

  • Unknown DNA samples

  • Assay buffer (e.g., a buffer at pH 3.5 for optimal fluorescence with DNA)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Prepare DNA Standards: Create a series of DNA standards by serially diluting a concentrated DNA stock in the assay buffer. A typical concentration range might be 0-30 µg/mL.

  • Prepare Unknown Samples: Dilute the unknown DNA samples in the assay buffer to fall within the linear range of the standard curve.

  • Prepare QR Working Solution: Dilute the this compound stock solution in the assay buffer to the final desired concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Assay Setup: In a 96-well black microplate, add a fixed volume of the QR working solution to each well. Then, add the same volume of either assay buffer (for blank), DNA standards, or unknown DNA samples.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 557 nm and emission set to approximately 607 nm.

  • Data Analysis: a. Subtract the average fluorescence intensity of the blank wells from all other readings. b. Plot the corrected fluorescence intensity of the DNA standards against their concentrations to generate a standard curve. c. Use the linear regression equation from the standard curve to calculate the concentration of the unknown DNA samples.

Protocol for Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol adapts the general principles of thermal shift assays for use with this compound to determine protein melting temperature (Tm).

Materials:

  • Purified protein of interest

  • This compound stock solution (see 4.1)

  • A series of buffers or ligand solutions to be tested

  • Real-time PCR instrument with a melt curve analysis module

  • Optically clear PCR strips or 96-well PCR plates

Procedure:

  • Prepare Master Mix: For each condition to be tested, prepare a master mix containing the protein at a final concentration (e.g., 5-10 µM) and this compound at a final concentration (e.g., 5-20 µM) in the desired buffer. The optimal protein and dye concentrations should be determined empirically.

  • Assay Setup: Aliquot the master mix into replicate wells of a PCR plate (e.g., 20-25 µL per well).

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to perform a melt curve analysis.

    • Equilibration: Hold at 25°C for 1-2 minutes.

    • Melt Curve: Increase the temperature from 25°C to 95°C with a ramp rate of approximately 1°C per minute, acquiring fluorescence data at each temperature increment. The instrument's filter set should be compatible with QR's excitation and emission wavelengths (a channel for ROX or similar red dyes may be suitable).

  • Data Analysis: a. The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature. b. The melting temperature (Tm) is the midpoint of the sigmoidal transition, which corresponds to the peak of the first derivative of the melt curve (-dF/dT). c. Compare the Tm values across different conditions. An increase in Tm indicates stabilization of the protein by the buffer or ligand.

The logical relationship for interpreting the results of a thermal shift assay is as follows:

G Logic for Thermal Shift Assay Interpretation Ligand Addition of Stabilizing Ligand/Buffer Binding Ligand Binds to Folded Protein Ligand->Binding Stabilization Protein-Ligand Complex is Stabilized Binding->Stabilization Unfolding Higher Thermal Energy Required for Unfolding Stabilization->Unfolding Tm Increased Melting Temperature (Tm) Unfolding->Tm

Figure 3: Interpretation logic for protein stabilization in a thermal shift assay.

Conclusion

This compound is a powerful and cost-effective fluorescent probe whose "turn-on" mechanism provides high sensitivity for the detection and quantification of nucleic acids and proteins. Its utility in diverse applications, from simple concentration measurements to more complex thermal stability and binding assays, makes it a valuable tool for the modern research laboratory. By understanding the core principles of its fluorescence and employing the detailed protocols provided in this guide, researchers can confidently integrate this compound into their experimental designs to accelerate discovery and development. Further characterization of its photophysical properties, such as quantum yield and fluorescence lifetime in various bound states, will continue to expand its applicability in advanced fluorescence techniques.

References

Quinaldine Red: A Comprehensive Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red (QR) is a cyanine (B1664457) dye widely recognized for its utility as a pH indicator and, more significantly, as a versatile fluorescent probe.[1] Its photophysical properties are exquisitely sensitive to the surrounding environment, making it a powerful tool for investigating molecular interactions and dynamics in various systems. This technical guide provides an in-depth exploration of the photophysical characteristics of this compound in diverse environments, detailed experimental protocols for its use, and visualizations of its application in biological contexts.

Free this compound in solution exhibits weak fluorescence. However, upon binding to macromolecules such as proteins and nucleic acids, its fluorescence quantum yield is significantly enhanced.[1][2] This "light-up" property is central to its application as a probe for biomolecular structures and functions.

Photophysical Properties of this compound

The absorption and emission properties of this compound are highly dependent on the polarity and microenvironment of its surroundings. This solvatochromism is a key feature that allows it to report on changes in its local environment.

In Different Solvents

The photophysical parameters of this compound in a range of organic solvents with varying polarities are summarized below. A clear trend of red-shifted emission is generally observed with increasing solvent polarity, indicative of a more polar excited state.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ) [ns]
Methanol 32.7528~580~58,000Data not availableData not available
Ethanol 24.6527 - 533Data not available>58,000Data not availableData not available
Acetonitrile 37.5Data not availableData not availableData not availableData not availableData not available
DMSO 46.7Data not availableData not availableData not availableData not availableData not available
Water 80.1Data not availableWeakData not availableVery lowData not available
In Organized Media

The behavior of this compound within the hydrophobic pockets of micelles and cyclodextrins leads to significant changes in its photophysical properties, most notably a dramatic increase in fluorescence intensity.

Micelles:

Micelle TypeEnvironmentAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ) [ns]
SDS (Anionic) Hydrophobic coreData not availableData not availableEnhancedData not available
CTAB (Cationic) Hydrophobic coreData not availableData not availableEnhancedData not available
Triton X-100 (Non-ionic) Palisade layerData not availableData not availableEnhancedData not available

Cyclodextrins:

Cyclodextrin TypeEnvironmentAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ) [ns]
β-Cyclodextrin Hydrophobic cavityData not availableData not availableEnhancedData not available
In Biological Environments

This compound's fluorescence is particularly enhanced upon interaction with biological macromolecules, making it a valuable tool in cellular and molecular biology.

Nucleic Acids:

When bound to DNA, this compound exhibits a significant increase in fluorescence. The optimal pH for this interaction is between 3.2 and 3.6.[1]

BiomoleculeExcitation Max (λ_ex) [nm]Emission Max (λ_em) [nm]Key Features
DNA 557607Fluorescence intensity is linearly related to DNA concentration.[2]
RNA 557607Fluorescence intensity is linearly related to RNA concentration.
i-motif DNA 550EnhancedShows a greater than 3-fold increase in fluorescence.

Proteins:

This compound is a known fluorescent probe for detecting the β-sheet structure of amyloid fibrils, which are associated with various neurodegenerative diseases. It can also be used to determine the melting temperature (Tm) of proteins.

Biomolecule/ProcessExcitation Max (λ_ex) [nm]Emission Max (λ_em) [nm]Key Features
Amyloid Fibrils (β-sheet) Near-infraredNear-infraredHigh sensitivity and resistance to photobleaching.
Protein Unfolding VariesVariesFluorescence changes monitor the exposure of hydrophobic regions during denaturation.

Experimental Protocols

Synthesis of this compound

This compound is synthesized through a condensation reaction.

Synthesis_of_Quinaldine_Red reagent1 1-Ethyl-2-methylquinolinium iodide reaction + reagent1->reaction reagent2 p-Dimethylaminobenzaldehyde reagent2->reaction product This compound reaction->product Condensation Quantum_Yield_Measurement cluster_sample Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis s1 Prepare series of dilutions of QR s2 Prepare series of dilutions of standard m1 Measure absorbance spectra (UV-Vis) s2->m1 m2 Measure fluorescence emission spectra m1->m2 a1 Integrate fluorescence intensity m2->a1 a2 Plot integrated intensity vs. absorbance a1->a2 a3 Calculate slope for QR and standard a2->a3 a4 Calculate Φf of QR a3->a4 TCSPC_Measurement l Pulsed Light Source (e.g., Laser Diode) s Sample (this compound) l->s e TCSPC Electronics l->e Start Signal d Single-Photon Detector (e.g., PMT) s->d d->e Stop Signal c Computer e->c Time Difference Data analysis Decay Curve Analysis (Exponential Fit) c->analysis Histogram Generation lifetime lifetime analysis->lifetime Fluorescence Lifetime (τ) Amyloid_Aggregation_Monitoring start Monomeric Amyloid-β Peptides oligomers Soluble Oligomers start->oligomers Nucleation protofibrils Protofibrils oligomers->protofibrils Elongation fibrils Mature Amyloid Fibrils protofibrils->fibrils Maturation qr_bound This compound (Highly Fluorescent) fibrils->qr_bound qr_free This compound (Weakly Fluorescent) qr_free->qr_bound Binds to β-sheets measurement Measure Fluorescence Intensity (Near-Infrared) qr_bound->measurement Protein_Unfolding_Assay native Native Protein (Folded, Hydrophobic Core Buried) denaturant Add Denaturant (e.g., Guanidinium Chloride, Heat) native->denaturant unfolded Unfolded Protein (Hydrophobic Residues Exposed) qr_bound This compound (Highly Fluorescent) unfolded->qr_bound qr_free This compound (Weakly Fluorescent) qr_free->qr_bound Binds to exposed hydrophobic patches measurement Monitor Fluorescence Intensity qr_bound->measurement denaturant->unfolded

References

Quinaldine Red: A Technical Guide to its Interactions with Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine (B1664567) Red (QR) is a cationic styryl dye widely recognized for its utility as a fluorescent probe in biochemical and cellular studies. Its photophysical properties, characterized by low intrinsic fluorescence in aqueous solution and significant fluorescence enhancement upon binding to macromolecules, make it a valuable tool for investigating the structure, function, and dynamics of proteins and nucleic acids. This technical guide provides an in-depth overview of the binding characteristics of Quinaldine Red, complete with quantitative data, detailed experimental protocols, and visualizations of associated molecular and experimental workflows.

Core Principles of this compound Binding

Free this compound in solution is largely non-fluorescent. Upon binding to hydrophobic pockets or structured environments within proteins and nucleic acids, the molecule undergoes a conformational change that restricts intramolecular rotation. This restriction minimizes non-radiative decay pathways, leading to a pronounced increase in fluorescence quantum yield. This "light-up" property is the foundation of its application as a molecular probe.

Binding to Proteins

This compound exhibits a notable affinity for various proteins, a characteristic that has been harnessed for several applications, including the quantification of protein stability and the study of drug-protein interactions. The binding is often driven by hydrophobic and electrostatic interactions.

Quantitative Binding Data: Protein Interactions

The interaction of this compound with proteins can be quantified to determine binding affinity (dissociation constant, Kd) and stoichiometry (n). Below is a summary of available quantitative data.

ProteinMethodBinding Constant (Ka)Stoichiometry (n)Reference
Alpha 1-acid glycoprotein (B1211001) (AGP)Fluorometric Titration1.3 x 106 M-10.9[1]
Applications in Protein Science
  • Determination of Protein Melting Temperature (Tm): this compound can be used in thermal shift assays (TSA) or differential scanning fluorimetry (DSF) to determine the melting temperature of a protein. As the protein unfolds with increasing temperature, hydrophobic regions become exposed, leading to QR binding and a sharp increase in fluorescence. The midpoint of this transition corresponds to the Tm, a key indicator of protein stability.[2]

  • Amyloid Fibril Detection: this compound has been shown to bind to the β-sheet structures characteristic of amyloid fibrils, which are associated with various neurodegenerative diseases. This binding results in a significant fluorescence enhancement, enabling the detection and characterization of these protein aggregates.

  • Drug-Protein Interaction Studies: The displacement of QR from its binding site on a protein by a competing ligand can be monitored by a decrease in fluorescence. This principle is utilized in competitive binding assays to determine the binding affinities of drugs and other small molecules to proteins like alpha-1-acid glycoprotein (AAG).[3]

Binding to Nucleic Acids

This compound also interacts with various forms of nucleic acids, exhibiting fluorescence enhancement that is linearly related to the concentration of DNA or RNA.[4] The binding is sensitive to pH, with maximum fluorescence for DNA binding observed in the pH range of 3.2-3.6.[4]

Quantitative Binding Data: Nucleic Acid Interactions

Quantitative binding data for this compound with specific nucleic acid structures is an active area of research. While general binding is established, specific dissociation constants for a wide range of nucleic acid types are not yet comprehensively tabulated in the literature.

Nucleic Acid TypeMethodBinding CharacteristicsReference
DNA/RNA (general)Fluorescence SpectroscopyLinear fluorescence increase with concentration
i-motif DNAFluorescence SpectroscopySignificant fluorescence enhancement upon binding
Applications in Nucleic Acid Research
  • Quantification of DNA and RNA: The linear relationship between nucleic acid concentration and QR fluorescence allows for the development of sensitive and inexpensive quantification assays.

  • Detection of Non-Canonical DNA Structures: this compound has been identified as a fluorescent probe for specific non-canonical DNA secondary structures, such as i-motifs. These structures are implicated in the regulation of gene expression, and QR provides a tool for their detection and study.

Experimental Protocols

Fluorescence Titration for Determining Binding Affinity

This protocol outlines the general steps for determining the binding constant of this compound with a protein or nucleic acid using fluorescence spectroscopy.

Materials:

  • Fluorometer

  • Quartz cuvette

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Purified protein or nucleic acid solution in a suitable buffer

  • Binding buffer

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of the macromolecule of interest at a known concentration.

    • All solutions should be prepared in the same binding buffer to avoid artifacts from buffer mismatch.

  • Instrument Setup:

    • Set the excitation wavelength (typically around 557 nm for QR-nucleic acid complexes) and emission wavelength range (e.g., 570-700 nm) on the fluorometer. Optimal wavelengths may need to be determined empirically for protein binding.

    • Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio.

  • Titration:

    • Fill the cuvette with a fixed concentration of this compound in the binding buffer.

    • Record the initial fluorescence spectrum.

    • Make successive additions of small aliquots of the macromolecule stock solution to the cuvette.

    • After each addition, allow the system to equilibrate (typically a few minutes) and then record the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution by multiplying the observed intensity by the factor (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of titrant added.

    • Plot the change in fluorescence intensity as a function of the macromolecule concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd) and stoichiometry (n).

G cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_qr Prepare QR Stock add_qr Add QR to Cuvette prep_qr->add_qr prep_macro Prepare Macromolecule Stock add_macro Add Aliquot of Macromolecule prep_macro->add_macro prep_buffer Prepare Binding Buffer prep_buffer->add_qr set_wl Set Wavelengths set_wl->add_qr set_slits Set Slit Widths set_slits->add_qr record_initial Record Initial Spectrum add_qr->record_initial record_initial->add_macro equilibrate Equilibrate add_macro->equilibrate record_spectrum Record Spectrum equilibrate->record_spectrum repeat_add Repeat Additions record_spectrum->repeat_add repeat_add->add_macro correct_dilution Correct for Dilution repeat_add->correct_dilution plot_data Plot Fluorescence vs. Concentration correct_dilution->plot_data fit_model Fit to Binding Model plot_data->fit_model determine_params Determine Kd and n fit_model->determine_params

Caption: Workflow for determining protein melting temperature using a thermal shift assay.

Potential Impact on Cellular Signaling

While direct studies on the effect of this compound on specific signaling pathways are limited, its ability to bind to proteins and nucleic acids suggests potential for modulating cellular processes. Quinoline (B57606) derivatives, the broader class of compounds to which QR belongs, have been shown to exert various biological effects, including cytotoxicity and antiproliferative activity, which are often mediated through interactions with cellular signaling cascades.

For instance, some quinoline-based compounds have been reported to influence pathways involved in cell proliferation and apoptosis. A hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related compounds, is the MAP kinase/ERK pathway. This pathway is a central regulator of cell growth, differentiation, and survival.

Hypothetical Modulation of the MAPK/ERK Signaling Pathway by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GF Growth Factor GF->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates QR This compound QR->Raf Potential Inhibition? G4_iM G-quadruplexes / i-motifs QR->G4_iM Binds Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates G4_iM->TF Modulates Activity

Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.

Disclaimer: The depicted signaling pathway represents a potential area of investigation for this compound's cellular effects based on the known activities of related quinoline compounds. Direct experimental evidence for QR's modulation of this specific pathway is currently lacking. QR's established binding to G-quadruplex and i-motif structures within promoter regions of oncogenes like c-Myc suggests a potential mechanism for influencing gene expression regulated by this pathway.

Conclusion

This compound is a versatile and valuable fluorescent probe for the study of proteins and nucleic acids. Its "light-up" properties upon binding provide a sensitive and convenient method for a range of applications, from determining protein stability to quantifying nucleic acids and detecting specific DNA secondary structures. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers looking to employ this compound in their experimental workflows. Further investigation into its cellular effects is warranted to fully elucidate its potential as a modulator of biological processes.

References

Quinaldine Red: A Technical History of a Versatile Cyanine Dye

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the history and original applications of Quinaldine (B1664567) Red, a synthetic cyanine (B1664457) dye. Since its emergence in the early 20th century, Quinaldine Red has found utility as a pH indicator in analytical chemistry and as a fluorescent probe in biological research. This document details the historical synthesis of the dye, provides protocols for its seminal applications, and presents its physicochemical properties in a structured format. Diagrams created using Graphviz are included to illustrate key processes and relationships, offering a comprehensive resource for scientific and research professionals.

Introduction: The Advent of a Specialized Cyanine Dye

This compound, chemically known as 2-{(1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl}-1-ethylquinolin-1-ium iodide, is a member of the cyanine dye family, a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1][2] While the broader family of cyanine dyes was first synthesized over a century ago for use in photographic emulsions, this compound emerged in the early 20th century as a compound with distinct applications in laboratory settings.[1][3] Its primary initial uses were as a pH indicator for titrations in highly acidic conditions and as a vital stain in microscopy.[3] This guide will delve into the historical context of its development and the original experimental protocols that established its place in chemical and biological research.

Physicochemical Properties

This compound is a dark green to black solid that is sparingly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and methanol (B129727). Its utility as a pH indicator and fluorescent probe is dictated by its distinct spectral properties, which are summarized below.

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference
Chemical Formula C₂₁H₂₃IN₂
Molar Mass 430.33 g/mol
Appearance Dark green to black solid
Melting Point 240 °C (decomposition)
pKa 2.63
pH Indicator Range 1.0 - 2.2
1.4 - 3.2
Color in Acidic Solution Colorless
Color in Basic Solution Red
Absorption Maximum (λmax) 528-533 nm (in acetic acid)
Fluorescence Emission 580-650 nm (when bound to nucleic acids)

Historical Synthesis

The synthesis of this compound is achieved through a condensation reaction. While modern synthetic procedures are well-established, this guide presents a detailed historical protocol adapted from the literature of the mid-20th century, reflecting the methods available to early researchers. The synthesis involves the reaction of 1-ethyl-2-methylquinolinium (B372601) iodide (quinaldine ethiodide) with p-dimethylaminobenzaldehyde.

Detailed Experimental Protocol: Synthesis of 2-(p-Dimethylaminostyryl)-quinoline Ethiodide

This protocol is based on established methods for the synthesis of styrylquinoline dyes from the early to mid-20th century.

Materials:

  • Quinaldine ethiodide (1-ethyl-2-methylquinolinium iodide)

  • p-Dimethylaminobenzaldehyde

  • Piperidine (B6355638) (as a catalyst)

  • Absolute ethanol

Procedure:

  • A mixture of quinaldine ethiodide and an equimolar quantity of p-dimethylaminobenzaldehyde is prepared.

  • The reactants are dissolved in a minimal amount of absolute ethanol.

  • A few drops of piperidine are added to the solution to act as a basic catalyst for the condensation reaction.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the intensification of the red color.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The crude this compound product will precipitate out of the solution.

  • The precipitate is collected by filtration and washed with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • The collected solid is then recrystallized from ethanol to yield purified crystals of this compound.

  • The purified crystals are dried in a desiccator.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Quinaldine Ethiodide P This compound R1->P R2 p-Dimethylaminobenzaldehyde R2->P C1 Absolute Ethanol (Solvent) C1->P C2 Piperidine (Catalyst) C2->P C3 Heating under Reflux C3->P

Caption: A diagram illustrating the reactants and conditions for the synthesis of this compound.

Original Applications

This compound's initial impact was primarily in two areas: as a pH indicator for specialized analytical titrations and as a vital stain for observing living cells.

Application as a pH Indicator

With a visual transition interval in the highly acidic range of pH 1.0 to 3.2, this compound filled a niche for acid-base titrations where common indicators like phenolphthalein (B1677637) or methyl orange were unsuitable. It was particularly useful for the titration of weak bases with strong acids, where the equivalence point lies in the acidic pH range.

4.1.1. Experimental Protocol: Preparation and Use of this compound Indicator Solution

This protocol outlines the preparation of a this compound indicator solution and its use in a typical acid-base titration from the early 20th century.

Preparation of the Indicator Solution:

  • Weigh 0.1 g of this compound powder.

  • Dissolve the powder in 100 mL of methanol or ethanol.

  • Store the solution in a tightly sealed, light-resistant bottle.

Titration Procedure:

  • Pipette a known volume of the weak base solution into a flask.

  • Add 2-3 drops of the this compound indicator solution. The solution will appear red.

  • Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid) from a burette.

  • The endpoint of the titration is reached when the solution undergoes a sharp color change from red to colorless.

  • Record the volume of the acid added to determine the concentration of the base.

Diagram 2: Workflow for Acid-Base Titration using this compound

G start Start: Prepare Analyte (Weak Base) add_indicator Add 2-3 drops of this compound Indicator start->add_indicator titrate Titrate with Standard Strong Acid add_indicator->titrate observe Observe Color Change (Red to Colorless) titrate->observe endpoint Endpoint Reached observe->endpoint calculate Calculate Analyte Concentration endpoint->calculate end End calculate->end

Caption: A workflow diagram for a typical acid-base titration using this compound as an indicator.

Application in Biological Staining

As a vital stain, this compound was used to visualize the internal structures of living cells without causing immediate cell death. This was a significant advantage over many other stains of the era that required fixation, a process that kills the cells. Its cationic nature allowed it to accumulate in certain cellular compartments.

4.2.1. Experimental Protocol: Vital Staining of Cells in Culture (Conceptual)

Materials:

  • Stock solution of this compound (dissolved in ethanol or a balanced salt solution).

  • Living cells in culture (e.g., fibroblasts).

  • Balanced salt solution (e.g., Ringer's solution).

  • Microscope slides and coverslips.

Procedure:

  • Prepare a dilute working solution of this compound by adding a small amount of the stock solution to a balanced salt solution. The final concentration should be low enough to be non-toxic to the cells over the observation period.

  • Wash the cultured cells with the balanced salt solution to remove any culture medium.

  • Incubate the cells with the dilute this compound solution for a short period (e.g., 10-30 minutes).

  • After incubation, wash the cells again with the balanced salt solution to remove any excess stain.

  • Prepare a wet mount of the stained cells on a microscope slide.

  • Observe the cells under a light microscope. The distribution of the red color within the cells can provide information about the location of certain organelles.

Mechanism of Action as a pH Indicator

The color change of this compound in response to pH is due to a change in its molecular structure. In basic to mildly acidic conditions, the molecule exists in a conjugated form that absorbs light in the visible spectrum, resulting in its characteristic red color. In highly acidic environments (pH below its transition range), the nitrogen atom in the quinoline (B57606) ring becomes protonated. This disrupts the extended conjugation of the molecule, leading to a loss of color.

Diagram 3: pH-Dependent Structural Change of this compound

G cluster_basic Basic/Mildly Acidic (pH > 3.2) cluster_acidic Highly Acidic (pH < 1.4) Basic Conjugated Form (Red) Acidic Protonated Form (Colorless) Basic->Acidic + H⁺ Acidic->Basic - H⁺

Caption: The reversible protonation of this compound that causes its color change.

Conclusion

This compound, a cyanine dye developed in the early 20th century, has a significant history as a specialized tool in both analytical chemistry and biological research. Its original applications as a pH indicator for titrations in strong acid and as a vital stain for living cells highlight its versatility. The historical protocols and data presented in this guide offer a comprehensive overview for contemporary researchers and scientists, providing context for the continued use and development of this and similar functional dyes.

References

Methodological & Application

Application Notes: Quinaldine Red as a pH Indicator in Non-Aqueous Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red is a versatile pH indicator dye primarily utilized in non-aqueous acid-base titrations. Its distinct color transition and suitability for acidic pH ranges make it a valuable tool for the quantitative analysis of weak bases, particularly in organic solvents where conventional indicators may not be effective. These application notes provide a comprehensive protocol for the use of this compound in the titration of weak bases with perchloric acid in a glacial acetic acid medium, a common application in pharmaceutical analysis.

Physicochemical Properties of this compound

This compound, with the chemical name 2-((1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl)-1-ethylquinolin-1-ium iodide, is a cationic dye that exhibits a sharp color change in acidic conditions.[1] Its properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₁H₂₃IN₂[1]
Molecular Weight 430.33 g/mol [1]
Appearance Dark green to black crystalline powder[1]
pH Range 1.0 - 2.2[1]
Color Change Colorless (acidic) to Red (basic)
pKa 2.63
Solubility Sparingly soluble in water, soluble in ethanol (B145695) and methanol (B129727)

Mechanism of Action

The color change of this compound is attributed to a structural transformation of the molecule in response to changes in pH. In acidic solutions, the quinoline (B57606) nitrogen atom is protonated. This protonation disrupts the conjugated system of double bonds extending across the molecule, leading to a loss of color (colorless form). As the solution becomes less acidic (more basic), the quinoline nitrogen is deprotonated, restoring the conjugated system and resulting in the appearance of a red color. This transition between the protonated and deprotonated forms is reversible, allowing this compound to function as an effective pH indicator.

G Mechanism of this compound Color Change Protonated Protonated Form (Colorless) (Acidic Medium) Deprotonated Deprotonated Form (Red) (Basic Medium) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: Reversible protonation and deprotonation of this compound.

Experimental Protocols

Preparation of 0.1% w/v this compound Indicator Solution

Two common methods for the preparation of the this compound indicator solution are provided below.

Method 1: Methanol-Based Solution

  • Accurately weigh 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol and swirl to dissolve the powder completely.

  • Once dissolved, dilute to the 100 mL mark with methanol.

  • Stopper the flask and mix thoroughly.

Method 2: Ethanol-Based Solution

  • Accurately weigh 0.1 g of this compound powder.

  • Dissolve the powder in 100 mL of 60% ethanol.

  • Stir until the powder is completely dissolved.

Protocol for Non-Aqueous Titration of a Weak Base (Caffeine) with Perchloric Acid

This protocol details the determination of caffeine (B1668208) content, a weak base, using a non-aqueous titration with perchloric acid and this compound as the visual indicator.

Reagents and Materials:

  • Caffeine (analyte)

  • Glacial Acetic Acid (solvent)

  • Acetic Anhydride (B1165640)

  • Toluene (B28343)

  • 0.1 M Perchloric Acid in glacial acetic acid (titrant)

  • 0.1% w/v this compound indicator solution

  • Burette (50 mL)

  • Conical flask (250 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of 0.1 M Perchloric Acid: Dissolve 8.5 mL of 72% perchloric acid in approximately 900 mL of glacial acetic acid with constant stirring. Add 30 mL of acetic anhydride and make up the volume to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water has reacted with the acetic anhydride.

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.5 g of potassium hydrogen phthalate (B1215562) (primary standard), previously dried at 120°C for 2 hours. Dissolve it in 25 mL of glacial acetic acid. Add a few drops of a suitable indicator (e.g., crystal violet) and titrate with the prepared 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Sample Preparation: Accurately weigh an appropriate amount of the caffeine sample and transfer it to a 250 mL conical flask.

  • Dissolution: Add a mixture of glacial acetic acid, acetic anhydride, and toluene to the flask to dissolve the sample.

  • Indicator Addition: Add 2-3 drops of the 0.1% w/v this compound indicator solution to the flask. The solution should initially be red.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid while continuously stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes from red to colorless. Record the volume of the titrant used.

  • Blank Titration: Perform a blank titration using the same procedure but without the analyte.

  • Calculation: Calculate the percentage purity of the analyte using the appropriate formula, taking into account the volume of titrant consumed by the sample and the blank.

G Experimental Workflow for Non-Aqueous Titration prep_titrant Prepare & Standardize 0.1 M Perchloric Acid titrate Titrate with Perchloric Acid prep_titrant->titrate prep_sample Weigh & Dissolve Weak Base Analyte add_indicator Add this compound Indicator prep_sample->add_indicator add_indicator->titrate endpoint Observe Color Change (Red to Colorless) titrate->endpoint calculate Calculate Analyte Purity endpoint->calculate

Caption: Step-by-step workflow for the titration of a weak base.

Data Presentation

The following table presents representative data from a potentiometric titration of a weak base (Triethanolamine - TEOA) with perchloric acid, which is analogous to the visual titration with this compound. The sharp change in potential corresponds to the equivalence point where the visual indicator would change color.

Volume of 0.1 M HClO₄ Added (mL)Potential (mV)
0.0-350
5.0-320
10.0-280
15.0-220
19.0-150
19.5-100
20.0150
20.5300
21.0320
25.0350

Note: This data is illustrative and based on a potentiometric titration. The equivalence point is observed around 20.0 mL, which is where the color change of this compound would be expected.

Conclusion

This compound is a reliable and effective indicator for the non-aqueous titration of weak bases. Its sharp color change from red to colorless provides a clear endpoint determination. The protocols outlined in these application notes offer a robust framework for the successful implementation of this indicator in research, quality control, and drug development settings. Proper preparation of reagents and careful observation of the color change are crucial for obtaining accurate and reproducible results.

References

Quinaldine Red: A Near-Infrared Fluorescent Probe for the Detection of Amyloid Fibrils

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine (B1664567) Red (QR) is emerging as a valuable tool in the study of amyloidosis, a class of diseases characterized by the misfolding and aggregation of proteins into insoluble amyloid fibrils. As a near-infrared fluorescent probe, QR offers several advantages for the detection and monitoring of these protein aggregates, including high sensitivity and resistance to photobleaching.[1][2] Its ability to bind to the β-sheet structures characteristic of amyloid fibrils results in a significant increase in its fluorescence intensity, making it a promising candidate for both in vitro and in vivo applications.[1][2] This document provides detailed protocols for the preparation and application of Quinaldine Red for staining amyloid fibrils, along with a summary of its key performance characteristics.

Principle of Detection

This compound is a cationic fluorescent probe that exhibits low fluorescence in solution.[3] However, upon binding to the cross-β-sheet structure of amyloid fibrils, its molecular rotation is restricted, leading to a significant enhancement of its fluorescence emission. This "light-up" property allows for the specific visualization of amyloid aggregates. QR's emission in the near-infrared spectrum minimizes interference from autofluorescence often encountered in biological samples, thereby improving the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for the detection of amyloid fibrils, based on available literature.

ParameterValueReference
Limit of Detection (LOD)2.31 µM
Linear Range1-30 µM
Recovery90.4% - 99.2%
Relative Standard Deviation (RSD)3.05% - 3.47%
Emission Maximum (Bound)~580-650 nm

Experimental Protocols

Preparation of this compound Staining Solution

This protocol describes the preparation of a stock solution and a working solution of this compound.

Materials:

  • This compound powder (2-(p-Dimethylaminostyryl)quinoline ethiodide)

  • Methanol (B129727) or Ethanol (B145695) (reagent grade)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Protocol:

  • Stock Solution (0.1% w/v):

    • Weigh 100 mg of this compound powder.

    • Dissolve the powder in 100 mL of methanol or ethanol in a volumetric flask.

    • Stir the solution until the powder is completely dissolved. The solution will appear as a dark purple color.

    • Store the stock solution in a dark, tightly sealed container at 4°C.

  • Working Solution:

    • The optimal concentration of the working solution may need to be determined empirically based on the specific application. A common starting point is to dilute the stock solution in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration in the low micromolar range.

In Vitro Staining of Amyloid Fibrils

This protocol is suitable for the detection of pre-formed amyloid fibrils in solution using fluorescence spectroscopy.

Materials:

  • Pre-formed amyloid fibrils (e.g., Aβ, insulin)

  • This compound working solution

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Pipette the amyloid fibril samples into the wells of the 96-well microplate.

  • Add the this compound working solution to each well to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Excitation ~540 nm, Emission ~620 nm). A spectral scan is recommended to determine the optimal wavelengths for the specific amyloid fibril type.

Staining of Amyloid Fibrils in Tissue Sections

This protocol provides a general guideline for staining amyloid plaques in paraffin-embedded tissue sections. Optimization may be required depending on the tissue type and fixation method.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol series (100%, 95%, 70%)

  • Distilled water

  • This compound working solution

  • Mounting medium (aqueous-based)

  • Coverslips

  • Fluorescence microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene to remove the paraffin (B1166041) (2 changes of 5-10 minutes each).

    • Rehydrate the sections by immersing them in a descending series of ethanol concentrations: 100% ethanol (2 changes of 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

    • Rinse the slides in distilled water.

  • Staining:

    • Incubate the slides with the this compound working solution for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Mounting:

    • Mount the coverslips using an aqueous-based mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a TRITC or Texas Red filter set). Amyloid deposits will appear as bright red fluorescent structures.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_qr Prepare this compound Stock Solution (0.1% w/v) prep_work Prepare Working Solution (e.g., 1-10 µM in PBS) prep_qr->prep_work stain Incubate with This compound Working Solution prep_work->stain sample_prep Sample Preparation (In Vitro Fibrils or Tissue Sections) sample_prep->stain wash Wash to Remove Excess Stain stain->wash imaging Fluorescence Microscopy or Spectroscopy wash->imaging quant Image/Data Analysis and Quantification imaging->quant

Caption: Experimental workflow for this compound staining.

logical_relationship cluster_amyloid Amyloid Fibril cluster_qr This compound cluster_detection Detection beta_sheet β-Sheet Structure qr_bound Bound this compound (High Fluorescence) beta_sheet->qr_bound Induces qr_free Free this compound (Low Fluorescence) qr_free->beta_sheet Binding detection Fluorescence Detection (Near-Infrared) qr_bound->detection

Caption: Mechanism of this compound fluorescence enhancement.

Comparison with Other Amyloid Stains

While Congo Red and Thioflavin T are the traditional gold standards for amyloid detection, this compound offers distinct advantages.

FeatureThis compoundCongo RedThioflavin T
Detection Method FluorescenceBirefringence under polarized light, FluorescenceFluorescence
Emission Spectrum Near-InfraredRed/Green (Fluorescence)Green
Advantages High sensitivity, photostability, low background autofluorescence.High specificity for amyloid.High sensitivity.
Disadvantages Newer probe, less established protocols.Requires polarized light microscopy, lower sensitivity for small deposits.Less specific, can bind to other structures.

Troubleshooting

  • High Background Staining:

    • Reduce the concentration of the this compound working solution.

    • Optimize the washing steps by increasing the duration or number of washes.

    • Ensure proper deparaffinization of tissue sections.

  • Weak or No Signal:

    • Increase the concentration of the this compound working solution.

    • Increase the incubation time.

    • Confirm the presence of amyloid fibrils in the sample using a validated method (e.g., Congo Red).

    • Check the filter sets and settings on the fluorescence microscope.

Conclusion

This compound is a promising near-infrared fluorescent probe for the sensitive and specific detection of amyloid fibrils. Its favorable photophysical properties make it an excellent alternative to traditional amyloid stains, particularly for applications where background autofluorescence is a concern. The protocols provided here offer a starting point for researchers to incorporate this valuable tool into their studies of amyloidosis and related neurodegenerative diseases. Further optimization of these protocols for specific applications is encouraged to achieve the best results.

References

Application Notes and Protocols for Quinaldine Red in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red is a cationic styryl dye that exhibits a remarkable "light-up" fluorescence properties.[1][2] In solution, the free dye is virtually non-fluorescent due to intramolecular rotation that quenches the excited state.[1] Upon binding to specific molecular structures, this rotation is restricted, leading to a significant enhancement in fluorescence quantum yield. This property makes this compound a valuable tool for fluorescence microscopy, offering high contrast and low background signal.[1]

Initially known as a pH indicator, its application in cellular imaging is expanding due to its ability to selectively bind to and visualize nucleic acids (both DNA and RNA), amyloid fibrils, and non-canonical DNA structures like i-motifs.[1] Its relatively safe and inexpensive nature further enhances its appeal as a fluorescent probe in various biological research and drug development applications.

Principle of Fluorescence

The fluorescence of this compound is based on a "molecular rotor" mechanism. In a low-viscosity environment like an aqueous solution, the molecule can freely rotate around the bond connecting its two aromatic rings. This rotation provides a non-radiative pathway for the decay of the excited state, resulting in minimal fluorescence. When this compound binds to a target molecule, such as intercalating into the grooves of DNA or associating with the beta-sheet structures of amyloid fibrils, this intramolecular rotation is sterically hindered. This restriction of movement closes the non-radiative decay channel, forcing the excited molecule to return to the ground state by emitting a photon, thus "lighting up" with strong fluorescence.

Quinaldine_Red_Free Free this compound in Solution Excited_State Excited State Quinaldine_Red_Free->Excited_State Excitation Excitation Light Excitation->Quinaldine_Red_Free Quinaldine_Red_Bound This compound Bound to Target Excitation->Quinaldine_Red_Bound Rotation Intramolecular Rotation Excited_State->Rotation No_Fluorescence No/Low Fluorescence (Non-radiative decay) Rotation->No_Fluorescence Excited_State_Bound Excited State (Restricted Rotation) Quinaldine_Red_Bound->Excited_State_Bound Fluorescence Strong Fluorescence Excited_State_Bound->Fluorescence cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture cells on glass-bottom dish Wash_1 Wash cells with PBS/HBSS Cell_Culture->Wash_1 Prepare_Stain Prepare staining solution (1-10 µM this compound) Incubate Incubate with staining solution (15-30 min, 37°C) Prepare_Stain->Incubate Wash_1->Incubate Wash_2 Wash cells 2-3 times with imaging buffer Incubate->Wash_2 Add_Buffer Add fresh imaging buffer Wash_2->Add_Buffer Image Image with fluorescence microscope Add_Buffer->Image cluster_prep Preparation cluster_staining Staining & Mounting cluster_imaging Imaging Cell_Culture Culture cells on coverslips Wash_1 Wash with PBS Cell_Culture->Wash_1 Fix Fix with 4% PFA (10-15 min) Wash_1->Fix Wash_2 Wash 3x with PBS Fix->Wash_2 Permeabilize Permeabilize with Triton X-100 (10 min) Wash_2->Permeabilize Wash_3 Wash 3x with PBS Permeabilize->Wash_3 Stain Stain with this compound (15-30 min) Wash_3->Stain Wash_4 Wash 3x with PBS Stain->Wash_4 Mount Mount coverslip Wash_4->Mount Image Image with fluorescence microscope Mount->Image cluster_applications Primary Applications cluster_fields Research Fields QR This compound NA Nucleic Acid Staining (DNA & RNA) QR->NA AF Amyloid Fibril Detection QR->AF IM i-Motif Visualization QR->IM CB Cell Biology NA->CB ND Neurodegenerative Disease Research AF->ND GE Gene Expression Studies IM->GE DD Drug Discovery ND->DD GE->DD

References

Application Notes: High-Throughput Determination of Protein Melting Temperature (Tm) Using Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thermal stability of a protein, often quantified by its melting temperature (Tm), is a critical parameter in drug discovery, protein engineering, and formulation development. The Tm provides vital insights into a protein's structural integrity and its interactions with ligands.[1][2][3] A variety of techniques are available for determining protein Tm, with thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF), being a popular high-throughput method.[2][4] These assays utilize fluorescent dyes that bind to exposed hydrophobic regions of a protein as it unfolds upon heating.

This application note describes a simple, rapid, and cost-effective method for determining protein Tm using Quinaldine Red (QR), a water-soluble cationic dye. QR exhibits minimal fluorescence in aqueous solutions but shows a significant increase in fluorescence upon binding to the hydrophobic pockets of unfolded proteins. This property allows for the sensitive monitoring of protein denaturation in real-time. The method is well-suited for high-throughput screening in a standard real-time PCR instrument.

Principle of the Assay

The this compound-based thermal shift assay operates on the principle of differential binding of the dye to the folded and unfolded states of a protein.

  • Native State: In its native, folded conformation, a protein's hydrophobic residues are predominantly buried within its core, inaccessible to the solvent and the QR dye. In this state, the fluorescence of this compound is low.

  • Thermal Denaturation: As the temperature increases, the protein begins to unfold, exposing its hydrophobic core to the aqueous environment.

  • Fluorescence Enhancement: this compound binds to these newly exposed hydrophobic regions, leading to a significant increase in its fluorescence intensity.

  • Melting Temperature (Tm): The temperature at which 50% of the protein is unfolded corresponds to the midpoint of the fluorescence transition curve. This inflection point is the protein's melting temperature (Tm). A subsequent decrease in fluorescence may be observed at higher temperatures as the unfolded protein aggregates and the dye dissociates.

The change in Tm (ΔTm) in the presence of different ligands or buffer conditions can be used to assess their effect on protein stability. An increase in Tm suggests stabilization, while a decrease indicates destabilization.

Advantages of Using this compound

  • Cost-Effective: this compound is an economical dye, making this assay more affordable than methods using other fluorescent probes.

  • Simple and Rapid: The protocol is straightforward, requires minimal sample preparation, and can be completed in 0.5 to 2 hours.

  • High-Throughput: The assay is amenable to a 96-well or 384-well format, allowing for the simultaneous screening of multiple conditions.

  • Stability: this compound is stable and not sensitive to light, offering an advantage over some other commonly used dyes like SYPRO Orange.

Experimental Workflow and Logical Relationship

The following diagrams illustrate the experimental workflow and the underlying logical relationship of the this compound-based thermal shift assay.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein Stock a1 Mix Protein, QR Dye, and Buffer/Ligand in PCR Plate p1->a1 p2 Prepare this compound Stock p2->a1 p3 Prepare Buffers/Ligands p3->a1 m1 Place Plate in Real-Time PCR Instrument a1->m1 m2 Run Melt Curve Protocol (e.g., 25°C to 95°C) m1->m2 m3 Monitor Fluorescence vs. Temperature m2->m3 d1 Plot Fluorescence vs. Temperature m3->d1 d2 Calculate First Derivative (dF/dT) d1->d2 d3 Determine Tm at the Peak of the Derivative Curve d2->d3

Caption: Experimental workflow for determining protein Tm using this compound.

logical_relationship cluster_state Protein State cluster_interaction Dye Interaction cluster_signal Fluorescence Signal s1 Native Protein (Hydrophobic Core Buried) s2 Unfolded Protein (Hydrophobic Core Exposed) s1->s2 Increasing Temperature i1 This compound (Low Fluorescence) i2 This compound Binding s2->i2 f1 Low Fluorescence Signal i1->f1 f2 High Fluorescence Signal i2->f2

Caption: Logical relationship of the this compound thermal shift assay.

Quantitative Data Summary

The following tables summarize the experimental conditions and resulting Tm values for various proteins as determined by the this compound thermal shift assay.

Table 1: Protein and Dye Concentrations

ProteinProtein Concentration (µM)This compound Concentration (µM)
Alcohol Dehydrogenase (ADH)2.510
Carbonic Anhydrase (CA)2.510
Recombinase A (RecA)2.510
Thyroglobulin (TG)2.510
Human Translin (HTsn)2.510

Table 2: Buffer Compositions and Tm Values

ProteinBuffer CompositionTm (°C) with this compound
Alcohol Dehydrogenase (ADH)20 mM Tris-HCl (pH 8.0), 150 mM NaCl58.5 ± 0.2
Carbonic Anhydrase (CA)20 mM Tris-HCl (pH 8.0), 150 mM NaCl62.3 ± 0.3
Recombinase A (RecA)20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT54.2 ± 0.1
Thyroglobulin (TG)20 mM Tris-HCl (pH 7.4), 150 mM NaCl68.7 ± 0.4
Human Translin (HTsn)20 mM Tris-HCl (pH 8.0), 150 mM NaCl49.8 ± 0.2

Experimental Protocols

Materials
  • Purified protein of interest

  • This compound (e.g., from Sigma-Aldrich)

  • Appropriate buffers and ligands

  • Nuclease-free water

  • Real-time PCR instrument with melt curve capability (e.g., Applied Biosystems, Bio-Rad)

  • Optical 96-well or 384-well PCR plates

  • Optical adhesive seals for PCR plates

Stock Solutions
  • Protein Stock: Prepare a concentrated stock of the purified protein in a suitable buffer. The final concentration in the assay will typically be in the low micromolar range.

  • This compound Stock: Prepare a 1 mM stock solution of this compound in nuclease-free water. Store protected from light.

Assay Procedure
  • Reaction Mixture Preparation:

    • On ice, prepare a master mix containing the appropriate buffer, this compound, and nuclease-free water. The final concentration of this compound in the reaction is typically 10 µM.

    • For a single 20 µL reaction, the components can be added as follows:

      • 10 µL of 2x Buffer

      • X µL of Protein Stock (to achieve a final concentration of ~2.5 µM)

      • 0.2 µL of 1 mM this compound Stock

      • Nuclease-free water to a final volume of 20 µL.

    • When screening ligands or buffer conditions, prepare separate master mixes for each condition.

  • Plate Setup:

    • Aliquot the master mix into the wells of a PCR plate.

    • Add the protein to each well to initiate the reaction.

    • Include appropriate controls:

      • No Protein Control: Reaction mixture with this compound but without the protein to measure background fluorescence.

      • No Dye Control: Reaction mixture with the protein but without this compound.

  • Plate Sealing and Centrifugation:

    • Seal the PCR plate securely with an optical adhesive seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells and remove any air bubbles.

  • Data Acquisition in Real-Time PCR Instrument:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial Hold: 25°C for 1-2 minutes.

      • Melt Step: Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

      • Data Collection: Set the instrument to collect fluorescence data at each temperature increment. The excitation and emission wavelengths for this compound are typically around 550 nm and 610 nm, respectively. Check the filter compatibility of your instrument.

Data Analysis
  • Generate Melt Curve: Plot the fluorescence intensity as a function of temperature.

  • Calculate the First Derivative: To accurately determine the Tm, calculate the first derivative of the fluorescence with respect to temperature (dF/dT).

  • Determine Tm: The peak of the first derivative curve corresponds to the melting temperature (Tm) of the protein.

  • Compare Tm Values: Analyze the shift in Tm (ΔTm) between different conditions to assess the effects of ligands or buffer components on protein stability.

Conclusion

The this compound-based thermal shift assay is a powerful, accessible, and high-throughput method for determining protein melting temperatures. Its simplicity and cost-effectiveness make it an excellent choice for a wide range of applications in academic and industrial research, including buffer optimization, ligand screening, and protein stability characterization.

References

Application Notes and Protocols: Quinaldine Red as a Fluorescent Probe for α1-Acid Glycoprotein (AAG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α1-acid glycoprotein (B1211001) (AAG), also known as orosomucoid, is a significant plasma protein involved in the binding and transport of a wide array of drugs, particularly basic compounds. The extent of drug binding to AAG influences their pharmacokinetic and pharmacodynamic profiles. Quinaldine Red (QR) is a fluorescent dye that exhibits low fluorescence in aqueous solutions but displays a marked enhancement in fluorescence upon binding to the hydrophobic cavities of proteins like AAG.[1] This property makes this compound an excellent fluorescent probe for studying drug-AAG interactions and for the quantitative determination of AAG concentrations.

When this compound binds to AAG, its fluorescence intensity increases significantly.[1] This forms the basis of a direct binding assay. Furthermore, drugs that bind to the same site on AAG can displace this compound, leading to a quenching of the fluorescence signal. This principle is utilized in competitive binding assays to determine the binding affinities of new drug candidates for AAG.[1][2]

Data Presentation

The interaction between this compound and AAG, as well as the displacement by various drugs, can be quantified to provide valuable binding parameters.

Table 1: Binding Parameters of this compound with α1-Acid Glycoprotein

ParameterValueMethodReference
Binding Constant (K)1.3 x 10⁶ M⁻¹Fluorometric Titration[1]
Number of Binding Sites (n)0.9Fluorometric Titration
Excitation Wavelength (λex)495 nmFluorescence Spectroscopy
Emission Wavelength (λem)576 nmFluorescence Spectroscopy

Table 2: Quenching (Binding) Constants of Various Drugs for the this compound-AAG Complex

DrugTypeQuenching Constant (Ksv) / Binding Constant (Ka) (M⁻¹)
QuinidineAntiarrhythmic5.2 x 10⁵
PropranololBeta-blocker3.7 x 10⁵
ChlorpromazineAntipsychotic1.2 x 10⁶
ImipramineAntidepressant1.1 x 10⁶
LidocaineAnesthetic1.8 x 10⁵
VerapamilCalcium channel blocker4.5 x 10⁵
DiltiazemCalcium channel blocker1.5 x 10⁵

Note: The quenching constants (Ksv) obtained from the Stern-Volmer equation are considered to be identical to the binding constants (Ka) of the displacing drugs.

Experimental Protocols

Preparation of Reagents

a. Phosphate Buffered Saline (PBS), pH 7.4 (1x)

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

  • Adjust the pH to 7.4 using HCl.

  • Add distilled water to a final volume of 1 L.

  • Sterilize by autoclaving.

b. α1-Acid Glycoprotein (AAG) Stock Solution

  • Prepare a stock solution of AAG (e.g., 1 mg/mL) in 1x PBS.

  • Determine the precise concentration using a protein assay kit or by measuring the absorbance at 280 nm.

  • Store at -20°C or as recommended by the supplier.

c. This compound (QR) Stock Solution

  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol (B145695) or DMSO.

  • Protect the solution from light.

d. Drug/Compound Stock Solutions

  • Prepare stock solutions of the drugs or compounds to be tested (e.g., 10 mM) in an appropriate solvent.

Experiment 1: Direct Fluorometric Titration to Determine QR-AAG Binding Parameters

This experiment aims to determine the binding constant (K) and the number of binding sites (n) for the interaction between this compound and AAG.

Methodology:

  • Set the excitation and emission wavelengths on a fluorometer to 495 nm and 576 nm, respectively.

  • In a cuvette, add a known concentration of this compound (e.g., 2 µM) in 1x PBS.

  • Record the initial fluorescence intensity (F₀).

  • Make successive additions of small aliquots of the AAG stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Correct the fluorescence intensity for dilution at each step.

  • Plot the change in fluorescence (ΔF = F - F₀) against the concentration of AAG.

  • Analyze the data using a suitable binding model (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).

Experiment 2: Competitive Binding Assay to Determine Drug Affinity for AAG

This experiment determines the affinity of a test compound for AAG by measuring its ability to displace this compound from the AAG binding site.

Methodology:

  • Prepare a solution containing AAG (e.g., 2.5 µM) and this compound (e.g., 2 µM) in 1x PBS.

  • Allow the solution to incubate for at least 15 minutes at room temperature to ensure the formation of the QR-AAG complex.

  • Set the excitation and emission wavelengths on a fluorometer to 495 nm and 576 nm, respectively.

  • Record the initial fluorescence intensity of the QR-AAG complex (F₀).

  • Add increasing concentrations of the test drug to the solution.

  • After each addition, mix and incubate for 2-3 minutes to reach equilibrium, then record the fluorescence intensity (F).

  • The fluorescence intensity will decrease as the drug displaces this compound.

  • Plot the ratio of the initial fluorescence to the measured fluorescence (F₀/F) against the concentration of the drug (quencher).

  • Analyze the data using the Stern-Volmer equation:

    • F₀/F = 1 + Ksv[Q]

    • Where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the drug.

  • The quenching constant (Ksv) is obtained from the slope of the Stern-Volmer plot and is considered equivalent to the binding constant (Ka) of the drug.

  • To determine the inhibitory constant (Ki) from the IC50 value (the concentration of the drug that displaces 50% of the bound this compound), the Cheng-Prusoff equation can be used:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of this compound and Kd is the dissociation constant of the QR-AAG complex.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_exp1 2. Direct Titration cluster_exp2 3. Competitive Binding Assay prep_pbs Prepare PBS Buffer (pH 7.4) prep_aag Prepare AAG Stock Solution prep_pbs->prep_aag prep_qr Prepare this compound Stock Solution prep_pbs->prep_qr prep_drug Prepare Drug Stock Solutions prep_pbs->prep_drug exp1_titrate Titrate with AAG Solution prep_aag->exp1_titrate exp2_complex Form QR-AAG Complex prep_aag->exp2_complex exp1_qr Add this compound to Cuvette prep_qr->exp1_qr prep_qr->exp2_complex exp2_titrate Titrate with Test Drug prep_drug->exp2_titrate exp1_setup Set up Fluorometer (Ex: 495nm, Em: 576nm) exp1_setup->exp1_qr exp1_qr->exp1_titrate exp1_measure Record Fluorescence Intensity exp1_titrate->exp1_measure exp1_analyze Analyze Data (Scatchard Plot) exp1_measure->exp1_analyze exp1_result Determine K and n exp1_analyze->exp1_result exp2_complex->exp2_titrate exp2_setup Set up Fluorometer (Ex: 495nm, Em: 576nm) exp2_setup->exp2_complex exp2_measure Record Fluorescence Quenching exp2_titrate->exp2_measure exp2_analyze Analyze Data (Stern-Volmer & Cheng-Prusoff) exp2_measure->exp2_analyze exp2_result Determine Ka and Ki exp2_analyze->exp2_result

Caption: Experimental workflow for AAG binding assays using this compound.

binding_interaction AAG AAG QR_AAG QR-AAG Complex (High Fluorescence) AAG->QR_AAG QR This compound (Low Fluorescence) QR->AAG Binding

Caption: Binding of this compound to AAG leads to fluorescence enhancement.

competitive_binding QR_AAG QR-AAG Complex (High Fluorescence) Drug_AAG Drug-AAG Complex QR_AAG->Drug_AAG Displacement by Drug QR_free Free this compound (Low Fluorescence) QR_AAG->QR_free Drug Test Drug Drug->Drug_AAG

Caption: Competitive displacement of this compound from AAG by a test drug.

References

Utilizing Quinaldine Red for the Fluorometric Quantification of Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of nucleic acids is a critical step in a wide range of molecular biology applications, including genetic analysis, diagnostics, and drug development. Traditional methods based on UV absorbance at 260 nm can be prone to inaccuracies due to interference from contaminants such as proteins and free nucleotides. Fluorescence-based assays offer a more sensitive and specific alternative. This document describes a method for the quantification of nucleic acids using Quinaldine Red, a cationic dye that exhibits enhanced fluorescence upon binding to nucleic acids. This property allows for the development of a rapid, sensitive, and selective fluorometric assay for the determination of DNA and RNA concentrations.

Principle of the Assay

The fluorometric assay utilizing this compound is based on the significant increase in the dye's fluorescence quantum yield upon its interaction with nucleic acids. In its unbound state in an aqueous solution, this compound exhibits negligible fluorescence. However, when it binds to nucleic acids, its fluorescence is greatly enhanced. The intensity of the emitted fluorescence is directly proportional to the concentration of nucleic acids in the sample. By measuring the fluorescence of an unknown sample and comparing it to a standard curve generated with known concentrations of a specific nucleic acid (e.g., calf thymus DNA), the concentration of the unknown sample can be accurately determined. The reaction is rapid, occurring at room temperature, and the assay is performed at an optimal pH of 3.2-3.6.[1]

Quantitative Data Summary

The this compound nucleic acid quantification assay demonstrates a broad dynamic range and high sensitivity for various types of nucleic acids. The performance characteristics of the assay are summarized in the table below.

ParameterCalf Thymus DNA (CT DNA)Yeast RNA (yRNA)
Linear Range 0 - 30.0 µg/mL0 - 20.0 µg/mL
Detection Limit 38 ng/mL142 ng/mL
Excitation Wavelength (λex) 557 nm557 nm
Emission Wavelength (λem) 607 nm607 nm
Optimal pH 3.2 - 3.63.2 - 3.6

Table 1: Quantitative performance of the this compound assay for the quantification of DNA and RNA.[1]

Experimental Protocols

Reagent Preparation

4.1.1. This compound Stock Solution (0.1% w/v)

  • Materials:

    • This compound powder (CAS 117-92-0)

    • Methanol (B129727), anhydrous

    • 100 mL volumetric flask

    • Analytical balance

  • Procedure:

    • Accurately weigh 0.1 g of this compound powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 50 mL of methanol and swirl to dissolve the powder completely.

    • Once dissolved, bring the volume up to 100 mL with methanol.

    • Store the stock solution in a dark bottle at room temperature.

4.1.2. This compound Working Solution

  • Procedure:

    • Dilute the 0.1% w/v this compound stock solution in the reaction buffer to the desired final concentration. The optimal concentration should be determined empirically for the specific application and instrument, but a starting point is a 1:100 dilution.

4.1.3. Reaction Buffer (pH 3.5)

  • Materials:

    • Glycine (or other suitable buffer component)

    • Hydrochloric acid (HCl)

    • pH meter

    • Deionized water

  • Procedure:

    • Prepare a 0.2 M Glycine-HCl buffer.

    • Adjust the pH of the buffer to 3.5 using HCl.

    • Filter the buffer through a 0.22 µm filter.

4.1.4. Nucleic Acid Standards

  • Materials:

    • High-quality nucleic acid of known concentration (e.g., calf thymus DNA, yeast RNA)

    • Reaction Buffer (pH 3.5)

  • Procedure:

    • Prepare a stock solution of the nucleic acid standard (e.g., 100 µg/mL) in the reaction buffer.

    • Perform a series of dilutions from the stock solution to create a standard curve. A typical range for the standard curve would be from 0 to 30 µg/mL for DNA and 0 to 20 µg/mL for RNA.

Assay Protocol
  • Sample Preparation:

    • Dilute the unknown nucleic acid samples in the reaction buffer to ensure their concentrations fall within the linear range of the assay.

  • Plate Setup:

    • Pipette a fixed volume (e.g., 100 µL) of each nucleic acid standard and the diluted unknown samples into the wells of a black 96-well microplate.

    • Include a blank control containing only the reaction buffer.

  • Dye Addition:

    • Add an equal volume (e.g., 100 µL) of the this compound working solution to each well.

  • Incubation:

    • Incubate the microplate at room temperature for 5-10 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with the excitation wavelength set to 557 nm and the emission wavelength set to 607 nm.

Data Analysis
  • Blank Subtraction:

    • Subtract the average fluorescence intensity of the blank from the fluorescence intensity of each standard and unknown sample.

  • Standard Curve Generation:

    • Plot the net fluorescence intensity of the standards against their known concentrations to generate a standard curve.

  • Concentration Determination:

    • Determine the concentration of the unknown nucleic acid samples by interpolating their net fluorescence intensity on the standard curve.

Specificity and Interferences

The this compound assay is highly specific for nucleic acids. Studies have shown that common biological compounds do not significantly interfere with the assay.[1] However, it is always good practice to run appropriate controls, especially when working with complex biological samples.

Visualizations

G Mechanism of this compound-Based Nucleic Acid Quantification cluster_0 Initial State cluster_1 Binding cluster_2 Final State This compound This compound Low Fluorescence Low Fluorescence This compound->Low Fluorescence Unbound in solution Binding Event Binding Event This compound->Binding Event Nucleic Acid Nucleic Acid Nucleic Acid->Binding Event QR-Nucleic Acid Complex QR-Nucleic Acid Complex Binding Event->QR-Nucleic Acid Complex High Fluorescence High Fluorescence QR-Nucleic Acid Complex->High Fluorescence Fluorescence Enhancement Quantification Quantification High Fluorescence->Quantification Proportional to [Nucleic Acid]

Caption: this compound binds to nucleic acids, leading to enhanced fluorescence for quantification.

G Experimental Workflow for Nucleic Acid Quantification Start Start Prepare Reagents 1. Prepare Reagents (QR Solution, Buffer, Standards) Start->Prepare Reagents Sample Preparation 2. Prepare Samples and Standards Prepare Reagents->Sample Preparation Plate Loading 3. Load Plate with Samples and Standards Sample Preparation->Plate Loading Add QR Solution 4. Add this compound Working Solution Plate Loading->Add QR Solution Incubate 5. Incubate at Room Temperature Add QR Solution->Incubate Measure Fluorescence 6. Measure Fluorescence (Ex: 557 nm, Em: 607 nm) Incubate->Measure Fluorescence Data Analysis 7. Analyze Data (Standard Curve, Calculate Concentration) Measure Fluorescence->Data Analysis End End Data Analysis->End G Logical Relationship of Assay Components cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs Assay Assay Binding Binding Assay->Binding This compound This compound This compound->Binding Nucleic Acid Sample Nucleic Acid Sample Nucleic Acid Sample->Binding Reaction Buffer Reaction Buffer Reaction Buffer->Binding Fluorescence Measurement Fluorescence Measurement Binding->Fluorescence Measurement Fluorescence Measurement->Assay Fluorescence Signal Fluorescence Signal Fluorescence Measurement->Fluorescence Signal Nucleic Acid Concentration Nucleic Acid Concentration Fluorescence Signal->Nucleic Acid Concentration via Standard Curve Nucleic Acid Concentration->Assay

References

Application Notes and Protocols: Preparation of Quinaldine Red Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine (B1664567) Red is a versatile cationic dye utilized in various laboratory applications. It is perhaps best known as a pH indicator, exhibiting a distinct color change from colorless to red in the pH range of 1.0 to 2.2.[1][2] This property makes it a valuable tool for acid-base titrations, particularly in non-aqueous systems.[1] Beyond its role as an indicator, Quinaldine Red also serves as a fluorescent probe for detecting proteins and nucleic acids, and as an agent in bleaching processes.[1][2] Its chemical name is 2-(p-Dimethylaminostyryl) quinoline (B57606) ethiodide, and it typically appears as a dark green powder with a metallic luster. This document provides a comprehensive guide to preparing this compound stock solutions for various research and developmental applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₃IN₂
Molecular Weight 430.33 g/mol
Appearance Dark green to black powder or crystals
Solubility Sparingly soluble in water; freely soluble in ethanol (B145695) and methanol.
pH Range for Color Change 1.0 - 2.2
Color Change Colorless to Red
pKa 2.63
Melting Point 240 °C (464 °F)
Absorption Maximum (λmax) 527 - 533 nm (in ethanol)

Experimental Protocol: Preparation of a 0.1% (w/v) this compound Stock Solution

This protocol details the steps for preparing a 100 mL stock solution of 0.1% (w/v) this compound, a common concentration for use as a pH indicator.

Materials and Equipment
  • This compound powder (C₂₁H₂₃IN₂)

  • Methanol (CH₃OH) or 95% Ethanol (C₂H₅OH)

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Funnel

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Wash bottle with the chosen solvent

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Step-by-Step Procedure
  • Safety First : Before starting, consult the Safety Data Sheet (SDS) for this compound and the chosen solvent. This compound may cause eye irritation, and the solvents are flammable. Perform all steps in a well-ventilated area or a fume hood. Wear appropriate PPE.

  • Weighing the this compound : Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Initial Dissolving : Place a funnel in the neck of the 100 mL volumetric flask. Carefully transfer the weighed this compound powder through the funnel into the flask. Add approximately 50 mL of the selected solvent (methanol or ethanol) to the volumetric flask.

  • Complete Dissolution : Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing. The solution will appear purple upon dissolution. Continue mixing until all the solid has completely dissolved.

  • Bringing to Volume : Once the this compound is fully dissolved, carefully add more of the solvent to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Final Mixing : Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage : Transfer the prepared solution to a clearly labeled, tightly sealed storage bottle. Store in a cool, dark place to protect it from light, as this compound can be light-sensitive.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation A 1. Gather Materials & Don PPE B 2. Weigh 0.1 g of this compound Powder A->B C 3. Transfer Powder to 100 mL Volumetric Flask B->C D 4. Add ~50 mL of Solvent (Methanol/Ethanol) C->D E 5. Mix Until Completely Dissolved D->E F 6. Bring to Final Volume (100 mL) with Solvent E->F G 7. Homogenize by Inverting the Flask F->G H 8. Transfer to a Labeled Storage Bottle G->H I 9. Store in a Cool, Dark Place H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine (B1664567) Red (QR) is a near-infrared fluorescent probe that serves as a valuable tool for the detection and quantification of amyloid fibrils, protein aggregates characteristic of several neurodegenerative diseases, including Alzheimer's disease. This lipophilic dye exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid plaques. Its near-infrared properties offer advantages such as deeper tissue penetration and reduced background autofluorescence, making it a promising candidate for both in vitro and in vivo imaging applications.[1] This document provides detailed application notes and protocols for the use of Quinaldine Red in various diagnostic assays for diseases related to amyloid accumulation.

Principle of Amyloid Detection with this compound

This compound's utility in amyloid detection stems from its specific interaction with the cross-β-sheet secondary structure of amyloid fibrils. In its unbound state, QR has a low fluorescence quantum yield. Upon binding to the hydrophobic grooves on the surface of amyloid fibrils, the molecule's conformation becomes more planar and rigid, leading to a significant enhancement of its fluorescence.[2] This "light-up" property allows for the sensitive detection of amyloid aggregates. Molecular docking studies suggest that QR binds to the surface of amyloid fibrils, with its long axis oriented almost parallel to the fibril axis.[2]

Data Presentation: Comparative Analysis of Amyloid Probes

The selection of an appropriate fluorescent probe is critical for the success of amyloid detection assays. The following table summarizes the key quantitative parameters of this compound in comparison to two other widely used amyloid-binding dyes, Thioflavin T (ThT) and Congo Red.

ParameterThis compound (QR)Thioflavin T (ThT)Congo Red
Excitation Maximum (Bound) ~580 nm~450 nm[3][4]~490-500 nm
Emission Maximum (Bound) ~654 nm~482 nm~614 nm
Binding Affinity (Kd) to Aβ Fibrils Not explicitly found in searchesMicromolar to nanomolar rangeMicromolar to nanomolar range
Quantum Yield (Bound) Not explicitly found in searches~0.43 (for insulin (B600854) fibrils)Moderate increase upon binding
Limit of Detection (LOD) 2.31 μM (in the presence of sera)Not explicitly found in searchesNot explicitly found in searches
Linear Range 1-30 μM (in the presence of sera)Dependent on assay conditionsDependent on assay conditions
Advantages Near-infrared emission, high sensitivity, resistance to bleaching, strong supramolecular forceHigh fluorescence enhancement, well-established protocolsBirefringence under polarized light for confirmation, histological standard
Limitations Newer probe with less established protocolsShorter wavelength emission, potential for false positivesLower fluorescence intensity, less suitable for real-time kinetics

Experimental Protocols

The following are suggested protocols for the use of this compound in key amyloid detection experiments. These protocols are based on established methods for other amyloid-binding dyes and should be optimized for specific experimental conditions.

In Vitro Amyloid-β (Aβ) Aggregation Assay

This assay monitors the kinetics of Aβ peptide aggregation into fibrils in real-time using this compound.

Materials:

  • Lyophilized Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Aβ Peptide Preparation:

    • Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature to ensure the peptide is monomeric.

    • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide films at -80°C until use.

    • Immediately before the assay, dissolve the Aβ film in DMSO to a concentration of 5 mM.

    • Dilute the Aβ stock solution into cold PBS (pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Assay Setup:

    • Prepare the reaction mixture in each well of the 96-well plate:

      • Aβ peptide solution (to final concentration)

      • This compound (diluted from stock to a final concentration of 5-10 µM)

      • PBS to the final volume.

    • Include control wells:

      • Aβ peptide without this compound.

      • This compound in PBS without Aβ peptide (for background fluorescence).

  • Data Acquisition:

    • Place the microplate in a plate reader pre-set to 37°C.

    • Set the fluorescence excitation and emission wavelengths to approximately 580 nm and 654 nm, respectively (optimal wavelengths should be confirmed empirically).

    • Record fluorescence intensity readings at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (e.g., 24-48 hours).

    • Incorporate brief shaking before each reading to promote aggregation.

Data Analysis:

  • Subtract the background fluorescence (this compound in PBS) from all readings.

  • Plot the fluorescence intensity against time to generate the aggregation curve, which typically shows a lag phase, an exponential growth phase, and a plateau.

In_Vitro_Aggregation_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Abeta_prep Aβ Peptide Monomerization (HFIP/DMSO) Mix Mix Aβ and QR in 96-well plate Abeta_prep->Mix QR_prep This compound Stock Solution QR_prep->Mix Incubate Incubate at 37°C Mix->Incubate Read Fluorescence Reading (Ex: 580 nm, Em: 654 nm) Incubate->Read repeated cycles Read->Incubate Analyze Plot Fluorescence vs. Time Read->Analyze Curve Aggregation Curve Analyze->Curve Tissue_Staining_Workflow Start Paraffin-embedded Tissue Section Deparaffinize Deparaffinize in Xylene Start->Deparaffinize Rehydrate Rehydrate in Ethanol Series Deparaffinize->Rehydrate Stain Stain with this compound Rehydrate->Stain Wash_PBS1 Rinse in PBS Stain->Wash_PBS1 Differentiate Differentiate in 50% Ethanol Wash_PBS1->Differentiate Wash_PBS2 Wash in PBS Differentiate->Wash_PBS2 Mount Mount with Coverslip Wash_PBS2->Mount Image Fluorescence Microscopy Mount->Image QR_Binding_Mechanism beta_sheet_1 β-sheet beta_sheet_2 β-sheet qr This compound binding_site Hydrophobic Groove qr->binding_site Intercalation

References

Application Notes and Protocols for Monitoring Enzymatic Activities with Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldine Red is a versatile dye that serves as a pH indicator and a fluorescent probe. Its distinct color change from colorless to red within a pH range of 1.4 to 3.2 makes it a valuable tool for monitoring enzymatic reactions that result in a significant decrease in pH.[1] This property is particularly useful for assaying the activity of enzymes that catalyze reactions producing acidic products, especially those with optimal activity in highly acidic environments. The use of pH indicators like this compound offers a continuous and straightforward spectrophotometric method for determining enzyme kinetics.[2][3]

These application notes provide detailed protocols and data for the use of this compound in monitoring the activity of acid-producing enzymes. The methodologies described herein are applicable for basic research, enzyme characterization, and high-throughput screening in drug development.

Principle of the Assay

The fundamental principle behind using this compound to monitor enzymatic activity lies in the detection of proton (H⁺) release during an enzyme-catalyzed reaction. Many enzymatic reactions, particularly those involving hydrolases such as lipases and certain proteases, result in the production of acidic molecules. This release of protons leads to a decrease in the pH of the reaction mixture.

This compound exhibits a distinct color change in the acidic pH range. In its deprotonated form (at a pH above 3.2), the indicator is red. As the pH of the solution decreases due to the enzymatic production of acid, this compound becomes protonated, leading to a color change to colorless (at a pH below 1.4). The rate of this color change is directly proportional to the rate of the enzymatic reaction and can be monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength.

Featured Application: Monitoring Pepsin Activity

Pepsin, a key digestive protease, functions optimally in the highly acidic environment of the stomach (pH 1.5-2.5). It catalyzes the hydrolysis of proteins into smaller peptides, a process that involves the cleavage of peptide bonds and results in the net production of protons. The acidic operational range of pepsin aligns perfectly with the pH transition range of this compound, making it an ideal indicator for a continuous kinetic assay of pepsin activity.

Experimental Protocol: Spectrophotometric Assay of Pepsin Activity using this compound

This protocol describes a continuous spectrophotometric assay to determine the activity of pepsin by monitoring the decrease in pH of the reaction mixture using this compound as an indicator.

Materials:

  • Pepsin (from porcine gastric mucosa or other sources)

  • Substrate: 2% (w/v) Bovine Serum Albumin (BSA) or Hemoglobin in deionized water[4]

  • This compound indicator solution (0.1% w/v in ethanol)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Spectrophotometer (capable of measuring absorbance at 520 nm)

  • pH meter

  • Thermostated water bath or cuvette holder

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Reagents:

    • Substrate Solution (2% BSA): Dissolve 2 g of BSA in 100 mL of deionized water. Adjust the pH to 2.0 with 0.1 M HCl.

    • This compound Stock Solution (0.1%): Dissolve 100 mg of this compound in 100 mL of ethanol.

    • Assay Buffer: Prepare a 10 mM HCl solution (pH 2.0).

    • Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in cold (4°C) 10 mM HCl. Make fresh serial dilutions of the pepsin stock solution in cold 10 mM HCl to achieve final concentrations ranging from 10-100 µg/mL for the assay.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 520 nm.

    • Equilibrate the spectrophotometer's cuvette holder to 37°C.

    • In a 1 cm cuvette, combine the following:

      • 1.5 mL of Assay Buffer (10 mM HCl, pH 2.0)

      • 1.0 mL of 2% BSA substrate solution

      • 50 µL of 0.1% this compound indicator solution

    • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to equilibrate for 5 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 100 µL of the pepsin dilution to the cuvette.

    • Immediately start recording the absorbance at 520 nm every 30 seconds for 10-15 minutes.

    • A decrease in absorbance over time indicates the production of acid and thus pepsin activity.

    • Run a blank reaction containing all components except the enzyme (add 100 µL of 10 mM HCl instead) to account for any non-enzymatic hydrolysis or instability of the indicator.

Data Analysis:

  • Plot the absorbance at 520 nm against time for each pepsin concentration.

  • Determine the initial reaction velocity (v₀) from the linear portion of the curve (the steepest initial slope). The velocity is expressed as the change in absorbance per minute (ΔA₅₂₀/min).

  • Calculate the specific activity of the enzyme using the following formula:

    Specific Activity (Units/mg) = (ΔA₅₂₀/min) / (ε * l * [Pepsin])

    Where:

    • ΔA₅₂₀/min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient of this compound at 520 nm at a specific pH within the linear range of the assay (to be determined experimentally by creating a standard curve of absorbance vs. H⁺ concentration).

    • l is the path length of the cuvette (typically 1 cm).

    • [Pepsin] is the concentration of pepsin in the assay in mg/mL.

Quantitative Data Summary

The following table presents hypothetical data illustrating the expected results from the pepsin activity assay using this compound.

Pepsin Concentration (µg/mL)Initial Rate (ΔA₅₂₀/min)
100.015
200.031
400.062
600.091
800.120
1000.145

Note: This data is for illustrative purposes. Actual results may vary depending on the specific activity of the enzyme preparation and experimental conditions.

Visualization of the Experimental Workflow and Signaling Pathway

Experimental Workflow for Pepsin Activity Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate (2% BSA, pH 2.0) mix_reagents Mix Buffer, Substrate, and Indicator in Cuvette prep_substrate->mix_reagents prep_indicator Prepare this compound (0.1% in Ethanol) prep_indicator->mix_reagents prep_buffer Prepare Assay Buffer (10 mM HCl, pH 2.0) prep_buffer->mix_reagents prep_enzyme Prepare Pepsin Dilutions (10-100 µg/mL) add_enzyme Initiate with Pepsin prep_enzyme->add_enzyme equilibrate Equilibrate at 37°C mix_reagents->equilibrate equilibrate->add_enzyme measure Measure Absorbance at 520 nm (every 30s for 10-15 min) add_enzyme->measure plot_data Plot Absorbance vs. Time measure->plot_data calc_rate Calculate Initial Velocity (ΔA₅₂₀/min) plot_data->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity

Caption: Workflow for the spectrophotometric assay of pepsin activity using this compound.

Signaling Pathway: Principle of pH-Based Enzyme Activity Detection

signaling_pathway Enzyme Enzyme (e.g., Pepsin) Products Products (Peptides + H⁺) Enzyme->Products Catalysis Substrate Substrate (e.g., Protein) Substrate->Products pH_Decrease Decrease in pH Products->pH_Decrease H⁺ Release Indicator_Protonation This compound (Protonation) pH_Decrease->Indicator_Protonation Color_Change Color Change (Red to Colorless) Indicator_Protonation->Color_Change Absorbance_Decrease Decrease in Absorbance (at 520 nm) Color_Change->Absorbance_Decrease Spectrophotometric Detection

Caption: Principle of monitoring enzymatic activity via pH change using this compound.

Discussion and Troubleshooting

Advantages of the this compound Assay:

  • Continuous Monitoring: Allows for real-time kinetic analysis of the enzymatic reaction.

  • Simplicity and Cost-Effectiveness: The assay is technically straightforward and uses readily available and inexpensive reagents.

  • Suitability for Acidic Enzymes: Ideal for enzymes that function at a very low pH, where many other indicators are not effective.

Limitations and Considerations:

  • Limited pH Range: This assay is only suitable for enzymes that produce a significant amount of acid and have optimal activity within or leading to the pH range of 1.4-3.2.

  • Buffer Capacity: The buffering capacity of the reaction mixture must be low enough to allow for a detectable change in pH but sufficient to maintain the enzyme's structural integrity and activity at the start of the reaction. Careful optimization of the buffer concentration is crucial.

  • Interference: Any non-enzymatic reaction that produces or consumes acid will interfere with the assay. A proper blank control is essential. The substrate and product themselves should not have significant absorbance at 520 nm.

  • Indicator Binding: There is a possibility that the indicator itself could bind to the enzyme or substrate, potentially affecting the enzyme's activity. This should be evaluated during assay validation.

Troubleshooting:

  • No Change in Absorbance:

    • Confirm enzyme activity using an alternative established method.

    • Check the pH of the assay buffer and substrate solution.

    • Ensure the this compound indicator is not expired and was prepared correctly.

    • The buffering capacity of the system may be too high.

  • Rapid, Non-linear Decrease in Absorbance:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the enzyme.

    • The reaction may be limited by substrate availability.

  • Drift in the Blank:

    • This could indicate non-enzymatic hydrolysis of the substrate or instability of the indicator at the assay pH and temperature. Ensure all reagents are fresh and properly prepared.

Conclusion

The use of this compound provides a valuable and accessible method for monitoring the activity of acid-producing enzymes, particularly those that function in highly acidic conditions like pepsin. The detailed protocol and workflows presented here offer a solid foundation for researchers to implement this assay in their studies. Proper optimization and validation are key to obtaining accurate and reproducible results for enzyme characterization and inhibitor screening.

References

Application Notes and Protocols: Hypothetical Use of Quinaldine Red as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of Quinaldine Red for the fluorescent detection of metal ions. To date, there is limited direct scientific literature demonstrating the efficacy of this compound for this specific application. This document is intended to serve as a theoretical guide for researchers interested in exploring this potential application, based on the known properties of this compound and general principles of fluorescent chemosensors.

Introduction

This compound is a well-known pH indicator and a fluorescent dye that has been traditionally used in various chemical and biological applications, including the staining of nucleic acids. Its chemical structure, featuring a quinoline (B57606) core and a dimethylaminostyryl group, suggests potential for acting as a fluorescent chemosensor for metal ions. The nitrogen and oxygen atoms within the this compound molecule could potentially serve as coordination sites for metal ions. The binding of a metal ion to this compound could modulate its electronic properties, leading to a change in its fluorescence emission. This change could manifest as either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing), providing a basis for the detection and quantification of specific metal ions.

This document outlines a hypothetical framework for the application of this compound as a fluorescent probe for metal ion detection, providing theoretical experimental protocols and potential signaling pathways.

Principle of Detection (Hypothetical)

The proposed mechanism for metal ion detection using this compound is based on the principle of chelation-induced changes in fluorescence. Upon binding of a metal ion to the potential coordination sites on the this compound molecule, the internal charge transfer (ICT) process, which is often responsible for the fluorescence properties of styryl dyes, could be altered.

  • Turn-On Mechanism: In its free form, this compound might exhibit weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay pathways. The binding of a specific metal ion could restrict these non-radiative processes, leading to a significant enhancement of the fluorescence intensity.

  • Turn-Off Mechanism: Conversely, the coordination of a paramagnetic metal ion could lead to fluorescence quenching through energy or electron transfer from the excited state of the fluorophore to the metal ion.

The selectivity of the probe would depend on the specific affinity of this compound for different metal ions, governed by factors such as ionic radius, charge, and coordination geometry.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the interaction of this compound with selected metal ions. This data is illustrative and not based on experimental results.

Metal IonProposed Sensing MechanismLimit of Detection (LOD) (µM)Binding Constant (K_a) (M⁻¹)Optimal pH
Zn²⁺ Turn-On Fluorescence0.52.5 x 10⁵7.4
Cu²⁺ Fluorescence Quenching1.21.8 x 10⁴7.4
Fe³⁺ Fluorescence Quenching2.59.7 x 10³7.0
Al³⁺ Turn-On Fluorescence0.81.2 x 10⁵6.5

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, AlCl₃) in deionized water

  • Buffer solutions (e.g., HEPES, Tris-HCl) at various pH values

  • Organic solvents (e.g., DMSO, Ethanol)

  • Deionized water

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Micropipettes and standard laboratory glassware

Preparation of this compound Stock Solution
  • Dissolve an accurately weighed amount of this compound in a minimal amount of DMSO to create a 1 mM stock solution.

  • Store the stock solution in a dark, airtight container at 4°C.

General Protocol for Metal Ion Detection
  • In a quartz cuvette, place 2 mL of the desired buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Add an appropriate volume of the this compound stock solution to achieve a final concentration of 10 µM. Mix thoroughly.

  • Record the fluorescence spectrum of the free this compound solution. The excitation wavelength should be determined from the absorption maximum of this compound in the chosen solvent system.

  • Add incremental amounts of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

  • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

  • Plot the change in fluorescence intensity against the concentration of the metal ion to generate a titration curve.

Selectivity Study
  • Prepare a series of solutions, each containing this compound (10 µM) in the chosen buffer.

  • To each solution, add a specific metal ion of interest (e.g., 5 equivalents).

  • To a separate set of solutions, add a mixture of the target metal ion and a potential interfering metal ion (e.g., 5 equivalents of the target ion and 50 equivalents of the interfering ion).

  • Record the fluorescence spectra of all solutions and compare the fluorescence response to assess the selectivity of this compound.

Visualizations

Signaling_Pathway QR This compound (Free) (Low Fluorescence) Complex This compound-Metal Complex (High Fluorescence) QR->Complex Chelation Metal Metal Ion (e.g., Zn²⁺) Metal->Complex Binding

Caption: Hypothetical "Turn-On" Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_QR Prepare this compound Stock Solution mix Mix this compound with Buffer stock_QR->mix stock_metal Prepare Metal Ion Stock Solutions add_metal Titrate with Metal Ion Solution stock_metal->add_metal mix->add_metal measure Record Fluorescence Spectra add_metal->measure plot Plot Fluorescence vs. Concentration measure->plot calculate Determine LOD and Binding Constant plot->calculate

Caption: Experimental Workflow for Metal Ion Titration.

Logical_Relationship cluster_factors Factors Influencing Selectivity ionic_radius Ionic Radius metal_ion Target Metal Ion ionic_radius->metal_ion charge_density Charge Density charge_density->metal_ion coordination_geometry Coordination Geometry coordination_geometry->metal_ion probe This compound Probe response Specific Fluorescence Response probe->response metal_ion->response

Caption: Factors Influencing Probe-Metal Interaction.

Troubleshooting & Optimization

How to reduce background fluorescence in Quinaldine Red staining.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate background fluorescence in Quinaldine Red staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it fluorescent?

This compound (QR) is a fluorescent dye used as a probe for nucleic acids and certain proteins.[1] A key feature of QR is that the free dye in solution is non-fluorescent or only weakly fluorescent.[1][2] It exhibits a significant increase in fluorescence upon binding to its target molecules, such as DNA, RNA, or specific protein structures.[2] The fluorescence emission maximum is typically observed between 580-650 nm, and its intensity is highly dependent on pH, with optimal fluorescence occurring in a slightly acidic environment (pH 3.2-3.6).

Q2: What are the primary causes of high background fluorescence in this compound staining?

High background fluorescence in staining protocols generally stems from two main sources:

  • Autofluorescence: This is inherent fluorescence originating from the biological specimen itself. Common endogenous fluorophores include collagen, elastin, flavins, and lipofuscin ("aging pigment"). Additionally, aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde (B144438) can react with cellular components to create fluorescent artifacts.

  • Non-Specific Binding: This occurs when the this compound dye binds to unintended cellular structures. While free QR is not fluorescent, non-specific binding can cause it to fluoresce, contributing to background noise. This can be caused by excessive dye concentration, insufficient washing, or charge-based and hydrophobic interactions with various cellular components.

Q3: How can I determine if my background issue is from autofluorescence or non-specific dye binding?

The most straightforward method is to use a control slide. Prepare a sample following your standard protocol (including fixation and permeabilization) but omit the this compound staining step. Image this unstained control using the same imaging parameters (e.g., laser power, exposure time) as your stained samples.

  • If you observe significant fluorescence in this unstained control, the primary issue is autofluorescence .

  • If the unstained control is dark but your stained sample has high background, the problem is likely non-specific binding of this compound.

Troubleshooting High Background Fluorescence

High background can obscure specific signals and compromise data quality. The following guide provides a systematic approach to identifying and resolving the source of the background.

Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and solving high background issues.

TroubleshootingWorkflow Start High Background Fluorescence Observed IdentifySource Distinguish Source: Run Unstained Control Start->IdentifySource Autofluorescence Problem: Autofluorescence (Control is Fluorescent) IdentifySource->Autofluorescence Control shows fluorescence NonSpecific Problem: Non-Specific Binding (Control is Clean) IdentifySource->NonSpecific Control is dark Fixation Cause: Fixative-Induced Autofluorescence->Fixation Endogenous Cause: Endogenous Molecules (e.g., Lipofuscin, Collagen) Autofluorescence->Endogenous Concentration Cause: QR Conc. Too High NonSpecific->Concentration Washing Cause: Inadequate Washing NonSpecific->Washing Incubation Cause: Incubation Time Too Long NonSpecific->Incubation QuenchAldehyde Solution: Sodium Borohydride Treatment Fixation->QuenchAldehyde ChangeFix Solution: Reduce Fixative Conc./Time or Switch to Methanol Fixation->ChangeFix QuenchLipo Solution: Sudan Black B Treatment Endogenous->QuenchLipo Spectral Solution: Use Spectral Unmixing (If available) Endogenous->Spectral TitrateQR Solution: Titrate QR Concentration Concentration->TitrateQR OptimizeWash Solution: Increase Wash Steps/Duration Add Mild Detergent Washing->OptimizeWash OptimizeIncubation Solution: Reduce Incubation Time Incubation->OptimizeIncubation

Caption: Troubleshooting workflow for high background fluorescence.

Data Presentation: Autofluorescence Quenching Methods

Several chemical methods can be employed to quench autofluorescence from different sources. The choice of agent depends on the suspected source of the autofluorescence.

Quenching AgentPrimary TargetNotes
Sodium Borohydride Aldehyde-induced autofluorescence from fixatives like formaldehyde.Reduces aldehyde groups to non-fluorescent hydroxyl groups. Can have variable effects.
Sudan Black B Lipofuscin (granules of oxidized lipids and proteins).Highly effective for lipofuscin-rich tissues like the brain. May leave a dark residue visible in brightfield.
Commercial Reagents (e.g., TrueBlack®, TrueVIEW®)Lipofuscin and other sources (collagen, elastin, red blood cells).Optimized formulations to reduce background with fewer side effects.
Copper Sulfate General autofluorescence, including from lipofuscin.Can be used in combination with ammonium (B1175870) chloride.

Experimental Protocols

Protocol 1: Baseline this compound Staining

This protocol provides a starting point for staining. Optimization of concentrations and times is recommended.

  • Sample Preparation: Prepare cells or tissue sections as required by your experimental design (e.g., fixation, permeabilization).

  • Rinse: Wash samples 2-3 times with Phosphate Buffered Saline (PBS).

  • Staining Solution: Prepare this compound staining solution at the desired concentration (e.g., 1-10 µM) in an appropriate buffer (e.g., pH 3.5 acetate (B1210297) buffer for optimal fluorescence).

  • Incubation: Cover the sample with the staining solution and incubate for 15-60 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the sample 3-4 times for 5 minutes each with PBS or the staining buffer to remove unbound dye.

  • Mounting: Mount the sample with an appropriate mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with excitation ~557 nm and emission ~607 nm.

Protocol 2: Quenching Aldehyde-Induced Autofluorescence

This procedure should be performed after fixation and permeabilization but before QR staining.

  • Reagent Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ will bubble upon contact with liquid. Prepare fresh and use in a well-ventilated area.

  • Sample Preparation: Fix and permeabilize samples as usual. Wash thoroughly with PBS.

  • Quenching: Incubate the samples in the 0.1% NaBH₄ solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples extensively, 3-4 times for 5 minutes each in PBS, to remove all traces of NaBH₄.

  • Proceed with Staining: Continue with your standard this compound staining protocol.

Protocol 3: Quenching Lipofuscin Autofluorescence with Sudan Black B

This treatment is typically applied after the staining protocol is complete, just before mounting.

  • Reagent Preparation: Prepare a 0.3% (w/v) Sudan Black B solution in 70% ethanol (B145695). Mix well (e.g., overnight on a shaker) and filter the solution through a 0.2 µm filter to remove undissolved particles.

  • Staining: Complete your full this compound staining and final washing steps.

  • Dehydration/Incubation: Briefly rinse the sample in 70% ethanol, then incubate in the filtered Sudan Black B solution for 10-15 minutes at room temperature in the dark.

  • Washing/Rehydration: Briefly rinse the sample with 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS.

  • Mounting & Imaging: Mount the coverslip and proceed with imaging. Note that some protocols advise against using detergents in washes after Sudan Black B treatment.

Staining Optimization Workflow

The following diagram illustrates the key decision points and steps for optimizing a staining protocol to improve the signal-to-noise ratio.

OptimizationWorkflow Start Start: Baseline Protocol TitrateQR Step 1: Titrate Dye Concentration (e.g., 0.5x, 1x, 2x of standard) Start->TitrateQR CheckSignal Evaluate Signal vs. Background TitrateQR->CheckSignal OptimizeTime Step 2: Optimize Incubation Time (e.g., 15, 30, 60 min) CheckSignal->OptimizeTime Background still high FinalProtocol Optimized Protocol CheckSignal->FinalProtocol Optimal S/N achieved CheckSignal2 Evaluate Signal vs. Background OptimizeTime->CheckSignal2 OptimizeWash Step 3: Enhance Washing (Increase duration/number of washes) CheckSignal2->OptimizeWash Background still high CheckSignal2->FinalProtocol Optimal S/N achieved OptimizeWash->FinalProtocol

Caption: Workflow for optimizing dye concentration and incubation/wash times.

References

Optimizing Quinaldine Red for Live-Cell Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Quinaldine Red concentration in live-cell imaging applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in live-cell imaging?

This compound is a fluorescent dye that exhibits low fluorescence when free in solution but becomes highly fluorescent upon binding to cellular components like nucleic acids and proteins.[1] Its fluorescence emission is sensitive to the local environment, particularly pH, with optimal fluorescence observed in acidic conditions (pH 3.2-3.6).[1] In live-cell imaging, it has the potential to visualize compartments or events associated with these macromolecules.

Q2: What is the primary cellular target of this compound in live cells?

The precise and universally accepted primary target of this compound in live cells is not definitively established in the literature. Its known affinity for nucleic acids suggests it may accumulate in the nucleus or mitochondria, which are rich in DNA and RNA.[1] However, its binding to proteins could also lead to a more diffuse cytoplasmic signal. The final localization can be cell-type dependent and influenced by experimental conditions.

Q3: What are the spectral properties of this compound?

This compound typically has a maximum excitation wavelength around 557 nm and a maximum emission wavelength around 607 nm when bound to nucleic acids.[1]

Q4: Is this compound toxic to cells?

Like many fluorescent probes, this compound can exhibit cytotoxicity and phototoxicity, especially at high concentrations or with prolonged light exposure.[2] It is crucial to determine the optimal, lowest effective concentration and minimize light exposure to maintain cell health during imaging experiments.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Fluorescence Signal Inadequate Dye Concentration: The concentration of this compound is too low to produce a detectable signal.Titrate the this compound concentration, starting from a low micromolar range and gradually increasing.
Suboptimal pH: The cellular compartment being imaged does not have the optimal acidic pH for this compound fluorescence.If targeting acidic organelles, ensure their pH is maintained. Consider using positive controls with known acidic compartments.
Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral profile of this compound.Use a filter set appropriate for excitation around 557 nm and emission around 607 nm.
Photobleaching: The fluorescent signal is fading rapidly due to intense or prolonged light exposure.Reduce the intensity and duration of the excitation light. Use a more sensitive camera or detector.
High Background Fluorescence Excessive Dye Concentration: High concentrations of unbound this compound in the imaging medium contribute to background noise.Reduce the this compound concentration. Increase the number and duration of wash steps after staining.
Non-specific Binding: The dye is binding non-specifically to cellular components or extracellular matrix.Optimize the staining protocol by reducing incubation time. Include a blocking step with a protein-rich solution if necessary.
Autofluorescence: The cells or imaging medium exhibit natural fluorescence in the same spectral range as this compound.Image an unstained control sample to determine the level of autofluorescence. Use a phenol (B47542) red-free imaging medium.
Signs of Cytotoxicity (e.g., cell rounding, detachment, blebbing) High Dye Concentration: The concentration of this compound is toxic to the cells.Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Use the lowest effective concentration for imaging.
Prolonged Incubation: Long exposure to the dye is damaging the cells.Reduce the incubation time to the minimum required for sufficient staining.
Phototoxicity (cell death or altered behavior upon illumination) Intense or Prolonged Light Exposure: The excitation light is generating reactive oxygen species, leading to cellular damage.Minimize light exposure by reducing the intensity and duration. Use time-lapse imaging with the longest possible intervals.
Dye-Induced Photosensitization: this compound may be acting as a photosensitizer.Test for phototoxicity by exposing stained cells to varying light doses and observing their viability and behavior.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Starting Concentration 1 - 10 µMThis is an estimated starting range. The optimal concentration must be determined experimentally for each cell type and application.
Incubation Time 15 - 60 minutesShorter incubation times are generally preferred to minimize cytotoxicity.
Incubation Temperature 37°CStandard cell culture conditions should be maintained.
Excitation Maximum ~557 nmWhen bound to nucleic acids.
Emission Maximum ~607 nmWhen bound to nucleic acids.
pH for Optimal Fluorescence 3.2 - 3.6

Experimental Protocols

Protocol 1: Determining Optimal Staining Concentration of this compound

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell type.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium (phenol red-free recommended for imaging)

  • Live/Dead viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-III)

  • 96-well clear-bottom imaging plate

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare Dye Dilutions: Prepare a serial dilution of this compound in complete, phenol red-free medium. A suggested range is from 0.1 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration).

  • Staining: Remove the culture medium from the wells and replace it with the this compound dilutions. Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound. Acquire images from multiple fields for each concentration.

  • Cytotoxicity Assessment: After imaging, perform a live/dead viability assay according to the manufacturer's instructions to assess the percentage of viable cells at each this compound concentration.

  • Analysis: Determine the lowest concentration of this compound that provides a satisfactory fluorescent signal with minimal cytotoxicity.

Protocol 2: Live-Cell Imaging with Optimized this compound Concentration

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Optimized concentration of this compound in phenol red-free medium (determined from Protocol 1)

  • Pre-warmed imaging medium (e.g., HBSS or phenol red-free medium)

Procedure:

  • Staining: Replace the culture medium with the pre-warmed this compound staining solution.

  • Incubation: Incubate the cells for the optimized time (e.g., 30 minutes) at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium.

  • Imaging: Mount the dish or slide on the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity. For time-lapse imaging, use the longest possible interval between acquisitions.

Visualizations

TroubleshootingWorkflow Start Start Imaging with This compound Problem Problem Encountered? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Yes HighBackground High Background Problem->HighBackground Yes Cytotoxicity Cell Stress or Death Problem->Cytotoxicity Yes Success Successful Imaging Problem->Success No OptimizeConcentration Titrate Dye Concentration WeakSignal->OptimizeConcentration CheckFilters Verify Microscope Filter Sets WeakSignal->CheckFilters IncreaseWash Increase Wash Steps HighBackground->IncreaseWash ReduceConcentration Lower Dye Concentration HighBackground->ReduceConcentration CytotoxicityAssay Perform Cytotoxicity Assay Cytotoxicity->CytotoxicityAssay ReduceLight Minimize Light Exposure Cytotoxicity->ReduceLight OptimizeConcentration->Problem CheckFilters->Problem ReduceWash Decrease Wash Steps IncreaseWash->Problem ReduceConcentration->Problem CytotoxicityAssay->ReduceConcentration ReduceLight->Problem

Caption: Troubleshooting workflow for this compound imaging.

QuinaldineRedMechanism cluster_cell Live Cell Nucleus Nucleus (DNA/RNA) QR_bound This compound (Bound) High Fluorescence Nucleus->QR_bound Mitochondria Mitochondria (mtDNA/RNA) Mitochondria->QR_bound Cytoplasm Cytoplasm (Proteins, RNA) Cytoplasm->QR_bound QR_free This compound (Free in solution) Low Fluorescence QR_free->Nucleus Binds to Nucleic Acids QR_free->Mitochondria Binds to Nucleic Acids QR_free->Cytoplasm Binds to Proteins/RNA

Caption: Proposed mechanism of this compound fluorescence in live cells.

References

Troubleshooting Photobleaching of Quinaldine Red in Microscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching when using Quinaldine Red in fluorescence microscopy. The following information is designed to help you optimize your imaging experiments, minimize signal loss, and acquire high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a styryl dye that exhibits fluorescence upon binding to specific cellular components, such as nucleic acids.[1] Its fluorescence is often used to visualize and quantify these structures within cells. However, like many fluorescent dyes, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.

Q2: What causes the photobleaching of this compound?

Photobleaching is a complex process, but it is primarily caused by the interaction of the excited dye molecule with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS) that chemically alter the dye, rendering it non-fluorescent. Several factors can accelerate this process:

  • High Excitation Light Intensity: The more intense the light, the faster the photobleaching.[2]

  • Prolonged Exposure Time: Continuous illumination leads to cumulative damage to the fluorophore.[2]

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching.

Q3: How can I tell if my this compound signal loss is due to photobleaching?

A rapid decrease in fluorescence intensity in the illuminated area of your sample, while unexposed areas remain bright, is a strong indicator of photobleaching. This fading is often most pronounced during time-lapse imaging or when repeatedly imaging the same field of view.

Troubleshooting Guides

Problem: Rapid loss of this compound fluorescence signal during imaging.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach:

1. Optimization of Imaging Parameters

Reducing the total light exposure to the sample is the most direct way to minimize photobleaching.

ParameterRecommendationRationale
Excitation Intensity Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of excited state transitions and subsequent photochemical reactions.[2]
Exposure Time Use the shortest possible camera exposure time.Minimizes the duration the sample is illuminated for each image captured.[2]
Time-lapse Interval Increase the time between acquisitions in a time-lapse series.Allows the sample to "recover" and reduces the cumulative light dose.
Neutral Density Filters Utilize neutral density (ND) filters to attenuate the excitation light.A simple and effective way to reduce light intensity without changing the spectral quality.
Find and Focus Use transmitted light (e.g., DIC or phase contrast) to find the region of interest and focus before switching to fluorescence illumination for image acquisition.Minimizes unnecessary exposure of the fluorescently labeled sample.

2. Use of Antifade Reagents

Antifade reagents are chemical cocktails added to the mounting medium to reduce photobleaching. They typically work by scavenging for reactive oxygen species.

Antifade AgentClassConsiderations
p-Phenylenediamine (PPD) AntioxidantHighly effective, but can be toxic and may react with cyanine (B1664457) dyes. Use with caution for this compound.
n-Propyl gallate (NPG) AntioxidantLess toxic than PPD and can be used in live-cell imaging, but may have anti-apoptotic effects.
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencherLess effective than PPD but also less toxic. A good starting point for live-cell experiments.
Commercial Formulations VariousProducts like ProLong™ Gold, VECTASHIELD®, and others offer optimized and stable antifade solutions. It is advisable to test a few to find the best one for your specific application.

3. Experimental Protocol Modifications

Optimizing your staining and mounting protocol can also contribute to better photostability.

  • Dye Concentration: Use the lowest concentration of this compound that gives a sufficient signal. High concentrations can sometimes lead to increased photobleaching.

  • Mounting Medium Refractive Index: Ensure your mounting medium's refractive index is matched to your immersion oil to minimize light scattering and improve signal collection, which may allow for lower excitation power.

  • pH of Mounting Medium: The fluorescence of this compound is pH-sensitive. Ensure your mounting medium is buffered to a pH that is optimal for both fluorescence and photostability.

Experimental Protocols

General Protocol for Staining Fixed Cells with this compound

This is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Cell Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells twice with Phosphate Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

    • Incubate the fixed and permeabilized cells with the this compound solution for 20-30 minutes at room temperature, protected from light.

    • Wash cells three times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Store slides in the dark at 4°C.

General Protocol for Staining Live Cells with this compound

Live-cell imaging with this compound is more challenging due to potential cytotoxicity and the dynamic nature of live cells.

  • Cell Preparation:

    • Grow cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Staining:

    • Prepare a working solution of this compound in a serum-free culture medium or an appropriate imaging buffer. The concentration should be optimized and kept as low as possible.

    • Replace the culture medium with the this compound staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Gently wash the cells two to three times with a pre-warmed imaging buffer to remove excess dye.

  • Imaging:

    • Image the cells immediately in a pre-warmed imaging buffer. Consider using a live-cell antifade reagent if photobleaching is severe.

Diagrams

Photobleaching Signaling Pathway

Photobleaching_Pathway QR_Ground This compound (Ground State) QR_Excited This compound (Excited Singlet State) QR_Ground->QR_Excited Absorption Excitation Excitation Light QR_Excited->QR_Ground Emission Fluorescence Fluorescence QR_Triplet This compound (Excited Triplet State) QR_Excited->QR_Triplet ISC ISC Intersystem Crossing Oxygen Molecular Oxygen (O2) QR_Triplet->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) QR_Triplet->ROS Reaction Bleached_QR Photobleached This compound QR_Triplet->Bleached_QR Chemical Reaction Oxygen->ROS Formation ROS->Bleached_QR Troubleshooting_Workflow Start Rapid Signal Loss Observed Optimize_Imaging Optimize Imaging Parameters (Lower Intensity, Shorter Exposure) Start->Optimize_Imaging Use_Antifade Incorporate Antifade Reagent Optimize_Imaging->Use_Antifade If problem persists Check_Protocol Review Staining Protocol (Dye Concentration, pH) Use_Antifade->Check_Protocol If problem persists Problem_Solved Problem Resolved Check_Protocol->Problem_Solved If successful Further_Troubleshooting Consider Alternative Dyes Check_Protocol->Further_Troubleshooting If problem persists

References

Solving Quinaldine Red solubility issues for experimental assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered when using Quinaldine (B1664567) Red in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my Quinaldine Red powder not dissolving easily?

This compound is a dark green-red or black solid powder that is known to be sparingly soluble in water.[1][2][3][4] Its molecular structure can contribute to strong crystal lattice energy, making it difficult for some solvent molecules to break the solid apart. For optimal dissolution, selecting the appropriate solvent is critical.

Q2: What are the recommended solvents for dissolving this compound?

This compound is freely soluble in alcohols such as methanol (B129727) and ethanol.[2] Methanol is commonly used to prepare a 0.1% w/v indicator solution. While it is generally described as sparingly soluble in water, some suppliers indicate a solubility of up to 10 mg/mL, though this may require specific conditions. For certain applications, mixtures including water, ethanol, isopropyl alcohol, and glycerol (B35011) have been used.

Q3: My this compound solution is hazy or has formed a precipitate. What should I do?

Precipitation can occur if the solution becomes supersaturated, especially upon cooling after being heated to aid dissolution. It can also happen if the solvent is not suitable or if there are changes in the solution's pH or composition.

To resolve this, you can try the following:

  • Gentle Warming: Warm the solution in a water bath (e.g., 40-50°C) while stirring or vortexing. Be cautious not to exceed the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break up aggregates and improve dissolution.

  • Solvent Addition: Adding a small amount of a co-solvent in which this compound is more soluble (like methanol or ethanol) can help clarify the solution.

  • Prepare Fresh: It is often best to prepare solutions fresh before use to avoid issues with stability and precipitation over time.

Q4: How does pH affect the solubility and stability of this compound?

This compound is used as a pH indicator, typically changing from colorless to red between a pH of 1.0 and 2.2. Its chemical structure is cationic and can be influenced by the pH of the medium. Factors such as increasing pH can increase the rate of its oxidation. For fluorescence studies with DNA, the maximum fluorescence is observed in a pH range of 3.2-3.6. Drastic changes in pH in your assay buffer could potentially lead to solubility issues.

Q5: What is the best way to store this compound powder and its solutions?

  • Powder: Store the solid this compound in a tightly closed container in a cool, dry, and dark location. It should be kept away from incompatible substances like strong oxidizing agents, acids, and bases.

  • Solutions: this compound solutions can slowly decompose in light. They should be stored in a cool, dark place and, for best results, used shortly after preparation.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityConcentration/NotesSource(s)
MethanolFreely SolubleOften used for 0.1% w/v solutions.
EthanolFreely Soluble / 1 mg/mLA clear, dark red solution is expected.
WaterSparingly Soluble / Partly MiscibleDescribed as not dissolving easily. One source notes 10 mg/mL.
Chloroform1 mg/mLResults in a clear to slightly hazy, yellow solution.
Solvent MixesSolubleMixtures of water, ethanol, isopropyl alcohol, and glycerol are used for specific applications.

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol describes the standard method for preparing a this compound solution for use as a pH indicator.

Materials:

  • This compound powder (CAS 117-92-0)

  • Methanol (ACS Grade or higher)

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

Procedure:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

  • Add approximately 50 mL of methanol to the volumetric flask.

  • Swirl the flask gently or use a magnetic stirrer until the this compound powder is completely dissolved. The solution should appear purple.

  • Once fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared solution in a tightly sealed, clearly labeled container in a cool, dark place.

Visualizations

G cluster_workflow Experimental Workflow: Using this compound prep Prepare 0.1% this compound in Methanol assay Add QR Solution to Assay Sample prep->assay observe Incubate and Observe (Color Change / Fluorescence) assay->observe data Data Acquisition (Spectrophotometry / Fluorometry) observe->data

Caption: A typical experimental workflow for using this compound.

G cluster_troubleshooting Troubleshooting this compound Solubility start QR Powder Not Dissolving check_solvent Is the solvent appropriate? (Methanol/Ethanol) start->check_solvent precipitate Solution is Hazy or Has Precipitate check_solvent->precipitate Yes use_alcohol Switch to Methanol or Ethanol check_solvent->use_alcohol No heat Gently Warm (40-50°C) & Vortex/Sonicate precipitate->heat cosolvent Add Small Amount of Co-Solvent (e.g., Methanol) heat->cosolvent Not Resolved success Clear Solution Obtained heat->success Resolved fresh Prepare Fresh Solution cosolvent->fresh Not Resolved cosolvent->success Resolved fresh->success Resolved fail Issue Persists: Re-evaluate protocol & reagent purity fresh->fail Not Resolved use_alcohol->start

Caption: A logical flowchart for troubleshooting common solubility issues.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinaldine Red. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental workflows and improving the signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a cationic fluorescent dye that acts as a "light-up" probe. This means it is largely non-fluorescent in an aqueous solution by itself but exhibits a significant increase in fluorescence upon binding to specific molecular targets.[1] Its primary applications include the detection and quantification of nucleic acids (DNA and RNA), proteins, and specific DNA secondary structures like i-motifs.[2] It is also used to detect the formation of amyloid fibrils, which are associated with neurodegenerative diseases.

Q2: What are the spectral properties of this compound?

A2: Upon binding to nucleic acids, this compound has a maximum excitation wavelength of approximately 557 nm and a maximum emission wavelength of around 607 nm.[2] The exact spectral properties can vary depending on the target molecule and the local environment.

Q3: How can I improve the signal-to-noise ratio when using this compound?

A3: Improving the signal-to-noise ratio (SNR) involves maximizing the signal from the bound probe while minimizing background noise. Key strategies include:

  • Optimizing Probe Concentration: Use the lowest concentration of this compound that gives a robust signal to minimize background from any unbound or non-specifically bound dye.

  • pH Optimization: The fluorescence of this compound is highly pH-dependent. For DNA detection, the optimal pH is between 3.2 and 3.6. The optimal pH for other applications should be determined empirically.

  • Appropriate Buffer Selection: Use buffers that do not interfere with the fluorescence of this compound. High salt concentrations in the buffer can sometimes help reduce non-specific binding.

  • Washing Steps: For imaging applications, include thorough washing steps after staining to remove any unbound probe.

  • Correct Instrument Settings: Use appropriate excitation and emission filters and optimize the gain settings on your fluorescence microscope or plate reader to maximize signal detection and minimize background.

Q4: How should I prepare and store this compound solutions?

A4: this compound is sparingly soluble in water but freely soluble in solvents like methanol (B129727) and DMSO. A common approach is to prepare a stock solution in methanol or DMSO and then dilute it to the final working concentration in your experimental buffer. Stock solutions should be stored at -20°C, protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with this compound.

Issue 1: High Background Fluorescence

Question: I am observing a high background signal in my experiment, which is reducing my signal-to-noise ratio. What are the possible causes and solutions?

Answer: High background can originate from several sources. Here is a systematic approach to troubleshoot this issue:

  • Cause: Excess Unbound Probe

    • Solution: Perform a concentration titration to find the optimal this compound concentration. After staining, ensure adequate washing steps to remove residual unbound dye.

  • Cause: Non-Specific Binding

    • Solution: Non-specific binding can be reduced by optimizing the buffer conditions. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your buffer. Increasing the salt concentration of the buffer can also help minimize electrostatic interactions.

  • Cause: Autofluorescence

    • Solution: Biological samples and some culture media (especially those containing phenol (B47542) red) can have intrinsic fluorescence. Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a phenol red-free medium for live-cell imaging.

  • Cause: Contaminated Reagents

    • Solution: Ensure all buffers and solutions are freshly prepared with high-purity water and are free from microbial contamination, which can be a source of fluorescence.

Issue 2: Weak or No Signal

Question: My fluorescent signal is very low or undetectable. How can I improve it?

Answer: A weak signal can be due to a variety of factors related to the probe, the sample, or the imaging setup.

  • Cause: Suboptimal pH

    • Solution: The fluorescence of this compound is highly pH-dependent. Verify that the pH of your experimental buffer is optimal for your specific application. For DNA, this is in the acidic range of 3.2-3.6.

  • Cause: Low Target Concentration

    • Solution: The fluorescence of this compound is proportional to the concentration of its target. Ensure that the concentration of your target molecule (e.g., amyloid fibrils, DNA) is within the detection limits of your assay.

  • Cause: Incorrect Instrument Settings

    • Solution: Double-check the excitation and emission filter sets on your microscope or plate reader to ensure they are appropriate for this compound (Excitation ~557 nm, Emission ~607 nm). Optimize the detector gain or exposure time, but be aware that this can also increase background noise.

  • Cause: Photobleaching

    • Solution: If the signal fades quickly during imaging, this may be due to photobleaching. See the troubleshooting section on photobleaching below.

Issue 3: Signal Fades Quickly (Photobleaching)

Question: The fluorescence of my sample is disappearing rapidly upon exposure to excitation light. What can I do to prevent this?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. Here are some strategies to minimize it:

  • Solution 1: Use an Antifade Mounting Medium

    • For fixed samples, use a commercially available antifade mounting medium. These reagents scavenge free radicals that are responsible for photobleaching.

  • Solution 2: Minimize Light Exposure

    • Reduce the intensity of the excitation light using neutral density filters.

    • Keep the exposure time as short as possible.

    • Use the lowest laser power necessary for imaging in confocal microscopy.

    • Only expose the sample to light when actively acquiring an image.

  • Solution 3: Image in an Oxygen-Depleted Environment

    • Oxygen can contribute to photobleaching. While not always practical, using an oxygen-scavenging system in your buffer can help.

Issue 4: Staining Artifacts and Aggregates

Question: I am observing punctate staining or precipitates in my sample. What could be the cause?

Answer: Staining artifacts can arise from dye aggregation or issues with sample preparation.

  • Cause: Dye Aggregation

    • Solution: this compound, like many dyes, can aggregate at high concentrations in aqueous buffers. Prepare fresh working solutions from a stock solution just before use. If you suspect aggregation, you can try sonicating the solution briefly or filtering it through a 0.2 µm filter. Preparing the working solution in a buffer containing a small amount of a non-ionic surfactant (e.g., Tween-20) may also help.

  • Cause: Fixation or Permeabilization Issues

    • Solution: For fixed-cell imaging, artifacts can be introduced during fixation or permeabilization. Ensure that your fixation and permeabilization protocols are optimized for your cell type and target. Uneven fixation can lead to patchy staining.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyWavelength (nm)Target/Conditions
Excitation Maximum ~557Bound to Nucleic Acids
Emission Maximum ~607Bound to Nucleic Acids

Note: Spectral properties can vary with the local environment and binding target.

Table 2: Photophysical Properties of this compound
PropertyValueConditions
Fluorescence Quantum Yield (Φ) Data not readily available in the public domain. As a "light-up" probe, the quantum yield is very low in aqueous solution and increases significantly upon binding to its target.Varies with target and environment.
Molar Extinction Coefficient (ε) Data not readily available in the public domain.Varies with solvent and pH.

Disclaimer: Specific quantitative data on the quantum yield and molar extinction coefficient of this compound under various experimental conditions are not widely published. The efficiency of fluorescence is highly dependent on the binding target and the microenvironment. It is recommended to empirically determine the optimal conditions for your specific assay.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be used as a starting point. Optimization for your specific experimental setup, cell type, or target molecule is highly recommended.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

  • Appropriate experimental buffer (e.g., PBS, Tris-HCl)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Accurately weigh out this compound powder. The molecular weight is 430.33 g/mol .

    • Dissolve the powder in anhydrous DMSO or methanol to a final concentration of 1 mM. For example, dissolve 4.3 mg of this compound in 10 mL of DMSO.

    • Vortex thoroughly until the dye is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Prepare a Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in your pre-warmed experimental buffer. The optimal working concentration typically ranges from the low micromolar to nanomolar range and should be determined by titration for your specific application.

Protocol 2: Monitoring Amyloid-Beta Aggregation Kinetics

This protocol is adapted from methods used for Thioflavin T assays.

Materials:

  • Lyophilized Amyloid-Beta (Aβ) peptide (e.g., Aβ1-42)

  • HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) for monomerization

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • This compound working solution

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Monomeric Aβ:

    • Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum to form a peptide film.

    • Store the dried peptide films at -80°C.

  • Set up the Aggregation Assay:

    • Just before the experiment, dissolve a dried Aβ film in your aggregation buffer to the desired starting monomer concentration (e.g., 10 µM).

    • Add this compound working solution to the Aβ solution to a final concentration that has been optimized for your assay (e.g., 1-10 µM).

    • Pipette the mixture into the wells of a black, clear-bottom 96-well plate. Include controls with buffer and this compound only (no Aβ).

  • Monitor Fluorescence:

    • Place the plate in a fluorescence plate reader set to 37°C.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) with excitation at ~557 nm and emission at ~607 nm.

    • It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.

    • Continue monitoring until the fluorescence signal reaches a plateau, indicating the completion of fibril formation.

Protocol 3: Generalized Live-Cell Mitochondrial Staining

This protocol is based on general procedures for cationic mitochondrial dyes like MitoTracker™ and TMRM.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound working solution (in culture medium)

  • Phosphate-Buffered Saline (PBS) or other suitable imaging buffer

  • Fluorescence or confocal microscope

Procedure:

  • Prepare Cells:

    • Culture your cells to the desired confluency on a suitable imaging vessel.

  • Staining:

    • Prepare a working solution of this compound in pre-warmed complete cell culture medium. The optimal concentration needs to be determined by titration but can start in the range of 50-500 nM.

    • Remove the existing culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells 2-3 times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells.

    • Immediately image the cells using a fluorescence or confocal microscope with appropriate filters for this compound.

Mandatory Visualizations

Mechanism of 'Light-Up' Probe Action cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Quinaldine_Red_Free Free this compound in Solution Low_Fluorescence Low Fluorescence (Rotational Freedom) Quinaldine_Red_Free->Low_Fluorescence Excitation Light Target Target Molecule (e.g., Amyloid Fibril, DNA) Quinaldine_Red_Free->Target Binding Quinaldine_Red_Bound Bound this compound High_Fluorescence High Fluorescence (Restricted Rotation) Quinaldine_Red_Bound->High_Fluorescence Excitation Light

Caption: "Light-Up" mechanism of this compound fluorescence.

Workflow for Amyloid-Beta Aggregation Assay Start Start: Lyophilized Aβ Peptide Monomerize 1. Monomerize Aβ (e.g., with HFIP) Start->Monomerize Prepare_Assay 2. Prepare Assay Mix: Monomeric Aβ + This compound in Buffer Monomerize->Prepare_Assay Incubate_Monitor 3. Incubate at 37°C & Monitor Fluorescence Prepare_Assay->Incubate_Monitor Data_Analysis 4. Data Analysis: Plot Fluorescence vs. Time Incubate_Monitor->Data_Analysis End End: Aggregation Kinetics Curve Data_Analysis->End

Caption: Experimental workflow for monitoring amyloid-beta aggregation.

Signaling Pathway: pH-Sensing with i-Motif and this compound Cellular_Signal Cellular Signal (e.g., Metabolic Stress) pH_Decrease Intracellular pH Decrease (Acidosis) Cellular_Signal->pH_Decrease iMotif_Formation C-rich DNA Sequence Folds into i-Motif pH_Decrease->iMotif_Formation Protonation QR_Binding This compound Binds to i-Motif iMotif_Formation->QR_Binding Unfolded_DNA Unfolded C-rich DNA Sequence Fluorescence_Signal Fluorescence Signal Detected QR_Binding->Fluorescence_Signal

Caption: pH as a signal detected by this compound via i-motif formation.

References

Factors affecting the stability of Quinaldine Red solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinaldine (B1664567) Red solutions.

Troubleshooting Unstable Quinaldine Red Solutions

This section addresses common issues encountered during the preparation and use of this compound solutions.

Issue: Rapid Color Fading or Discoloration of the Solution

If you observe that your this compound solution is losing its characteristic color or showing a significant shift in its absorbance spectrum, it is likely undergoing degradation. The following guides will help you identify and resolve the root cause.

Troubleshooting Guide: Investigating the Cause of Instability

1. pH of the Solution:

  • Question: Is the pH of your solution outside the optimal range?

  • Explanation: this compound is most stable in acidic to neutral pH. In alkaline conditions, the rate of oxidation and degradation increases significantly.[1]

  • Action:

    • Measure the pH of your solution.

    • If the pH is alkaline, consider if this is a requirement for your experiment.

    • If possible, adjust the pH to a more acidic or neutral range for storage.

    • For experiments requiring alkaline conditions, prepare the solution fresh and use it immediately.

2. Exposure to Light:

  • Question: Has the solution been exposed to ambient light or direct sunlight for extended periods?

  • Explanation: this compound is a photosensitive dye.[2] Exposure to light, especially UV radiation, can lead to photodegradation, causing the solution to lose its color.

  • Action:

    • Always store this compound solutions in amber glass bottles or containers wrapped in aluminum foil to protect them from light.

    • Minimize exposure to light during experimental procedures.

    • Prepare and handle the solution under subdued lighting conditions whenever possible.

3. Storage Temperature:

  • Question: Is the solution being stored at an appropriate temperature?

  • Explanation: Higher temperatures can accelerate the degradation of this compound.

  • Action:

    • Store this compound solutions in a cool and dark place, ideally refrigerated (2-8°C).[3]

    • Avoid storing solutions at room temperature for extended periods, especially if they are not protected from light.

4. Presence of Oxidizing Agents:

  • Question: Does your experimental system contain strong oxidizing agents?

  • Explanation: this compound is susceptible to oxidation. The presence of oxidizing agents will accelerate its degradation.[1]

  • Action:

    • Review your experimental protocol to identify any potential oxidizing agents.

    • If their presence is unavoidable, prepare the this compound solution fresh and add it to the reaction mixture at the last possible moment.

5. Solvent Purity and Type:

  • Question: Are you using a high-purity solvent, and is it appropriate for your application?

  • Explanation: Impurities in the solvent can react with this compound and cause degradation. The type of solvent can also influence the stability of the dye. While this compound is soluble in alcohols like methanol (B129727) and ethanol, its stability can vary.[4]

  • Action:

    • Use analytical or HPLC grade solvents for preparing your solutions.

    • If you are observing instability, consider trying a different solvent system if your experimental design allows.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: What is the recommended procedure for preparing a this compound indicator solution?

A1: A common procedure is to dissolve 0.1 g of this compound powder in 100 mL of methanol. Ensure the powder is fully dissolved by swirling or gentle agitation.

Q2: What are the optimal storage conditions for a this compound solution?

A2: To ensure maximum stability, store your this compound solution in a tightly sealed, amber glass bottle in a refrigerator (2-8°C). Protect the solution from light at all times.

Q3: What is the typical shelf life of a this compound solution?

A3: The shelf life can vary depending on the solvent and storage conditions. For a methanolic solution stored properly, a shelf life of 12 to 24 months can be expected. However, it is best practice to monitor the solution for any signs of degradation (color change, precipitation) and to prepare fresh solutions for critical applications.

Factors Affecting Stability

Q4: How does pH affect the stability of this compound?

A4: this compound is more stable in acidic to neutral pH environments. The rate of oxidation and degradation increases in alkaline conditions.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is photosensitive and can degrade upon exposure to light, particularly UV radiation. This can lead to a loss of color and a decrease in performance as an indicator.

Q6: What is the effect of temperature on the stability of this compound solutions?

A6: Elevated temperatures accelerate the degradation of this compound. Therefore, it is recommended to store solutions in a cool environment.

Q7: Can the choice of solvent impact the stability of this compound?

A7: Yes, the solvent can influence the stability of this compound. While it is commonly dissolved in alcohols like methanol and ethanol, the purity of the solvent is crucial. Impurities can lead to degradation. The stability in other organic solvents like DMSO may vary and should be evaluated for your specific application.

Data Presentation

The following tables summarize the expected stability of this compound solutions under various conditions. Please note that these are estimations based on general knowledge of dye stability and available literature, as comprehensive quantitative studies on this compound are limited.

Table 1: Estimated Effect of Temperature on this compound Solution Stability (Stored in the dark, in methanol)

TemperatureExpected StabilityRecommendations
2-8°CHighRecommended storage condition.
20-25°C (Room Temp)ModerateSuitable for short-term storage (days to weeks).
>30°CLowAvoid prolonged storage at elevated temperatures.

Table 2: Estimated Effect of pH on this compound Solution Stability (at 20-25°C, protected from light)

pH RangeExpected StabilityRecommendations
1.0 - 4.0HighOptimal pH range for stability.
4.0 - 7.0Moderate to HighGenerally stable.
> 7.0LowProne to oxidation; prepare fresh for use.

Table 3: Estimated Effect of Light Exposure on this compound Solution Stability (in a clear container at 20-25°C)

Light ConditionExpected StabilityRecommendations
Dark (in amber bottle)HighIdeal for storage.
Ambient laboratory lightModerate to LowMinimize exposure during use.
Direct SunlightVery LowAvoid at all times.

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution in Methanol

Materials:

  • This compound powder (CAS 117-92-0)

  • Methanol (Analytical or HPLC grade)

  • 100 mL volumetric flask (amber glass recommended)

  • Analytical balance

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the flask.

  • Swirl the flask gently or use a magnetic stirrer at a low speed until the powder is completely dissolved.

  • Once dissolved, add methanol to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the solution in a tightly sealed amber glass bottle in a refrigerator (2-8°C).

Protocol 2: Forced Degradation Study for a this compound Solution

This protocol provides a framework for assessing the stability of a this compound solution under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the desired solvent (e.g., 0.1% in methanol) as described in Protocol 1.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

  • Alkaline Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Place a portion of the stock solution in an oven at a controlled temperature (e.g., 60°C).

  • Photodegradation: Expose a portion of the stock solution in a clear container to a light source (e.g., a photostability chamber with controlled UV and visible light).

3. Control Samples:

  • Keep a portion of the stock solution protected from light at a refrigerated temperature (2-8°C) as a control.

4. Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample and the control.

  • Analyze the samples using a suitable analytical method, such as UV-Vis spectrophotometry, to measure the absorbance at the λmax of this compound.

  • A decrease in absorbance compared to the control indicates degradation.

  • The percentage of degradation can be calculated using the formula: % Degradation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

Visualizations

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome pH pH Stability This compound Solution Stability pH->Stability Alkaline pH decreases stability Light Light Exposure Light->Stability Increases degradation Temp Temperature Temp->Stability High temp decreases stability Solvent Solvent Choice Solvent->Stability Purity and type are critical Oxidants Oxidizing Agents Oxidants->Stability Accelerate degradation experimental_workflow start Start: Unstable Solution Observed check_pH Check pH of Solution start->check_pH check_light Review Light Exposure History check_pH->check_light Acidic/Neutral adjust_pH Action: Adjust pH or Prepare Fresh check_pH->adjust_pH Alkaline check_temp Verify Storage Temperature check_light->check_temp Protected protect_light Action: Store in Amber Bottle check_light->protect_light Exposed check_oxidants Identify Potential Oxidizing Agents check_temp->check_oxidants Optimal adjust_temp Action: Store at 2-8°C check_temp->adjust_temp Too High prepare_fresh Action: Prepare Fresh Before Use check_oxidants->prepare_fresh Present end End: Stable Solution Achieved check_oxidants->end Absent adjust_pH->end protect_light->end adjust_temp->end prepare_fresh->end

References

Quinaldine Red interference with other fluorescent dyes in multiplex assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Quinaldine Red in multiplex fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence assays?

This compound is a fluorescent dye that exhibits low to no fluorescence when free in solution but becomes highly fluorescent upon binding to nucleic acids (DNA and RNA) and proteins.[1] This "light-up" property makes it a useful probe for quantifying DNA and RNA, as well as for monitoring protein binding and conformational changes.[1] Its fluorescence emission is in the red region of the spectrum.

Q2: What are the spectral properties of this compound?

When bound to nucleic acids, this compound has a maximum excitation at approximately 557 nm and a maximum emission around 607 nm, with a broad emission range of 580-650 nm.[1] The fluorescence intensity is sensitive to pH, with optimal fluorescence for DNA binding observed in the pH range of 3.2-3.6.[1]

Q3: Can this compound be used in multiplex assays with other fluorescent dyes?

Yes, this compound can be used in multiplex assays. However, careful consideration of its spectral properties is crucial to avoid interference with other fluorophores. Its broad emission spectrum may overlap with the emission of other red and far-red dyes, leading to spectral bleed-through.

Q4: What is spectral bleed-through and how can it affect my results?

Spectral bleed-through, or crosstalk, occurs when the fluorescence emission from one dye is detected in the filter set or channel intended for another dye. This can lead to false-positive signals and inaccurate quantification in multiplex assays.

Q5: How can I minimize or correct for spectral bleed-through when using this compound?

Several strategies can be employed to address spectral bleed-through:

  • Sequential Imaging: Acquire images for each fluorescent channel one at a time. This prevents the excitation of one dye while detecting the emission of another.

  • Optimized Filter Sets: Use narrow bandpass emission filters that are specifically tailored to the emission peak of each dye to minimize the detection of off-target fluorescence.

  • Single-Stain Controls: Prepare control samples stained with each individual dye used in the multiplex experiment. Image these controls in all channels to determine the degree of bleed-through.

  • Spectral Unmixing: Utilize software algorithms to computationally separate the mixed fluorescence signals into their individual components based on the spectral profiles of each dye.

Troubleshooting Guides

Problem 1: High background fluorescence in the this compound channel.
Possible Cause Troubleshooting Step
Unbound this compound: Although weakly fluorescent, high concentrations of unbound dye can contribute to background.Wash samples thoroughly after staining to remove excess unbound dye.
Autofluorescence: Biological samples can exhibit natural fluorescence, often in the green and red regions.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a quenching agent or spectral unmixing to subtract the background.
Non-specific Binding: this compound may non-specifically bind to other cellular components.Optimize staining concentration and incubation time. Include a blocking step in your protocol if staining for proteins.
Problem 2: Signal from this compound is detected in another channel (e.g., TRITC or Cy3).

This is a classic case of spectral bleed-through.

Troubleshooting Workflow:

start Bleed-through Detected single_stain Run Single-Stain Controls start->single_stain assess_bleed Assess Degree of Bleed-through single_stain->assess_bleed sequential_img Implement Sequential Imaging assess_bleed->sequential_img If significant optimize_filters Optimize Filter Sets (Narrower Bandpass) sequential_img->optimize_filters spectral_unmix Perform Spectral Unmixing optimize_filters->spectral_unmix end_node Corrected Data spectral_unmix->end_node

Caption: Troubleshooting workflow for spectral bleed-through.

Problem 3: Weak or no this compound signal.
Possible Cause Troubleshooting Step
Suboptimal pH: this compound's fluorescence is pH-dependent.Ensure the pH of your staining and imaging buffer is within the optimal range (e.g., 3.2-3.6 for DNA staining).[1]
Low Target Concentration: The concentration of DNA, RNA, or the target protein may be too low.Increase the amount of starting material or consider an amplification step if applicable.
Photobleaching: The fluorescent signal may be fading due to prolonged exposure to excitation light.Reduce exposure time and excitation intensity. Use an antifade mounting medium.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound ~557 (bound)~607 (bound)58,000Not Reported
FITC 49451873,0000.92
TRITC 55757685,0000.28
Cy3 554568150,0000.15
Cy5 649670250,0000.20

Note: The quantum yield of this compound is highly dependent on its binding substrate and environment and is not consistently reported.

Experimental Protocols

Representative Protocol: Simultaneous Staining of Nuclear DNA and a Cytoplasmic Protein in Cultured Cells

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and this compound concentration is recommended.

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the cytoplasmic protein of interest

  • Secondary antibody conjugated to a green fluorophore (e.g., FITC or Alexa Fluor 488)

  • This compound staining solution (e.g., 10 µM in a pH 4.0 buffer)

  • Antifade mounting medium

Workflow Diagram:

A Fix Cells (4% PFA) B Permeabilize (0.1% Triton X-100) A->B C Block (5% BSA) B->C D Incubate with Primary Antibody C->D E Wash (PBS) D->E F Incubate with Green Secondary Antibody E->F G Wash (PBS) F->G H Stain with this compound G->H I Wash H->I J Mount Coverslip I->J K Image J->K

Caption: Workflow for simultaneous DNA and protein staining.

Procedure:

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • This compound Staining: Incubate with this compound staining solution for 15-30 minutes.

  • Final Wash: Briefly wash with the staining buffer.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the samples using appropriate filter sets for FITC and this compound. To avoid bleed-through, it is highly recommended to acquire the images sequentially.

Signaling Pathways and Logical Relationships

Diagram of Spectral Overlap and Bleed-through:

cluster_0 Excitation cluster_1 Emission cluster_2 Detection Channels Ex_Green Ex Green (488 nm) Em_Green Em Green (FITC) Ex_Green->Em_Green Ex_Red Ex Red (550 nm) Em_Red Em Red (this compound) Ex_Red->Em_Red Channel_Green Green Channel Em_Green->Channel_Green Em_Red->Channel_Green Spectral Bleed-through Channel_Red Red Channel Em_Red->Channel_Red

Caption: Illustration of spectral bleed-through from the red to the green channel.

References

Best practices for storing and handling Quinaldine Red to maintain purity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling Quinaldine Red to maintain its purity, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Best Practices for Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its chemical integrity and ensuring the reliability of experimental results.

Storage Recommendations:

To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Recommended storage temperatures vary by supplier, ranging from 2-8°C (refrigerate)[3] to 15-25°C (room temperature).[2]Prevents thermal degradation.
Light Store in a tightly closed, light-resistant container. Protect from direct sunlight.This compound is light-sensitive and can degrade upon exposure to light.
Atmosphere Keep container tightly sealed in a well-ventilated area.Minimizes exposure to moisture and atmospheric contaminants.
Inert Gas For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidation.

Handling Procedures:

Adherence to proper handling procedures will minimize contamination and ensure user safety.

AspectProcedure
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and gloves. If handling the powder and generating dust, use a dust respirator.
Dispensing Use clean, dedicated spatulas or weighing tools. Avoid cross-contamination with other reagents.
Solution Preparation Prepare solutions in a clean, well-ventilated area. This compound is sparingly soluble in water but freely soluble in ethanol (B145695) and methanol (B129727).
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

pH Indicator Titrations

G cluster_prep Preparation cluster_titration Titration cluster_troubleshooting Troubleshooting prep_solution Prepare 0.1% w/v this compound in Ethanol add_indicator Add a few drops of indicator to analyte prep_solution->add_indicator Use fresh solution titrate Titrate with titrant add_indicator->titrate observe_color Observe color change (Colorless to Red) titrate->observe_color issue1 No sharp color change observe_color->issue1 issue2 Color change at incorrect pH observe_color->issue2 issue3 Precipitate formation observe_color->issue3 sol1 Indicator concentration too high/low or degraded indicator issue1->sol1 Possible Cause sol2 Incorrect solvent for non-aqueous titration or presence of interfering substances issue2->sol2 Possible Cause sol3 Low solubility of analyte or titrant in the chosen solvent issue3->sol3 Possible Cause

Caption: General workflow for cell staining with this compound and potential issues.

Issue Possible Cause Recommended Solution
High background fluorescence. 1. Excessive dye concentration. 2. Insufficient washing. 3. Dye aggregation. this compound can form aggregates, which may bind non-specifically.1. Titrate the this compound concentration to find the optimal signal-to-noise ratio. 2. Increase the number and duration of wash steps after staining. 3. Prepare fresh dye solutions and consider using an anti-aggregation agent if necessary.
Weak or no fluorescent signal. 1. Suboptimal dye concentration. 2. Incorrect filter sets. The excitation and emission maxima of this compound can vary depending on its environment (e.g., when bound to nucleic acids, the emission is between 580-650 nm). 3. Low abundance of the target molecule. 4. Quenching of fluorescence. 1. Optimize the staining concentration. 2. Use appropriate filter sets for the expected emission wavelength. 3. Consider an amplification strategy if possible. 4. Ensure the mounting medium and other reagents are not causing fluorescence quenching.
Rapid photobleaching. Excessive exposure to high-intensity excitation light. 1. Reduce the intensity of the excitation light. 2. Minimize the exposure time during image acquisition. 3. Use an anti-fade mounting medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Ethanol or methanol are the recommended solvents as this compound is freely soluble in them. For a 0.1% w/v indicator solution, dissolve 0.1 g of this compound in 100 mL of ethanol or methanol.

Q2: Is this compound suitable for use in aqueous solutions?

A2: this compound is only sparingly soluble in water, which may limit its use in purely aqueous systems. It is more commonly used in non-aqueous titrations or in buffered solutions for fluorescence applications where its binding to a target molecule may increase its solubility or where a co-solvent is used.

Q3: What is the shelf life of solid this compound and its solutions?

A3: The shelf life of solid this compound can be up to 5 years when stored correctly. Solutions of this compound are less stable and should ideally be prepared fresh. If stored, they should be kept in a dark, tightly sealed container in a cool place, but for no longer than a few weeks to a month for optimal performance. Solutions are known to slowly decompose in light.

Q4: Can this compound be used for live-cell imaging?

A4: Yes, this compound is a cationic fluorescent probe that can be used in live-cell imaging, for example, to stain mitochondria.

Q5: What are the primary safety concerns when working with this compound?

A5: this compound may cause skin and eye irritation. Inhalation of the dust should be avoided. It is also important to be aware of its incompatibility with strong oxidizing agents. Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment.

Experimental Protocols

Protocol for Preparation of 0.1% this compound Indicator Solution

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • 100 mL volumetric flask

  • Weighing balance

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 0.1 g of this compound powder on a piece of weighing paper.

  • Carefully transfer the powder into a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol to the flask.

  • Swirl the flask gently until the this compound has completely dissolved. The solution will appear dark red.

  • Once dissolved, add ethanol to the flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a tightly sealed, amber glass bottle to protect it from light.

Protocol for Non-Aqueous Titration of a Weak Base with Perchloric Acid

Materials:

  • 0.1% this compound indicator solution in ethanol

  • 0.1 M Perchloric acid in glacial acetic acid (standardized)

  • Sample containing the weak base

  • Glacial acetic acid

  • Burette

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a suitable amount of the weak base sample and dissolve it in an appropriate volume of glacial acetic acid in an Erlenmeyer flask.

  • Add 2-3 drops of the 0.1% this compound indicator solution to the flask. The solution should turn purple-red.

  • Place the flask on a magnetic stirrer and add a stir bar.

  • Fill a burette with the standardized 0.1 M perchloric acid solution.

  • Titrate the sample solution with the perchloric acid, adding the titrant slowly while continuously stirring.

  • The endpoint is reached when the color of the solution changes from purple-red to pale green.

  • Record the volume of perchloric acid used.

  • Perform a blank titration using the same procedure but without the sample, and subtract the blank volume from the sample titration volume.

  • Calculate the concentration of the weak base in the sample.

dot

G start Start dissolve_sample Dissolve weak base sample in glacial acetic acid start->dissolve_sample add_indicator Add 2-3 drops of This compound indicator dissolve_sample->add_indicator titrate Titrate with 0.1 M Perchloric Acid add_indicator->titrate endpoint Observe color change (Purple-Red to Pale Green) titrate->endpoint record_volume Record volume of titrant endpoint->record_volume calculate Calculate concentration record_volume->calculate end End calculate->end

Caption: Experimental workflow for non-aqueous titration using this compound.

Protocol for Staining Mitochondria in Live Cells

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation: Ensure cells are healthy and have reached the desired confluency on the imaging vessel.

  • Staining Solution Preparation: On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. The optimal final concentration should be determined empirically but can range from 50 nM to 200 nM.

  • Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed PBS or complete culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescence (e.g., excitation around 550-570 nm and emission around 580-650 nm, though optimal settings should be confirmed for your specific setup).

dot

G start Start prep_stock Prepare 1 mM this compound stock solution in DMSO start->prep_stock prep_working Dilute stock to working concentration in pre-warmed medium prep_stock->prep_working stain_cells Incubate live cells with staining solution (15-30 min) prep_working->stain_cells wash_cells Wash cells with warm PBS (2-3 times) stain_cells->wash_cells image_cells Image with fluorescence microscope wash_cells->image_cells end End image_cells->end

Caption: Workflow for staining mitochondria in live cells with this compound.

References

Addressing the impact of pH on Quinaldine Red fluorescence intensity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on Quinaldine Red fluorescence intensity. It is intended for researchers, scientists, and drug development professionals utilizing this versatile fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a dark green-red or black solid that is partly miscible in water.[1][2] It is a versatile organic compound used as a pH indicator, a fluorescence probe, and a bleaching agent.[1][2] As a pH indicator, it changes color from colorless to red between pH 1.0 and 2.2.[1] In fluorescence applications, it is particularly useful as a probe for nucleic acids and proteins, as its fluorescence is significantly enhanced upon binding.

Q2: How does pH influence the fluorescence of this compound?

The fluorescence of this compound is highly dependent on pH, primarily because its chemical structure and, consequently, its electronic properties are altered by protonation and deprotonation. Free this compound in solution is weakly fluorescent. Its fluorescence intensity increases significantly when it binds to other molecules like nucleic acids or proteins. The optimal pH for maximum fluorescence when bound to DNA is in the acidic range of 3.2-3.6, with the peak at pH 3.5. In some applications, such as binding to i-motif structures, a significant increase in fluorescence is observed under acidic conditions (e.g., pH 6.0), which decreases as the pH is lowered further.

Q3: Does unbound this compound fluoresce in solution?

No, free this compound does not exhibit significant fluorescence in solution when it is not bound to another molecule. It is considered a "light-up" probe, meaning its fluorescence is substantially enhanced upon binding to a target, such as a protein or nucleic acid.

Q4: What are the excitation and emission wavelengths for this compound?

When bound to nucleic acids, this compound can be excited at approximately 550 nm, and its fluorescence emission is typically detected in the range of 580-650 nm.

Q5: Can this compound be used for quantitative analysis?

Yes, the fluorescence intensity of the this compound-nucleic acid complex is linearly related to the concentration of DNA or RNA, making it suitable for quantitative applications.

Troubleshooting Guide

Problem: I am not observing any fluorescence from my this compound sample.

  • Is the this compound bound to a target molecule? Free this compound in solution will not produce a significant fluorescent signal. Ensure that your experimental conditions promote binding to your target of interest (e.g., DNA, RNA, or protein).

  • Is the pH of your solution within the optimal range? For nucleic acids, the optimal pH for fluorescence is between 3.2 and 3.6. Outside of this range, the fluorescence may be significantly diminished.

  • Are your instrument settings correct? Verify that the excitation and emission wavelengths on your spectrofluorometer or microscope are set appropriately for this compound (Excitation ~550 nm, Emission ~580-650 nm).

Problem: The fluorescence intensity is lower than expected.

  • Sub-optimal pH: Even if within the active range, the pH may not be optimal for maximum fluorescence. Fine-tuning the pH of your buffer system could enhance the signal. For DNA binding, the peak fluorescence is at pH 3.5.

  • Low concentration of target molecule: The fluorescence intensity is proportional to the concentration of the this compound-target complex. A low concentration of your target nucleic acid or protein will result in a weaker signal.

  • Quenching: Certain substances in your sample buffer could be quenching the fluorescence. Common quenchers include molecular oxygen and halide ions. Consider degassing your solution or identifying and removing potential quenchers.

Problem: The fluorescence signal is unstable and decreases over time.

  • Photobleaching: Continuous exposure to the excitation light source can cause the fluorophore to degrade, a phenomenon known as photobleaching. To minimize this, reduce the exposure time or the intensity of the excitation light.

  • Chemical instability: The this compound-nucleic acid complex's fluorescence can decrease over time at room temperature. For prolonged experiments, it may be necessary to keep the samples cooled or to take measurements promptly after preparation. The rate of oxidation of this compound increases with increasing pH, which can also affect its stability.

Problem: I am observing a shift in the emission wavelength.

  • Environmental effects: The exact emission peak of a fluorophore can be influenced by its local microenvironment, such as the polarity of the solvent or the binding site on a macromolecule. A shift in the emission spectrum could indicate a change in the binding mode or the environment of the probe.

  • Presence of contaminants: Fluorescent impurities in your sample or buffer could contribute to the overall emission spectrum, causing an apparent shift. Ensure the purity of your reagents and solvents.

Data Summary

ParameterValue/RangeContextReference
pH Indicator Range 1.0 - 2.2Color change from colorless to red.
Optimal pH for DNA Binding 3.2 - 3.6For maximum fluorescence intensity.
Peak Fluorescence pH (DNA) 3.5The specific pH for maximal fluorescence with DNA.
Excitation Wavelength ~550 nmFor fluorescence experiments.
Emission Wavelength Range 580 - 650 nmWhen bound to nucleic acids.

Experimental Protocols

Protocol: Measuring the pH-Dependent Fluorescence of this compound with DNA

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to 8.0 in 0.5 pH unit increments). Common buffer systems for this range include citrate-phosphate or acetate (B1210297) buffers.

    • Prepare a stock solution of your target DNA in a low-ionic-strength buffer (e.g., TE buffer).

  • Sample Preparation:

    • For each pH value to be tested, prepare a set of samples in a microplate or cuvettes.

    • To each well or cuvette, add the buffer of the desired pH.

    • Add a fixed concentration of DNA to each sample.

    • Add a fixed concentration of this compound to each sample. A final concentration in the low micromolar range is a good starting point.

    • Include control samples:

      • Buffer only (blank).

      • Buffer with this compound only (to measure background fluorescence).

      • Buffer with DNA only.

  • Incubation:

    • Incubate the samples at room temperature for a short period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached. Protect the samples from light during incubation.

  • Fluorescence Measurement:

    • Use a spectrofluorometer or a microplate reader.

    • Set the excitation wavelength to 550 nm.

    • Scan the emission spectrum from 570 nm to 700 nm, or measure the fluorescence intensity at the peak emission wavelength (around 600 nm).

    • Record the fluorescence intensity for each sample.

  • Data Analysis:

    • Subtract the fluorescence of the blank (buffer only) from all readings.

    • Subtract the fluorescence of the this compound only sample from the corresponding DNA-containing samples to correct for background fluorescence.

    • Plot the corrected fluorescence intensity as a function of pH to determine the optimal pH for fluorescence.

Visualizations

TroubleshootingWorkflow start Start: Low/No Fluorescence check_binding Is this compound bound to a target molecule? start->check_binding check_ph Is the pH in the optimal range (e.g., 3.2-3.6 for DNA)? check_binding->check_ph Yes solution_binding Action: Ensure experimental conditions favor binding. check_binding->solution_binding No check_instrument Are the excitation/emission wavelengths correct? check_ph->check_instrument Yes solution_ph Action: Adjust buffer pH. check_ph->solution_ph No solution_instrument Action: Correct instrument settings (Ex: ~550nm, Em: 580-650nm). check_instrument->solution_instrument No further_issues Still issues? Consider quenching or photobleaching. check_instrument->further_issues Yes end_success Problem Resolved solution_binding->end_success solution_ph->end_success solution_instrument->end_success

Caption: A logical workflow for troubleshooting common issues with this compound fluorescence.

QuinaldineRed_pH_Behavior cluster_conditions Environmental pH cluster_state This compound State cluster_fluorescence Fluorescence Outcome acidic_ph Acidic pH (e.g., 3.5) protonated Protonated/Bound State acidic_ph->protonated neutral_ph Neutral/Basic pH deprotonated Deprotonated/Free State neutral_ph->deprotonated high_fluorescence High Fluorescence Intensity protonated->high_fluorescence low_fluorescence Low/No Fluorescence deprotonated->low_fluorescence

Caption: The relationship between pH, the state of this compound, and its fluorescence intensity.

References

Technical Support Center: Minimizing Non-specific Binding of Quinaldine Red in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Quinaldine Red in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cellular assays?

This compound is a cationic styryl dye that exhibits fluorescence upon binding to certain biological structures.[1] It is commonly used as a fluorescent probe to stain nucleic acids (DNA and RNA) and amyloid fibrils.[2] Its fluorescence is often dependent on the microenvironment, making it a useful tool for studying cellular components and pathological aggregates.

Q2: What causes non-specific binding of this compound?

As a cationic molecule, this compound can electrostatically interact with various negatively charged components within the cell, leading to non-specific binding.[1] These interactions can result in high background fluorescence, obscuring the specific signal from the target of interest. Hydrophobic interactions can also contribute to non-specific binding.

Q3: What is the optimal pH for this compound staining?

The fluorescence of this compound when bound to nucleic acids is pH-dependent, with maximum fluorescence observed in the pH range of 3.2-3.6.[2] However, such acidic conditions are not suitable for live-cell imaging. For cellular assays, it is crucial to optimize the pH of the staining and washing buffers to balance specific signal with cell viability and minimal background.

Q4: How can I reduce autofluorescence from my cells or tissue?

Autofluorescence can be a significant source of background noise. To mitigate this, you can:

  • Use a far-red fluorescent probe: If possible, choose a probe that excites and emits in the far-red spectrum to avoid the typical autofluorescence range of cells.

  • Employ spectral unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence spectrum.

  • Use a commercial quenching agent: Several commercially available reagents can help reduce autofluorescence.

Troubleshooting Guide: High Background Staining

High background fluorescence is a common issue when using this compound. The following table outlines potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
High diffuse background throughout the cell Excessive dye concentration: Too much this compound leads to increased non-specific interactions.Optimize this compound concentration: Perform a titration experiment to determine the lowest concentration that provides a sufficient specific signal. Start with a range of 0.1 µM to 5 µM.
Inadequate washing: Unbound dye molecules remain in the sample.Optimize washing steps: Increase the number and/or duration of washes. Use a wash buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20).
Granular or punctate background staining Dye aggregation: this compound may form aggregates that bind non-specifically.Prepare fresh staining solution: Make the this compound working solution immediately before use. Consider filtering the stock solution through a 0.22 µm filter.
High background in specific cellular compartments (e.g., cytoplasm) Non-specific electrostatic interactions: The cationic dye binds to negatively charged molecules in the cytoplasm.Use a blocking agent: Pre-incubate cells with a blocking buffer containing Bovine Serum Albumin (BSA) or normal serum to saturate non-specific binding sites.
Optimize buffer composition: Increase the ionic strength of the staining and wash buffers to reduce electrostatic interactions.

Experimental Protocols

General Protocol for this compound Staining of Cultured Cells

This protocol provides a starting point for staining adherent cells with this compound. Optimization of concentrations, incubation times, and buffer components is highly recommended for each specific cell type and experimental setup.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell imaging

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture to the desired confluency.

  • (Optional) Fixation: For fixed-cell imaging, aspirate the culture medium, wash once with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Blocking: Aspirate the PBS and add Blocking Buffer to cover the cells. Incubate for 30-60 minutes at room temperature.

  • Staining: Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (start with a titration from 0.5 µM to 2 µM). Aspirate the blocking buffer and add the staining solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with Wash Buffer for 5 minutes each.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~550 nm / ~610 nm).

Workflow for Optimizing this compound Staining

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting A Prepare Cell Culture C Fixation (Optional) A->C B Prepare Reagents (Dye, Buffers, etc.) D Blocking Step B->D C->D E This compound Incubation D->E F Washing Steps E->F G Image Acquisition F->G H Evaluate Signal-to-Noise G->H I High Background? H->I J Optimize Dye Concentration I->J Yes K Optimize Blocking I->K Yes L Optimize Washing I->L Yes M Optimized Protocol I->M No J->E K->D L->F

A logical workflow for optimizing the this compound staining protocol.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio. Below is a summary of commonly used blocking agents and their characteristics.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSInexpensive, readily available, generally effective for reducing non-specific hydrophobic interactions.[3]Can sometimes be less effective than serum for blocking certain types of non-specific binding. May not be ideal for all cell types.
Normal Serum (from the secondary antibody host species) 5-10% (v/v) in PBSConsidered the "gold standard" by some, as it contains a variety of proteins that can block a wider range of non-specific sites.More expensive than BSA. Not suitable if the primary antibody is from the same species as the serum.
Non-fat Dry Milk 1-5% (w/v) in PBSInexpensive and effective for many applications.Can contain phosphoproteins that may interfere with the detection of phosphorylated targets. May also contain biotin, which can interfere with avidin-biotin detection systems.
Fish Gelatin 0.1-0.5% (w/v) in PBSLess likely to cross-react with mammalian antibodies compared to BSA or milk.May be less effective than other blocking agents for some applications.

Signaling Pathways and Logical Relationships

Mechanism of Non-Specific Binding and Mitigation Strategies

G cluster_dye This compound cluster_cell Cellular Components cluster_binding Binding Interactions cluster_mitigation Mitigation Strategies QR This compound (Cationic Dye) SB Specific Binding (Desired Signal) QR->SB Binds to NSB_E Non-Specific Electrostatic Binding QR->NSB_E Interacts with NSB_H Non-Specific Hydrophobic Binding QR->NSB_H Interacts with NC Nucleic Acids (Target) CP Cytoplasmic Proteins (Negatively Charged) M Membranes (Hydrophobic Regions) SB->NC NSB_E->CP NSB_H->M Block Blocking Agents (BSA, Serum) Block->NSB_E Reduces Block->NSB_H Reduces Wash Optimized Washing (with Detergent) Wash->NSB_E Removes Unbound Wash->NSB_H Removes Unbound Ionic Increased Ionic Strength Ionic->NSB_E Reduces

Interactions leading to non-specific binding and mitigation strategies.

References

Validation & Comparative

A Comparative Guide to Amyloid-Binding Dyes: Quinaldine Red vs. Thioflavin T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of amyloidogenesis, the selection of an appropriate fluorescent dye is critical for the accurate detection and quantification of amyloid fibrils. This guide provides a comprehensive comparison of the traditional gold-standard, Thioflavin T (ThT), with a promising near-infrared probe, Quinaldine Red (QR).

This objective comparison delves into the performance characteristics of both dyes, supported by available experimental data. We present a detailed breakdown of their optical properties, binding affinities, and quantum yields. Furthermore, this guide provides detailed experimental protocols for their application in in vitro amyloid detection assays.

Performance Comparison

The following table summarizes the key performance indicators of this compound and Thioflavin T for the detection of amyloid-β (Aβ) fibrils.

FeatureThis compoundThioflavin T
Excitation Wavelength (λex) ~580 nm~450 nm[1][2]
Emission Wavelength (λem) ~650 nm~482 nm[1][2]
Binding Affinity (Kd) for Aβ In the low micromolar rangeIn the low micromolar range[3]
Quantum Yield (Φ) upon Binding High (exact value not specified in sources)~0.4 (for insulin (B600854) fibrils)
Key Advantages Near-infrared emission (reduces background fluorescence), high sensitivity, photostabilityWell-established, extensive literature, strong fluorescence enhancement
Limitations Less established, limited commercially available quantitative dataShorter wavelength emission (potential for higher background), photobleaching

Experimental Protocols

This compound Staining of Amyloid-β Fibrils (In Vitro)

This protocol is based on the reported use of this compound for fluorescence spectroscopy of amyloid fibrils.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-formed amyloid-β fibrils

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in PBS to a final concentration of 10 µM.

  • Sample Preparation: Add 190 µL of the this compound working solution to each well of the microplate.

  • Addition of Amyloid Fibrils: Add 10 µL of the pre-formed amyloid-β fibril suspension to the wells. For a negative control, add 10 µL of monomeric amyloid-β solution or buffer.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 580 nm and an emission wavelength of approximately 650 nm.

Thioflavin T Staining of Amyloid-β Fibrils (In Vitro)

This is a standard protocol for the detection and quantification of amyloid fibrils using Thioflavin T.

Materials:

  • Thioflavin T stock solution (e.g., 1 mM in water, stored in the dark)

  • Pre-formed amyloid-β fibrils

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of ThT Working Solution: Dilute the Thioflavin T stock solution in PBS to a final concentration of 20 µM.

  • Sample Preparation: Add 180 µL of the ThT working solution to each well of the microplate.

  • Addition of Amyloid Fibrils: Add 20 µL of the pre-formed amyloid-β fibril suspension to the wells. For a negative control, add 20 µL of monomeric amyloid-β solution or buffer.

  • Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles of amyloid detection and the experimental process, the following diagrams are provided.

Mechanism of Amyloid-Binding Dyes cluster_0 Unbound State cluster_1 Bound State Unbound Dye Unbound Dye Rotational Freedom Rotational Freedom Unbound Dye->Rotational Freedom leads to Amyloid Fibril Amyloid Fibril Unbound Dye->Amyloid Fibril Binding Event Low Fluorescence Low Fluorescence Rotational Freedom->Low Fluorescence results in Bound Dye Bound Dye Amyloid Fibril->Bound Dye binds Restricted Rotation Restricted Rotation Bound Dye->Restricted Rotation causes High Fluorescence High Fluorescence Restricted Rotation->High Fluorescence results in

Amyloid Dye Binding Mechanism

The above diagram illustrates the general mechanism for fluorescence enhancement of amyloid-binding dyes. In the unbound state, the dye molecules have rotational freedom, leading to non-radiative decay and low fluorescence. Upon binding to the β-sheet structure of amyloid fibrils, this rotation is restricted, resulting in a significant increase in fluorescence quantum yield.

In Vitro Amyloid Detection Workflow Start Start Prepare Dye Solution Prepare Dye Solution Start->Prepare Dye Solution Prepare Amyloid Fibrils Prepare Amyloid Fibrils Start->Prepare Amyloid Fibrils Mix Dye and Fibrils Mix Dye and Fibrils Prepare Dye Solution->Mix Dye and Fibrils Prepare Amyloid Fibrils->Mix Dye and Fibrils Incubate Incubate Mix Dye and Fibrils->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Experimental Workflow

This diagram outlines the key steps in a typical in vitro amyloid detection assay using a fluorescent dye. The process involves preparing the dye and fibril solutions, mixing them, allowing for incubation, and finally measuring the fluorescence to quantify the extent of amyloid aggregation.

References

A Guide to the Validation of Quinaldine Red-Based Assays with Independent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Assay Validation

Assay validation is a critical process in drug discovery and biomedical research. It ensures that a new assay is reliable, reproducible, and fit for its intended purpose. By comparing a novel assay, such as one based on Quinaldine Red, with well-established methods, researchers can gain confidence in the accuracy and relevance of their results. This guide focuses on validating a hypothetical this compound-based cell viability/cytotoxicity assay against three widely used independent methods: the MTT assay, the Neutral Red uptake assay, and an ATP-based luminescence assay.

Principle of a this compound-Based Cell Viability Assay

This compound is a fluorescent dye known to interact with cellular components. A hypothetical cell viability assay using this compound could be based on several principles, such as:

  • Changes in Cellular pH: this compound is a pH-sensitive dye. A change in the intracellular or lysosomal pH of cells undergoing apoptosis or necrosis could lead to a measurable change in the fluorescence of this compound.

  • Interaction with Nucleic Acids: this compound can exhibit fluorescence upon binding to nucleic acids. Damage to the cell membrane in non-viable cells could lead to increased permeability and enhanced staining of DNA and RNA.

  • Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are an early indicator of apoptosis. A this compound-based assay could potentially measure these changes through alterations in dye accumulation or fluorescence.

The validation process would involve treating cells with a known cytotoxic agent and measuring the dose-dependent effects using both the this compound assay and the independent methods outlined below.

Experimental Protocols for Independent Validation Methods

Here are detailed methodologies for three key independent assays used for validating a new cell viability or cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of a test compound (e.g., a known cytotoxic drug) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Neutral Red Uptake Assay

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[1] The dye is taken up by endocytosis and accumulates in the lysosomes of intact, viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and gently shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

ATP-Based Luminescence Assay

This assay quantifies the amount of adenosine (B11128) triphosphate (ATP) present in metabolically active cells.[2][3] The level of ATP is a direct indicator of cell viability, as ATP is rapidly degraded upon cell death. The assay utilizes luciferase to catalyze the formation of light from ATP and luciferin, and the amount of light produced is proportional to the amount of ATP.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Ensure the use of opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the ATP-releasing/luciferase reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the ATP detection reagent directly to the wells (typically in a 1:1 ratio with the cell culture medium). This lyses the cells and initiates the luminescence reaction.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation and Comparison

To objectively compare the performance of a this compound-based assay with the independent methods, all quantitative data should be summarized in a clearly structured table. This allows for a direct comparison of key parameters such as the half-maximal inhibitory concentration (IC50) values obtained from each assay.

Table 1: Comparison of IC50 Values for a Test Compound Using Different Viability Assays

Assay MethodPrinciple of MeasurementIC50 (µM) ± SD
This compound Assay Hypothetical: Change in fluorescence due to pH/DNA bindingExperimental Data
MTT Assay Mitochondrial dehydrogenase activityExperimental Data
Neutral Red Uptake Assay Lysosomal integrity and uptake of Neutral Red dyeExperimental Data
ATP-Based Luminescence Assay Quantification of intracellular ATP levelsExperimental Data

IC50 values should be determined from dose-response curves generated for each assay. SD = Standard Deviation.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships. Below are Graphviz diagrams representing the experimental workflow for assay validation and a simplified signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic drugs.

G cluster_setup Experimental Setup cluster_assays Viability Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Cytotoxic Agent (Dose-Response) seeding->treatment qr_assay This compound Assay (Fluorescence) treatment->qr_assay Incubate mtt_assay MTT Assay (Absorbance) treatment->mtt_assay Incubate nr_assay Neutral Red Assay (Absorbance) treatment->nr_assay Incubate atp_assay ATP Assay (Luminescence) treatment->atp_assay Incubate readout 4. Measure Signal (Fluorescence, Absorbance, Luminescence) qr_assay->readout mtt_assay->readout nr_assay->readout atp_assay->readout dose_response 5. Generate Dose-Response Curves readout->dose_response ic50 6. Calculate IC50 Values dose_response->ic50 comparison 7. Compare Assay Performance ic50->comparison

Caption: Experimental workflow for the validation of a this compound-based cell viability assay.

G drug Cytotoxic Drug receptor Cell Surface Receptor or Intracellular Target drug->receptor caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-9) receptor->caspase_cascade mito Mitochondrial Pathway receptor->mito executioner Executioner Caspases (Caspase-3, -6, -7) caspase_cascade->executioner apoptosis Apoptosis (Cell Death) executioner->apoptosis bcl2 Bcl-2 Family Regulation mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cyto_c->caspase_cascade

Caption: Simplified signaling pathway of drug-induced apoptosis.

References

Navigating the Fluorescent Landscape: A Guide to Nucleic Acid Quantification Beyond Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of nucleic acids is a cornerstone of molecular biology. While classic fluorescent probes like Quinaldine Red have served this purpose, a new generation of high-performance dyes offers significant advantages in sensitivity, specificity, and ease of use. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform your selection of the optimal probe for your research needs.

At a Glance: Performance Comparison of Nucleic Acid Quantification Probes

The choice of a fluorescent probe significantly impacts the accuracy and sensitivity of nucleic acid quantification. The following tables summarize the key performance characteristics of various alternatives to this compound for both double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA quantification.

Double-Stranded DNA (dsDNA) Quantification Probes
FeatureThis compoundPicoGreen®SYBR® Green IEvaGreen®AccuClear®AccuBlue® NextGen
Limit of Detection ng rangeAs low as 25 pg/mL[1]~20 pg/µLpg to ng range[2]30 pg[2]As low as 1 pg[3][4]
Linear Dynamic Range 0–30.0 µg/mL for CT DNA25 pg/mL - 1,000 ng/mL0.25 - 2,500 pg/µLng range0.03 - 250 ng5 pg - 3 ng
Specificity Binds to DNA and RNAHighly selective for dsDNA over ssDNA and RNAPreferentially binds to dsDNA; some binding to ssDNA and RNAPreferential binding to dsDNA over ssDNAHighly selective for dsDNA over ssDNA or RNAHighly selective for dsDNA
Excitation/Emission Maxima (nm) ~557 / ~607~480 / ~520~497 / ~520~500 / ~530~468 / ~507~468 / ~507
Single-Stranded DNA (ssDNA) and RNA Quantification Probes
FeatureThis compoundRiboGreen®OliGreen®
Target Nucleic Acid DNA and RNARNAssDNA and oligonucleotides
Limit of Detection ng rangeAs low as 1 ng/mLAs low as 100 pg/mL
Linear Dynamic Range 0–20.0 µg/mL for yeast RNA1 ng/mL - 1 µg/mL100 pg/mL - 1 µg/mL
Specificity Binds to both DNA and RNABinds to RNA; also binds to DNABinds to ssDNA and oligonucleotides; also binds to dsDNA and RNA
Excitation/Emission Maxima (nm) ~557 / ~607~500 / ~525~480 / ~520

Signaling Pathways and Binding Mechanisms

The fluorescence of these probes is a direct result of their interaction with nucleic acids. Understanding their binding mechanisms is key to interpreting quantification data accurately.

This compound: Intercalation and i-Motif Binding

This compound exhibits fluorescence upon binding to nucleic acids, with optimal fluorescence occurring in a pH range of 3.2-3.6. Its binding mechanism is believed to involve intercalation between base pairs. Interestingly, this compound has also been shown to be a fluorescent light-up probe for i-motif structures, which are four-stranded DNA structures formed in cytosine-rich sequences. This interaction leads to a significant enhancement of its fluorescence.

This compound Binding Mechanism QR_unbound This compound (QR) (Low Fluorescence) QR_bound QR-Nucleic Acid Complex (High Fluorescence) QR_unbound->QR_bound Binding NA Nucleic Acid (dsDNA, RNA, or i-motif) NA->QR_bound

This compound fluorescence upon nucleic acid binding.
Modern Dyes: Intercalation and Groove Binding with Enhanced Performance

Newer generation dyes like PicoGreen®, SYBR® Green I, and EvaGreen® operate on the principle of a dramatic increase in fluorescence upon binding to dsDNA.

  • PicoGreen® is known to associate with DNA as both an intercalator and a minor-groove binder, a concentration-dependent bimodal behavior.

  • SYBR® Green I also exhibits a multi-modal binding mechanism, including intercalation at low dye-to-base-pair ratios and minor groove binding at higher ratios.

  • EvaGreen® utilizes a unique "release-on-demand" mechanism where the dye exists in an inactive, non-fluorescent looped conformation that shifts to an active, DNA-binding, and fluorescent form in the presence of dsDNA. This equilibrium-driven process helps to reduce PCR inhibition.

Modern Dye Binding Mechanism cluster_EvaGreen EvaGreen 'Release-on-Demand' cluster_SYBR_Pico SYBR Green / PicoGreen Multi-modal Binding EG_looped EvaGreen (Looped) (Non-fluorescent) EG_active EvaGreen (Active) (Binds DNA) EG_looped->EG_active Equilibrium Shift dsDNA dsDNA EG_active->dsDNA Dye_free Dye (Free) (Low Fluorescence) Intercalation Intercalation Dye_free->Intercalation MinorGroove Minor Groove Binding Dye_free->MinorGroove Intercalation->dsDNA MinorGroove->dsDNA Fluorescence Enhanced Fluorescence dsDNA->Fluorescence

Binding mechanisms of modern dsDNA quantification dyes.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate nucleic acid quantification. Below are standardized procedures for using several of the discussed fluorescent probes.

Protocol 1: dsDNA Quantification using PicoGreen®

This protocol is adapted for a 96-well microplate format.

Materials:

  • PicoGreen® dsDNA Quantitation Reagent

  • 20X TE buffer

  • dsDNA standard (e.g., lambda DNA)

  • Nuclease-free water

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of 1X TE Buffer: Dilute the 20X TE buffer to 1X with nuclease-free water.

  • Preparation of DNA Standards: Prepare a dilution series of the dsDNA standard in 1X TE buffer. A typical range is 0 to 1000 ng/mL.

  • Preparation of PicoGreen® Working Solution: On the day of use, dilute the PicoGreen® concentrate 200-fold in 1X TE buffer. This solution is light-sensitive and should be protected from light.

  • Assay Setup:

    • Add 100 µL of 1X TE buffer to each well of the black 96-well plate.

    • Add 100 µL of each DNA standard and unknown sample to their respective wells.

    • Add 100 µL of the PicoGreen® working solution to all wells.

  • Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis: Generate a standard curve by plotting fluorescence versus DNA concentration. Use the standard curve to determine the concentration of the unknown samples.

Protocol 2: dsDNA Quantification using AccuClear®

This protocol is for a 96-well microplate format.

Materials:

  • AccuClear® dsDNA Quantitation Dye

  • 20X AccuClear® Buffer

  • dsDNA standard

  • Nuclease-free water

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of 1X AccuClear® Buffer: Dilute the 20X buffer to 1X with nuclease-free water.

  • Preparation of DNA Standards: Prepare a dilution series of the dsDNA standard in 1X AccuClear® Buffer. A typical range is from 0.03 ng to 250 ng per well.

  • Preparation of Working Solution: Dilute the AccuClear® dye 1:100 in 1X AccuClear® Buffer.

  • Assay Setup:

    • Pipette 200 µL of the working solution into each well of a black 96-well microplate.

    • Add 10 µL of each dsDNA standard and unknown sample to the appropriate wells.

  • Incubation: Incubate at room temperature for 5 minutes in the dark.

  • Measurement: Read the fluorescence with excitation at ~468 nm and emission at ~507 nm.

  • Data Analysis: Create a standard curve and determine the concentration of unknown samples.

Protocol 3: RNA Quantification using RiboGreen®

This protocol is for a 96-well microplate format and includes options for a high-range and low-range assay.

Materials:

  • RiboGreen® RNA Quantitation Reagent

  • 20X TE buffer

  • RNA standard (e.g., ribosomal RNA)

  • Nuclease-free water

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of 1X TE Buffer: Dilute the 20X TE buffer to 1X with nuclease-free water.

  • Preparation of RNA Standards: Prepare a dilution series of the RNA standard in 1X TE buffer.

  • Preparation of RiboGreen® Working Solution:

    • High-Range Assay (20 ng/mL to 1 µg/mL): Dilute the RiboGreen® concentrate 200-fold in 1X TE buffer.

    • Low-Range Assay (1 ng/mL to 50 ng/mL): Dilute the RiboGreen® concentrate 2000-fold in 1X TE buffer.

  • Assay Setup:

    • Add 100 µL of the appropriate RiboGreen® working solution to each well.

    • Add 100 µL of each RNA standard and unknown sample to their respective wells.

  • Incubation: Incubate at room temperature for 2-5 minutes, protected from light.

  • Measurement: Measure fluorescence with excitation at ~500 nm and emission at ~525 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the unknown RNA samples.

Protocol 4: ssDNA/Oligonucleotide Quantification using OliGreen®

This protocol is designed for a 96-well microplate format.

Materials:

  • OliGreen® ssDNA Assay Reagent

  • 20X TE buffer

  • ssDNA or oligonucleotide standard

  • Nuclease-free water

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of 1X TE Buffer: Dilute the 20X TE buffer to 1X with nuclease-free water.

  • Preparation of Standards: Prepare a dilution series of the ssDNA or oligonucleotide standard in 1X TE buffer.

  • Preparation of OliGreen® Working Solution: Dilute the OliGreen® concentrate 200-fold in 1X TE buffer.

  • Assay Setup:

    • Add 100 µL of the aqueous working solution of the OliGreen® reagent to each microplate well.

    • Add 100 µL of each standard and unknown sample to the appropriate wells.

  • Incubation: Incubate for 2–5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the unknown samples.

Experimental Workflow Visualization

The general workflow for nucleic acid quantification using these fluorescent probes is straightforward and can be visualized as follows:

Nucleic Acid Quantification Workflow start Start prep_reagents Prepare Reagents (1X Buffer, Dye Working Solution) start->prep_reagents prep_standards Prepare Standard Dilutions start->prep_standards prep_samples Prepare Unknown Samples start->prep_samples assay_setup Set up Assay Plate (Add Reagents, Standards, Samples) prep_reagents->assay_setup prep_standards->assay_setup prep_samples->assay_setup incubation Incubate at Room Temperature (Protect from Light) assay_setup->incubation measurement Measure Fluorescence incubation->measurement analysis Data Analysis (Generate Standard Curve, Calculate Concentrations) measurement->analysis end End analysis->end

General workflow for fluorescent probe-based nucleic acid quantification.

By understanding the performance characteristics, binding mechanisms, and experimental protocols of these alternative fluorescent probes, researchers can make an informed decision to select the most suitable tool for their specific nucleic acid quantification needs, ensuring data accuracy and reliability in their downstream applications.

References

Quinaldine Red vs. Methyl Orange: A Comparative Guide for pH Indication in Specific Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the precision of volumetric analysis hinges on the accurate determination of the equivalence point. The choice of a suitable pH indicator is paramount to achieving this accuracy. This guide provides a comprehensive comparison of two commonly used indicators, Quinaldine Red and Methyl Orange, detailing their chemical properties, optimal applications, and performance in specific titrations, supported by illustrative experimental data.

Chemical and Physical Properties: A Head-to-Head Comparison

A fundamental understanding of the chemical and physical properties of each indicator is crucial for their appropriate selection and application.

PropertyThis compoundMethyl Orange
Chemical Name 2-(p-Dimethylaminostyryl)quinoline ethiodideSodium 4-[(4-dimethylamino)phenyl]azobenzenesulfonate
Chemical Formula C₂₁H₂₃IN₂[1]C₁₄H₁₄N₃NaO₃S[2][3][4]
Molecular Weight 430.33 g/mol [1]327.33 g/mol
pH Transition Range 1.4 - 3.23.1 - 4.4
Color Change Colorless to RedRed to Yellow
pKa ~2.6~3.47
Solubility Sparingly soluble in water, soluble in ethanolSoluble in water

Deciding on the Right Indicator: A Logical Approach

The selection of an appropriate pH indicator is a critical step in titration method development. The following diagram outlines the decision-making process for choosing between this compound and Methyl Orange based on the nature of the titration.

IndicatorSelection Indicator Selection Flowchart start Start: Define Titration Type titration_type Aqueous or Non-Aqueous Titration? start->titration_type aqueous_titration Aqueous Titration titration_type->aqueous_titration Aqueous nonaqueous_titration Non-Aqueous Titration titration_type->nonaqueous_titration Non-Aqueous acid_strength Strength of Acid and Base? aqueous_titration->acid_strength very_weak_base Titration of a Very Weak Base? nonaqueous_titration->very_weak_base strong_acid_weak_base Strong Acid vs. Weak Base acid_strength->strong_acid_weak_base Strong Acid / Weak Base other_aqueous Other Aqueous Titrations acid_strength->other_aqueous Other methyl_orange Use Methyl Orange strong_acid_weak_base->methyl_orange other_indicator Consider Other Indicators other_aqueous->other_indicator quinaldine_red Use this compound very_weak_base->quinaldine_red Yes very_weak_base->other_indicator No

References

A Comparative Analysis of Quinaldine Red and Rhodamine Dyes for Cellular and Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinaldine Red and a selection of commonly used rhodamine dyes—Rhodamine B, Rhodamine 6G, and Tetramethylrhodamine Isothiocyanate (TRITC). The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a fluorescent probe for their specific experimental needs, with a focus on applications in cellular and molecular imaging.

Overview of the Dyes

This compound is a cationic styryl dye known for its "light-up" fluorescence properties.[1] In solution, it is largely non-fluorescent; however, upon binding to nucleic acids or proteins, its fluorescence intensity increases significantly.[2][3] This characteristic makes it a valuable tool for specific detection and quantification of biomolecules.[3]

Rhodamine dyes are a family of highly fluorescent xanthene-based compounds widely employed in various biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence.[] They are recognized for their high fluorescence quantum yields, excellent photostability, and the availability of various derivatives functionalized for specific labeling applications.

Performance Comparison: A Quantitative Overview

The selection of a fluorescent dye is critically dependent on its photophysical properties. The following table summarizes key quantitative data for this compound and representative rhodamine dyes.

PropertyThis compoundRhodamine BRhodamine 6GTRITC
Excitation Max (λex) ~557 nm (bound to DNA)~543 nm (in Ethanol)~530 nm (in Ethanol)~552 nm
Emission Max (λem) ~607 nm (bound to DNA)~575 nm (in Ethanol)~555 nm (in Ethanol)~578 nm
Molar Absorptivity (ε) Data not readily available~106,000 cm⁻¹M⁻¹ (in Ethanol)~116,000 cm⁻¹M⁻¹ (in Ethanol)~85,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) Low in solution, increases upon binding~0.70 (in Ethanol)~0.95 (in Ethanol)Data varies depending on conjugation
Photostability ModerateHighHighGood, but can be less stable than other rhodamines

Mechanism of Fluorescence

The distinct fluorescent properties of this compound and rhodamine dyes stem from their different molecular mechanisms.

This compound: A "Light-Up" Probe

This compound's fluorescence is activated through a process of restricted intramolecular rotation. In its free form in solution, the molecule can readily undergo non-radiative decay processes, resulting in very low fluorescence. Upon binding to a target molecule, such as the grooves of DNA or a pocket in a protein, the rotation of the dimethylaminophenyl group relative to the quinoline (B57606) ring is sterically hindered. This restriction inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence emission.

Mechanism of this compound Fluorescence Free_QR Free this compound (in solution) Excitation Light Excitation Free_QR->Excitation Absorption Bound_QR Bound this compound (e.g., to DNA) Bound_QR->Excitation Absorption Fluorescence Fluorescence Emission Excitation->Fluorescence Weak Excitation->Fluorescence Dominant Pathway Non_Radiative Non-Radiative Decay (Intramolecular Rotation) Excitation->Non_Radiative Dominant Pathway Excitation->Non_Radiative Inhibited General Mechanism of Rhodamine Dye Fluorescence Ground_State Rhodamine (Ground State) Excitation Light Absorption Ground_State->Excitation Excited_State Rhodamine (Excited State) Fluorescence Fluorescence Emission Excited_State->Fluorescence Other_Decay Non-Radiative Decay (e.g., Intersystem Crossing) Excited_State->Other_Decay Excitation->Excited_State Comparative Staining Workflow Start Cells on Coverslips Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking Stain_QR This compound Staining Permeabilization->Stain_QR Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab_TRITC TRITC-conjugated Secondary Antibody Primary_Ab->Secondary_Ab_TRITC Wash Wash with PBS Secondary_Ab_TRITC->Wash Stain_QR->Wash Mount Mount Coverslip Wash->Mount Image_TRITC Image (TRITC channel) Mount->Image_TRITC Image_QR Image (this compound channel)

References

Cross-validation of protein stability data obtained with Quinaldine Red.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Quinaldine Red's performance in protein stability analysis against other established methods. Supported by experimental data, this document provides a comprehensive overview to inform your choice of methodology.

Determining the thermal stability of proteins is a critical aspect of research and drug development, offering insights into protein structure, function, and formulation. A variety of biophysical techniques are available for this purpose, each with its own set of advantages and limitations. This guide focuses on the use of this compound (QR), a fluorescent probe for determining protein melting temperature (Tm), and provides a cross-validation with other prevalent methods, including SYPRO Orange-based thermal shift assay (TSA), Differential Scanning Calorimetry (DSC), and Circular Dichroism (CD) spectroscopy.

Data Presentation: Quantitative Comparison of Protein Melting Temperatures

The following tables summarize the melting temperatures (Tm) of various proteins as determined by this compound and other established methods. This allows for a direct and indirect comparison of the performance of QR.

Table 1: Direct Comparison of Melting Temperatures (°C) Determined by this compound and SYPRO Orange. [1]

ProteinThis compound (QR)SYPRO Orange
Carbonic Anhydrase58.258.5
Lysozyme74.575.0
Trypsin54.855.2
Chymotrypsin51.551.0
Papain83.584.0

Table 2: Indirect Comparison of Carbonic Anhydrase Melting Temperature (°C).

MethodMelting Temperature (°C)
This compound58.2[1]
Differential Scanning Calorimetry (DSC)~60[2][3]

Table 3: Indirect Comparison of Lysozyme Melting Temperature (°C).

MethodMelting Temperature (°C)
This compound74.5[1]
Circular Dichroism (CD)74.3 - 74.8

Method Comparison at a Glance

FeatureThis compound (QR)SYPRO OrangeDifferential Scanning Calorimetry (DSC)Circular Dichroism (CD)
Principle Fluorescence-based, dye binds to unfolded proteinFluorescence-based, dye binds to exposed hydrophobic regions of unfolded proteinMeasures heat capacity changes during thermal denaturationMeasures changes in secondary structure by monitoring absorption of circularly polarized light
Throughput HighHighLowLow to Medium
Protein Consumption LowLowHighHigh
Cost LowModerateHigh (instrumentation)High (instrumentation)
Interference Potential for compound interferencePotential for compound interference, sensitive to detergentsLess susceptible to compound interferenceBuffer components can interfere
Information Obtained Melting Temperature (Tm)Melting Temperature (Tm)Tm, Enthalpy (ΔH), Heat Capacity (ΔCp)Tm, secondary structure information

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for determining protein stability using this compound/SYPRO Orange (Thermal Shift Assay), Differential Scanning Calorimetry, and Circular Dichroism.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis P Protein Solution M Mix Components P->M D This compound or SYPRO Orange Dye D->M B Assay Buffer B->M I Incubate in qPCR Instrument M->I H Apply Temperature Gradient (e.g., 25°C to 95°C) I->H F Measure Fluorescence Intensity H->F A Plot Fluorescence vs. Temperature F->A C Calculate First Derivative A->C Tm Determine Melting Temperature (Tm) C->Tm

Figure 1. Workflow for Thermal Shift Assay using this compound or SYPRO Orange.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Instrument Run cluster_analysis Data Analysis P Protein Solution in Appropriate Buffer L Load Sample and Reference into Calorimeter Cells P->L R Reference Buffer R->L S Apply Temperature Scan (e.g., 20°C to 100°C) L->S HC Measure Differential Heat Capacity (Cp) S->HC A Plot Heat Capacity vs. Temperature HC->A F Fit Data to a Thermodynamic Model A->F Tm Determine Tm, ΔH, and ΔCp F->Tm

Figure 2. Workflow for Differential Scanning Calorimetry (DSC).

CD_Workflow cluster_prep Sample Preparation cluster_run CD Spectropolarimeter Run cluster_analysis Data Analysis P Protein Solution in CD-compatible Buffer L Load Sample into Cuvette P->L T Equilibrate at Starting Temperature L->T R Ramp Temperature and Record CD Signal at a Fixed Wavelength (e.g., 222 nm) T->R A Plot CD Signal vs. Temperature R->A F Fit to a Sigmoidal Unfolding Model A->F Tm Determine Melting Temperature (Tm) F->Tm

Figure 3. Workflow for Circular Dichroism (CD) Thermal Denaturation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

This compound Thermal Shift Assay (Adapted from)

This protocol is based on the described methodology for determining protein melting temperature using this compound.

1. Reagent Preparation:

  • Protein Stock Solution: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). The final concentration in the assay will be around 1-10 µM.
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay is typically 25 µM.
  • Assay Buffer: Use a buffer compatible with your protein of interest (e.g., 10 mM Tris-HCl, pH 7.4).

2. Assay Setup (96-well plate format):

  • In each well of a 96-well PCR plate, add the appropriate volume of assay buffer.
  • Add the protein stock solution to a final concentration of 1-10 µM.
  • Add the this compound stock solution to a final concentration of 25 µM.
  • The final reaction volume is typically 20-25 µL.
  • Include control wells containing buffer and this compound without the protein.

3. Instrumental Analysis:

  • Seal the 96-well plate and centrifuge briefly to collect the contents at the bottom of the wells.
  • Place the plate in a real-time PCR instrument.
  • Set the instrument to perform a melt curve analysis.
  • The temperature is typically ramped from 25 °C to 95 °C with a ramp rate of 1 °C/min.
  • Set the fluorescence acquisition channel appropriate for this compound (Excitation: ~500 nm, Emission: ~610 nm).

4. Data Analysis:

  • The fluorescence intensity is plotted against temperature.
  • The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.

SYPRO Orange Thermal Shift Assay (General Protocol)

This is a widely used method for determining protein stability.

1. Reagent Preparation:

  • Protein Stock Solution: Prepare a stock solution of the protein of interest in a suitable buffer. Final assay concentration is typically 2-20 µM.
  • SYPRO Orange Stock Solution: SYPRO Orange is typically supplied as a 5000x concentrate in DMSO. Prepare a working stock by diluting it in the assay buffer. The final concentration in the assay is usually between 1x and 10x.
  • Assay Buffer: A wide range of buffers can be used, but it's important to choose one that does not interfere with the assay.

2. Assay Setup (96-well plate format):

  • Combine the protein solution, SYPRO Orange working stock, and assay buffer in each well of a 96-well PCR plate to the desired final concentrations. The final volume is typically 20-25 µL.
  • Include appropriate controls (e.g., buffer with SYPRO Orange but no protein).

3. Instrumental Analysis:

  • Seal the plate and briefly centrifuge.
  • Perform a melt curve analysis in a real-time PCR instrument.
  • The temperature is ramped from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a defined ramp rate (e.g., 1 °C/min).
  • Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (Excitation: ~470 nm, Emission: ~570 nm).

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.
  • The Tm is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the curve.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds.

1. Sample Preparation:

  • Prepare the protein sample at a concentration typically between 0.2 and 2 mg/mL in the desired buffer.
  • Prepare a matching reference buffer (the dialysis buffer is often used). It is crucial that the sample and reference buffers are identical to ensure accurate measurements.

2. Instrumental Setup and Run:

  • Degas the protein sample and reference buffer before loading to prevent bubble formation.
  • Load the protein sample into the sample cell and the reference buffer into the reference cell of the calorimeter.
  • Set the experimental parameters, including the starting temperature, final temperature, and scan rate (e.g., 60 °C/hour).
  • Equilibrate the system at the starting temperature before initiating the scan.

3. Data Analysis:

  • The instrument records the differential heat capacity (Cp) as a function of temperature.
  • After subtracting the buffer-buffer baseline, the resulting thermogram shows a peak corresponding to the protein unfolding event.
  • The temperature at the apex of the peak is the Tm.
  • The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy monitors changes in the secondary structure of a protein during thermal denaturation.

1. Sample Preparation:

  • Prepare the protein sample in a CD-compatible buffer (e.g., phosphate (B84403) buffer). Buffers with high absorbance in the far-UV region, such as Tris, should be avoided.
  • The protein concentration is typically in the range of 0.1-0.5 mg/mL.

2. Instrumental Setup and Measurement:

  • Transfer the protein solution to a quartz cuvette with a specific path length (e.g., 1 mm).
  • Place the cuvette in the CD spectropolarimeter equipped with a temperature controller.
  • Record a baseline spectrum of the buffer at the starting temperature.
  • Select a wavelength that shows a significant change upon protein unfolding (typically 222 nm for α-helical proteins).
  • Increase the temperature in a controlled manner (e.g., 1 °C/min) and record the CD signal at the chosen wavelength at regular temperature intervals.

3. Data Analysis:

  • Plot the CD signal (e.g., molar ellipticity at 222 nm) as a function of temperature.
  • The resulting curve is typically sigmoidal.
  • The Tm is the temperature at the midpoint of the unfolding transition.

Conclusion

This compound presents itself as a viable, cost-effective, and high-throughput alternative for determining the thermal stability of proteins. The data presented in this guide demonstrates a good correlation between the Tm values obtained with this compound and the well-established SYPRO Orange method. Furthermore, indirect comparisons with "gold-standard" techniques like DSC and CD for specific proteins also show consistent results.

The choice of method will ultimately depend on the specific requirements of the study, including throughput needs, sample availability, budget, and the type of information required. For rapid screening of a large number of conditions or protein variants, fluorescence-based assays like those using this compound or SYPRO Orange are highly advantageous. For in-depth thermodynamic characterization, DSC is the method of choice, providing enthalpic and heat capacity data. CD spectroscopy offers valuable insights into the structural changes occurring during unfolding. This guide provides the necessary data and protocols to make an informed decision for your protein stability analysis needs.

References

Quinaldine Red vs. Ethidium Bromide for DNA Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinaldine Red and ethidium (B1194527) bromide for the detection of DNA. While ethidium bromide has long been the conventional choice, this compound presents several key advantages, particularly concerning its fluorescence mechanism and potential for a superior signal-to-noise ratio. This document outlines the known performance characteristics, safety profiles, and experimental considerations for both dyes, supported by available data.

Key Advantages of this compound

This compound offers a significant theoretical advantage over ethidium bromide primarily due to its fluorescence properties. Free this compound in solution is reportedly non-fluorescent, only exhibiting a fluorescent signal upon binding to nucleic acids. This "light-up" characteristic has the potential to drastically reduce background fluorescence, leading to a much higher signal-to-noise ratio compared to ethidium bromide, which is fluorescent even in its unbound state.

Performance Comparison

Direct quantitative comparisons of this compound and ethidium bromide in agarose (B213101) gel electrophoresis are not extensively documented in the provided search results. However, based on the fundamental properties of the dyes, we can infer the following potential differences in performance.

ParameterThis compoundEthidium Bromide
Fluorescence Mechanism Becomes fluorescent upon binding to nucleic acids.[1]Intercalates between DNA base pairs, with fluorescence enhancement upon binding.[2][3][4]
Intrinsic Fluorescence Reportedly none in its free form.[1]Fluorescent in solution, leading to background signal.
Signal-to-Noise Ratio Potentially very high due to low background.Lower due to inherent fluorescence of the unbound dye.
Detection Limit Not definitively established for gel electrophoresis.0.5 to 5.0 ng/band.
Excitation Maximum (Bound) ~557 nm300 nm and 520 nm
Emission Maximum (Bound) ~607 nm590 nm
Optimal pH for Fluorescence 3.2 - 3.6Not specified as a critical parameter for routine use.

Safety Profile

The safety of DNA staining agents is a critical consideration in any laboratory. Ethidium bromide is a well-documented mutagen. The safety profile of this compound is less definitively established, with conflicting information available.

DyeSafety Information
This compound Safety data sheets present conflicting information. Some sources classify it as not a hazardous substance, while others indicate it may be harmful if swallowed, cause skin and eye irritation, and is toxic to aquatic organisms. Prudent laboratory practice dictates handling with caution.
Ethidium Bromide A potent mutagen and is considered a potential carcinogen and teratogen. Requires careful handling and specific disposal procedures as hazardous waste.

Experimental Protocols

Ethidium Bromide Staining Protocol (Post-Electrophoresis)
  • Prepare Staining Solution: Dilute a stock solution of ethidium bromide (typically 10 mg/mL) in a suitable buffer (e.g., TAE or TBE) to a final concentration of 0.5 µg/mL.

  • Staining: After electrophoresis, carefully transfer the agarose gel into the staining solution. Ensure the gel is fully submerged.

  • Incubation: Gently agitate the gel on a shaker for 15-30 minutes at room temperature.

  • Destaining (Optional but Recommended): To reduce background fluorescence, transfer the gel to a container of deionized water and gently agitate for 15-30 minutes.

  • Visualization: Place the gel on a UV transilluminator to visualize the DNA bands.

Hypothetical this compound Staining Protocol (Post-Electrophoresis)

This protocol is proposed based on the known properties of this compound and general staining principles. Optimization and validation are required.

  • Prepare Staining Solution: Prepare a staining solution of this compound in a buffer adjusted to the optimal pH range for fluorescence (pH 3.2-3.6). The optimal concentration will need to be determined empirically.

  • Staining: After electrophoresis, transfer the agarose gel into the this compound staining solution.

  • Incubation: Gently agitate the gel for a predetermined amount of time (e.g., 30 minutes) at room temperature, protected from light.

  • Washing: Briefly rinse the gel with the pH-adjusted buffer to remove excess, unbound dye.

  • Visualization: Visualize the DNA bands using a fluorescence imaging system with excitation and emission wavelengths appropriate for this compound (Excitation: ~557 nm, Emission: ~607 nm).

Visualizations

DNA Staining Mechanisms

DNA_Staining_Mechanisms Figure 1. DNA Staining Mechanisms cluster_QR This compound cluster_EtBr Ethidium Bromide QR_free Free this compound (Non-fluorescent) QR_bound This compound-DNA Complex (Fluorescent) QR_free->QR_bound Binds to DNA DNA_unbound DNA DNA_unbound->QR_bound EtBr_free Free Ethidium Bromide (Fluorescent) EtBr_intercalated Intercalated Ethidium Bromide (Enhanced Fluorescence) EtBr_free->EtBr_intercalated Intercalates DNA_helix DNA Double Helix DNA_helix->EtBr_intercalated

Caption: Comparative binding mechanisms of this compound and Ethidium Bromide with DNA.

Experimental Workflow for DNA Detection

DNA_Detection_Workflow Figure 2. General Experimental Workflow cluster_workflow Post-Staining Protocol cluster_dyes Dye-Specific Steps A Agarose Gel Electrophoresis Separate DNA fragments by size B Staining Incubate gel with fluorescent dye A->B C Washing / Destaining Remove excess unbound dye B->C QR_stain This compound Staining (pH 3.2-3.6 buffer) B->QR_stain EtBr_stain Ethidium Bromide Staining (TAE or TBE buffer) B->EtBr_stain D Visualization Expose gel to appropriate light source and capture image C->D QR_vis Fluorescence Imaging (Ex: ~557 nm, Em: ~607 nm) D->QR_vis EtBr_vis UV Transillumination (Ex: 300 nm, Em: 590 nm) D->EtBr_vis

Caption: A generalized workflow for post-electrophoresis DNA staining.

References

Evaluating the Specificity of Quinaldine Red for i-motif DNA Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of non-canonical DNA structures like the i-motif is crucial for understanding their roles in cellular processes and for developing targeted therapeutics. This guide provides an objective comparison of Quinaldine Red's performance as a fluorescent probe for i-motif DNA against other common alternatives, supported by experimental data and detailed protocols.

This compound has emerged as a valuable tool for identifying i-motif structures, which are four-stranded DNA conformations formed in cytosine-rich sequences.[1][2] Its utility stems from a significant increase in fluorescence intensity upon binding to i-motifs, making it a "light-up" probe that is otherwise weakly fluorescent in solution.[1] This property is advantageous for developing label-free detection systems.[1][2] However, a thorough evaluation of its specificity is essential, as cross-reactivity with other DNA structures, such as G-quadruplexes, duplex DNA, and single-stranded DNA, can lead to false-positive results.

Comparative Performance of i-motif DNA Probes

The ideal fluorescent probe for i-motif DNA should exhibit high specificity and a strong fluorescence response upon binding. The following table summarizes the performance of this compound in comparison to other fluorescent probes used for i-motif detection.

ProbeTarget i-motifFluorescence Enhancement (fold increase)Selectivity ProfileBinding Affinity (Kd)Reference
This compound Telomeric (hTeloC)> 3-foldSelective for i-motifs over dsDNA and ssDNA. Believed to bind in the groove region.Not explicitly stated in the provided text.
Thiazole Orange (TO) Telomeric (hTeloC)Significant increaseBinds to i-motif DNA, but also known to bind to other DNA structures. Used in Fluorescent Intercalator Displacement (FID) assays.Strong enough for a fluorescent signal, but weak enough to be displaced by other ligands.
G59 c-myc promoterSignificantly enhancedHigh sensitivity and selectivity for the c-myc promoter i-motif with minimal response to other DNA structures.Low fluorescent detection limit of 154 nM.
BT-Cy-1 Various i-motifsMultichannel fluorescence responseEnables differentiation between i-motifs, G-quadruplexes, and duplex DNA through pattern-based analysis.Not explicitly stated in the provided text.
Neutral Red TelomericSignificant increaseSelectively interacts with i-motifs over telomeric G-quadruplexes.Not explicitly stated in the provided text.

Experimental Protocols

A fundamental technique to assess the specificity of a fluorescent probe for i-motif DNA is the fluorescence titration experiment. This method allows for the determination of the probe's fluorescence response to different DNA structures and its binding affinity.

Protocol: Fluorescence Titration Assay for Probe Specificity

  • Preparation of DNA Structures:

    • Synthesize and purify the desired DNA oligonucleotides, including the i-motif forming sequence, a G-quadruplex forming sequence, a duplex DNA sequence, and a single-stranded DNA sequence.

    • Prepare stock solutions of each DNA structure in the appropriate buffer. For i-motif formation, a slightly acidic buffer (e.g., 1X BPES buffer at pH 5.5) is typically used. For G-quadruplexes, a buffer containing potassium ions (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.4) is common.

    • Anneal the DNA sequences by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

  • Fluorescence Measurements:

    • Prepare a solution of the fluorescent probe (e.g., this compound) at a fixed concentration (e.g., 1 µM) in the desired buffer.

    • Record the initial fluorescence spectrum of the probe solution using a spectrofluorometer. For this compound, an excitation wavelength of 550 nm can be used.

    • Incrementally add small aliquots of the concentrated stock solution of the i-motif DNA to the probe solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

    • A significant increase in fluorescence intensity upon the addition of the i-motif DNA indicates binding.

  • Specificity Assessment:

    • Repeat the titration experiment with the other DNA structures (G-quadruplex, duplex DNA, and single-stranded DNA) under their respective optimal buffer conditions.

    • Compare the fluorescence enhancement observed for the i-motif with that of the other DNA structures. A probe is considered specific if it shows a significantly greater fluorescence response for the i-motif.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added DNA.

    • From this data, the binding affinity (dissociation constant, Kd) can be calculated by fitting the data to a suitable binding model.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of detection, the following diagrams are provided.

experimental_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Fluorescence Titration cluster_analysis 3. Data Analysis cluster_result 4. Specificity Determination iM i-motif DNA Titration Stepwise addition of DNA iM->Titration G4 G-quadruplex G4->Titration dsDNA Duplex DNA dsDNA->Titration ssDNA ssDNA ssDNA->Titration Probe This compound Solution Probe->Titration Measurement Record Fluorescence Spectra Titration->Measurement Plot Plot Intensity vs. [DNA] Measurement->Plot Compare Compare Fluorescence Enhancement Plot->Compare Kd Calculate Binding Affinity (Kd) Compare->Kd Result High Specificity for i-motif? Compare->Result signaling_pathway cluster_reactants Unbound State cluster_product Bound State cluster_signal Signal Output QR_free This compound (Free) QR_bound This compound-i-motif Complex QR_free->QR_bound Binding Event Low_F Low Fluorescence QR_free->Low_F Weakly Fluorescent iM_unbound i-motif DNA iM_unbound->QR_bound High_F High Fluorescence QR_bound->High_F Fluorescence 'Light-Up'

References

A Comparative Guide to the Quantum Yield of Quinaldine Red and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the selection of an appropriate dye is paramount for the success of quantitative biological assays. A critical parameter governing the performance of a fluorescent probe is its fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescence. This guide provides a comparative analysis of the quantum yield of Quinaldine Red, a fluorogenic dye, against other commonly utilized fluorescent probes. We present quantitative data, detailed experimental protocols for quantum yield determination, and a visual representation of a typical experimental workflow to aid researchers in making informed decisions for their specific applications.

Unveiling the Fluorogenic Nature of this compound

This compound is a noteworthy fluorescent probe due to its fluorogenic nature. In its free form in an aqueous solution, this compound is essentially non-fluorescent. However, upon binding to macromolecules such as nucleic acids (DNA and RNA) or proteins, it undergoes a significant enhancement in its fluorescence emission.[1] This "light-up" property makes it an attractive tool for various assays, as it minimizes background fluorescence from the unbound probe, thereby increasing the signal-to-noise ratio.

Quantitative Comparison of Fluorescent Probe Quantum Yields

To provide a clear perspective on the performance of this compound, the following table summarizes the reported quantum yields of several widely used fluorescent probes under specific conditions. It is crucial to note that the quantum yield of many dyes, particularly those that bind to biological macromolecules, can vary significantly with the local environment, solvent, and the specific binding site.

Fluorescent ProbeTarget/SolventQuantum Yield (Φ)Reference(s)
This compound Bound to MacromoleculesEnvironmentally Dependent[1]
DAPI Bound to dsDNA~0.4 - 0.92
Hoechst 33258 Bound to dsDNA~0.4 - 0.6
SYBR Green I Bound to dsDNA~0.8
Rhodamine B Ethanol~0.31 - 0.70
Fluorescein 0.1 M NaOH~0.92 - 0.95

Note: The quantum yield of DNA-binding dyes is typically high when bound to their target, while the quantum yield of dyes in solution can be influenced by the solvent's properties.

Experimental Protocols for Determining Fluorescence Quantum Yield

The accurate determination of a fluorescent probe's quantum yield is essential for characterizing its performance. Two primary optical methods are employed for this purpose: the comparative (relative) method and the absolute method.

Comparative (Relative) Method

This is the more common and experimentally simpler method. It involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a known quantum yield.

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is, therefore, equal to the ratio of their quantum yields.

Equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts X and ST refer to the unknown sample and the standard, respectively.

Detailed Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample to be tested.

  • Solvent Selection: Whenever possible, use the same solvent for both the standard and the sample to eliminate the need for refractive index correction (ηX2 / ηST2 becomes 1).

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample.

    • Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

    • Record the emission spectrum over the entire emission range of the fluorophore.

    • A solvent blank should also be measured and subtracted from each fluorescence spectrum.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's wavelength-dependent response.

    • Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of the resulting linear plots (Grad) can be used in the modified equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2).

Absolute Method

The absolute method directly measures the number of photons emitted versus the number of photons absorbed, without the need for a reference standard. This is typically achieved using an integrating sphere.

Principle: An integrating sphere captures all the light emitted from the sample in all directions. By comparing the light entering the sphere with and without the sample, the number of absorbed photons can be determined. The fluorescence emission is then measured to determine the number of emitted photons.

Detailed Protocol:

  • Instrument Setup:

    • A spectrofluorometer equipped with an integrating sphere is required.

    • The system must be calibrated for its spectral response.

  • Measurement of Scattered Light (Blank):

    • Place a cuvette containing the pure solvent (blank) in the integrating sphere.

    • Illuminate the sample with monochromatic light at the excitation wavelength.

    • Measure the spectrum of the scattered excitation light. This provides a measure of the initial number of photons (La).

  • Measurement of Sample:

    • Place the cuvette containing the fluorescent sample in the integrating sphere.

    • Illuminate the sample with the same monochromatic light.

    • Measure the spectrum, which will contain both the scattered excitation light (Lc) and the fluorescence emission (Ec).

  • Data Analysis:

    • The number of absorbed photons is proportional to the difference in the integrated intensity of the excitation peak between the blank and the sample (La - Lc).

    • The number of emitted photons is proportional to the integrated intensity of the fluorescence emission peak of the sample (Ec).

    • The absolute quantum yield is calculated as: Φ = Ec / (La - Lc).

Visualizing Experimental Workflows

To illustrate a common application of fluorescent probes, the following diagram outlines a typical workflow for DNA quantification using a "light-up" probe like this compound or SYBR Green I.

DNA_Quantification_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis DNA_Sample DNA Sample (Unknown Concentration) Sample_Dilution Prepare Dilutions of DNA Sample DNA_Sample->Sample_Dilution DNA_Standard DNA Standard (Known Concentration) Serial_Dilution Prepare Serial Dilutions of DNA Standard DNA_Standard->Serial_Dilution Probe_Stock Fluorescent Probe Stock (e.g., this compound) Mix Mix Dilutions with Fluorescent Probe Probe_Stock->Mix Buffer Assay Buffer Buffer->Mix Serial_Dilution->Mix Sample_Dilution->Mix Fluorometer Measure Fluorescence (Spectrofluorometer or Plate Reader) Mix->Fluorometer Std_Curve Generate Standard Curve (Fluorescence vs. Concentration) Fluorometer->Std_Curve Interpolate Interpolate Sample Concentration from Standard Curve Fluorometer->Interpolate Std_Curve->Interpolate Result Final DNA Concentration Interpolate->Result

Caption: Workflow for DNA quantification using a fluorescent probe.

Conclusion

This compound's fluorogenic properties present a distinct advantage in reducing background signal in fluorescence-based assays. While a definitive quantum yield value is highly dependent on its binding substrate and local environment, understanding its characteristics in comparison to other well-established fluorescent probes is crucial for assay development. The choice of a fluorescent probe should be guided by its quantum yield in the specific experimental context, alongside other factors such as its excitation and emission spectra, photostability, and affinity for the target molecule. The detailed protocols provided herein offer a robust framework for the experimental determination of quantum yields, empowering researchers to precisely characterize and select the optimal fluorescent probe for their scientific endeavors.

References

Quinaldine Red vs. Alternatives: A Comparative Guide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-throughput screening (HTS), the choice of a fluorescent probe can significantly impact the cost-effectiveness and success of a campaign. This guide provides an objective comparison of Quinaldine Red and its primary alternative, SYPRO Orange, for use in protein thermal shift assays, a common HTS application for identifying protein-ligand interactions. The information presented is based on currently available data to aid researchers in making informed decisions for their screening needs.

Mechanism of Action in Protein Thermal Shift Assays

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a powerful technique used to assess protein stability and ligand binding. The fundamental principle involves monitoring the thermal unfolding of a target protein in the presence of a fluorescent dye. As the temperature increases, the protein denatures, exposing hydrophobic regions that are typically buried in its native conformation. A fluorescent dye with an affinity for these hydrophobic pockets will then bind and exhibit a significant increase in fluorescence, which is monitored in real-time. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in a higher Tm.

This compound operates on the principle of supramolecular interaction with proteins. While the precise mechanism is not as extensively documented in the context of DSF as SYPRO Orange, it is understood that its fluorescence is enhanced upon binding to proteins, a phenomenon that is exploited to determine their melting temperature.[1]

SYPRO Orange is a well-established fluorescent dye that binds non-specifically to hydrophobic regions of proteins.[2][3] In its unbound state in an aqueous environment, its fluorescence is quenched. Upon protein unfolding, it binds to the exposed hydrophobic patches, leading to a significant increase in fluorescence quantum yield.[4][5]

Performance Comparison: this compound vs. SYPRO Orange

ParameterThis compoundSYPRO Orange
Target Proteins, Nucleic AcidsProteins
Reported Applications in HTS Protein Thermal Shift AssaysProtein Thermal Shift Assays, Protein Gel Staining
Mechanism in DSF/TSA Enhanced fluorescence upon supramolecular interaction with proteins.Binds to exposed hydrophobic regions of unfolded proteins, leading to increased fluorescence.
Typical Assay Concentration Not explicitly defined for HTS DSF, but likely in the low micromolar range.1x to 10x (of a 5000x stock solution)
Z'-factor Data not available. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.Generally provides robust assays with Z'-factors > 0.5, though this is protein and condition dependent.
Signal-to-Background (S/B) Ratio Data not available.Generally high, but can be protein and buffer dependent.
Estimated Cost per 1000 assays (20 µL volume) ~$10 - $50 (based on estimated concentration)~$20 - $40 (based on 5x concentration)

Note on Cost Estimation: The cost per assay is an estimate based on publicly available supplier pricing for bulk quantities and typical assay concentrations reported in the literature. Actual costs may vary depending on the supplier, purchase volume, and specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for performing a Differential Scanning Fluorimetry (DSF) assay with both this compound and SYPRO Orange.

Protocol 1: Differential Scanning Fluorimetry (DSF) with this compound

This protocol is adapted from methodologies for determining protein melting temperature using this compound. Optimization of protein and dye concentrations is recommended for each new protein target.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store protected from light.
  • Protein Stock Solution: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) at a concentration of 0.2-0.4 mg/mL.
  • Ligand Stock Solution: Prepare a 10 mM stock solution of the ligand in a compatible solvent (e.g., DMSO).

2. Assay Setup (per well of a 384-well PCR plate):

  • Add 10 µL of the protein solution.
  • Add 0.1 µL of the ligand stock solution (for a final concentration of 100 µM). For the no-ligand control, add 0.1 µL of the ligand solvent.
  • Prepare a master mix containing the this compound dye. Dilute the 1 mM stock solution in the assay buffer to a working concentration (e.g., 20 µM).
  • Add 10 µL of the this compound working solution to each well for a final volume of 20.1 µL and a final dye concentration of 10 µM.
  • Seal the plate with an optically clear seal.
  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

3. Data Acquisition:

  • Use a real-time PCR instrument capable of monitoring fluorescence.
  • Set the excitation and emission wavelengths appropriate for this compound (e.g., Excitation: 550 nm, Emission: 610 nm).
  • Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each 0.5 °C increment.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.
  • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
  • A positive shift in the Tm in the presence of a ligand indicates stabilization and binding.

Protocol 2: Differential Scanning Fluorimetry (DSF) with SYPRO Orange

This is a standard protocol for a SYPRO Orange-based DSF assay.

1. Reagent Preparation:

  • SYPRO Orange Stock Solution: SYPRO Orange is typically supplied as a 5000x concentrate in DMSO. Prepare a 50x working stock by diluting the 5000x stock 1:100 in assay buffer.
  • Protein Stock Solution: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) at a concentration of 0.2-0.4 mg/mL.
  • Ligand Stock Solution: Prepare a 10 mM stock solution of the ligand in a compatible solvent (e.g., DMSO).

2. Assay Setup (per well of a 384-well PCR plate):

  • Prepare a master mix containing the protein and SYPRO Orange. For a final volume of 20 µL per well and a final SYPRO Orange concentration of 5x, mix:
  • 18 µL of protein solution
  • 2 µL of 50x SYPRO Orange working stock
  • Aliquot 18 µL of the protein/dye master mix into each well.
  • Add 2 µL of the ligand stock solution (for a final concentration of 1 mM). For the no-ligand control, add 2 µL of the ligand solvent.
  • Seal the plate with an optically clear seal.
  • Centrifuge the plate briefly.

3. Data Acquisition:

  • Use a real-time PCR instrument.
  • Set the excitation and emission wavelengths for SYPRO Orange (e.g., Excitation: 470/30 nm, Emission: 570/10 nm).
  • Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each 0.5 °C increment.

4. Data Analysis:

  • The data analysis procedure is the same as for the this compound assay.

Visualizing the Workflow and Principles

To better illustrate the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

HTS_DSF_Workflow cluster_prep Assay Preparation cluster_run Data Acquisition cluster_analysis Data Analysis ReagentPrep Prepare Protein, Ligand, and Dye Solutions PlateDispense Dispense Reagents into 384-well Plate ReagentPrep->PlateDispense SealSpin Seal and Centrifuge Plate PlateDispense->SealSpin qPCR Run Thermal Melt Protocol on Real-Time PCR Instrument SealSpin->qPCR RawData Export Raw Fluorescence Data qPCR->RawData Plotting Plot Fluorescence vs. Temperature RawData->Plotting TmCalc Calculate Melting Temperature (Tm) Plotting->TmCalc HitID Identify Hits based on Tm Shift TmCalc->HitID

References

Safety Operating Guide

Personal protective equipment for handling Quinaldine Red

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Quinaldine Red

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS 117-92-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Safety Data

This compound is a dye used as an indicator in laboratory settings. While some classifications note it as not hazardous under specific regulations, other safety data sheets (SDS) indicate it can be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[1][2][3][4] Therefore, a conservative approach to handling is imperative. The toxicological properties have not been fully investigated, warranting careful handling.[5]

Quantitative Safety Data Summary

MetricValueSource(s)
NFPA 704 Rating 1 (Health) 1 (Flammability) 0 (Instability)
Flash Point >93.3°C (200°F)
Exposure Limits (PEL/TLV) Not established / Not available.
Products of Combustion Carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide. May emit poisonous and corrosive fumes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn when handling this compound, particularly in its solid, powdered form.

  • Eye Protection : Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection : A lab coat is mandatory. Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Respiratory Protection : For handling the powdered solid, a NIOSH-approved dust respirator or equivalent is necessary to prevent inhalation. All operations involving solid this compound should be conducted in a chemical fume hood or a well-ventilated area to keep airborne levels to a minimum.

Operational and Handling Protocols

Adherence to standard laboratory safety procedures is essential. The following step-by-step guidance ensures safe handling from preparation to disposal.

Storage and Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the powder form to prevent dust generation.

  • Avoid Contact : Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.

  • Ignition Sources : Keep the chemical away from heat and all sources of ignition. Although it has a high flash point, it may be combustible at high temperatures.

  • Incompatible Materials : Store away from strong oxidizing agents, as reactions may occur.

  • Storage Conditions : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, protected from direct sunlight.

Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and further contamination.

  • Minor Spills (Solid) :

    • Remove all ignition sources from the area.

    • Wear appropriate PPE, including a respirator, gloves, and eye protection.

    • Clean up spills immediately using dry, clean-up procedures to avoid generating dust.

    • Use appropriate tools to gently sweep or scoop the spilled solid into a suitable, labeled container for waste disposal.

  • Major Spills :

    • Evacuate the area and alert emergency responders, informing them of the location and nature of the hazard.

    • Restrict access to the area.

    • Ensure proper PPE, including a self-contained breathing apparatus, is used during cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to all applicable local, state, and federal regulations.

  • Waste Collection :

    • Solid Waste : Collect spilled material, contaminated cleaning materials, and disposable PPE in a clearly labeled, sealed container.

    • Liquid Waste : this compound indicator solutions should be collected in a labeled, leak-proof container designated for chemical waste.

    • Empty Containers : Empty containers may contain residual dust and pose a fire risk. They should be punctured to prevent reuse and disposed of through an authorized landfill or a licensed disposal company. Do not cut, drill, grind, or weld such containers.

  • Disposal Route :

    • Do not allow the chemical or its solutions to enter drains or waterways.

    • Engage a licensed professional waste disposal service to dispose of the hazardous waste in accordance with regulatory requirements.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Procedure cluster_disposal Disposal A Risk Assessment B Review SDS A->B C Don PPE (Goggles, Gloves, Lab Coat, Respirator) B->C D Work in Fume Hood C->D E Weigh Solid / Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Decontaminate Work Area G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J K Store Waste in Labeled, Sealed Containers J->K L Arrange Pickup by Licensed Disposal Company K->L

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.